HsAp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SGTSEKERESGRLLGVVKRLIVCFRSPFP |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Human APEX1 Gene: Location, Structure, and Core Signaling Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Apurinic/apyrimidinic endonuclease 1 (APEX1), also known as Ref-1, is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA. Beyond its canonical role in maintaining genomic integrity, APEX1 functions as a redox-sensitive regulator of numerous transcription factors, thereby influencing a wide array of cellular processes including gene expression, cell survival, and apoptosis. This guide provides a comprehensive overview of the genomic location, structural organization, and key signaling pathways associated with the human APEX1 gene and its protein product. Detailed experimental methodologies and visual workflows are presented to facilitate further research and therapeutic development targeting this multifaceted protein.
Genomic Location and Structure of HsAp APEX1
The human APEX1 gene is a well-characterized locus with a defined chromosomal position and a conserved exon-intron architecture.
Chromosomal Locus and Genomic Coordinates
The APEX1 gene is situated on the long arm (q) of chromosome 14, specifically in the q11.2 band.[1][2][3] Its precise genomic coordinates have been mapped on different reference assemblies of the human genome.
| Assembly | Chromosomal Location | Size | Orientation |
| GRCh38/hg38 | chr14:20,455,191-20,457,772 | 2,582 bases | Plus strand |
| GRCh37/hg19 | chr14:20,923,385-20,925,926 | 2,542 bases | Plus strand |
Table 1: Genomic Coordinates of the Human APEX1 Gene.[1]
Gene Structure: Exons and Introns
The APEX1 gene is composed of five exons interspersed by four introns.[4] This structural organization is crucial for the generation of the mature messenger RNA (mRNA) that is translated into the APEX1 protein. While splice variants have been reported for this gene, they all appear to encode the same 318-amino acid protein.[2][3]
| Feature | Count |
| Exons | 5 |
| Introns | 4 |
Table 2: Exon-Intron Structure of the Human APEX1 Gene.[4]
APEX1 Protein Structure and Functional Domains
The 318-amino acid APEX1 protein, with a molecular mass of approximately 35.6 kDa, is a monomeric enzyme with two principal functional domains that underscore its multifunctional nature.[1]
| Domain | Amino Acid Residues (Approximate) | Primary Function |
| N-terminal Domain | 1-127 | Redox activity, Nuclear localization |
| C-terminal Domain | 161-318 | Apurinic/apyrimidinic endonuclease activity |
Table 3: Functional Domains of the Human APEX1 Protein.[5]
The N-terminal domain harbors the redox activity, which is critical for the reduction and subsequent activation of various transcription factors. This domain contains key cysteine residues (Cys65 and Cys93) that are essential for this function.[6] The C-terminal domain possesses the apurinic/apyrimidinic (AP) endonuclease activity, which is the primary function of APEX1 in the BER pathway.[5]
Key Signaling Pathways Involving APEX1
APEX1 is a central node in cellular signaling, participating in both DNA repair and the regulation of gene expression through its dual functions.
Base Excision Repair (BER) Pathway
APEX1 plays an indispensable role in the BER pathway, which is the primary mechanism for repairing DNA damage from oxidation, alkylation, and deamination. The process is initiated by a DNA glycosylase that recognizes and removes a damaged base, creating an AP site. APEX1 then cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribose phosphate terminus. This action is a critical step that allows for subsequent DNA synthesis and ligation to complete the repair process.
Redox Regulation of Transcription Factors
The redox function of APEX1 is crucial for activating a number of transcription factors that are involved in cellular stress responses, inflammation, and cancer progression.[5] APEX1 reduces oxidized cysteine residues in the DNA-binding domains of these transcription factors, thereby enhancing their ability to bind to their target DNA sequences and regulate gene expression. Key transcription factors regulated by APEX1 include NF-κB, AP-1 (Fos/Jun), p53, and HIF-1α.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the APEX1 gene and its protein product.
Determination of APEX1 Gene Location by Fluorescence In Situ Hybridization (FISH)
Objective: To visually confirm the chromosomal location of the APEX1 gene.
Methodology:
-
Probe Preparation: A DNA probe specific to the APEX1 gene is generated and labeled with a fluorescent dye (e.g., fluorescein).
-
Chromosome Preparation: Metaphase chromosome spreads are prepared from cultured human cells (e.g., lymphocytes).
-
Denaturation: The chromosomal DNA and the fluorescently labeled probe are denatured to single strands using heat and formamide.
-
Hybridization: The probe is applied to the chromosome preparation and incubated overnight to allow the probe to anneal to its complementary sequence on the chromosome.
-
Washing: Excess and non-specifically bound probe is removed through a series of stringent washes.
-
Counterstaining: The chromosomes are counterstained with a DNA-specific dye such as DAPI (4',6-diamidino-2-phenylindole) to visualize all chromosomes.
-
Microscopy and Imaging: The slides are visualized using a fluorescence microscope equipped with appropriate filters. The fluorescent signal from the probe will indicate the location of the APEX1 gene on the chromosome.
Analysis of APEX1 Gene Structure by PCR and Sanger Sequencing
Objective: To determine the nucleotide sequence of the APEX1 exons and flanking intronic regions.
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from human cells or tissues.
-
Primer Design: Primers are designed to specifically amplify each of the five exons of the APEX1 gene, including the exon-intron boundaries.
-
Polymerase Chain Reaction (PCR): Each exon is amplified in a separate PCR reaction using the designed primers and the extracted genomic DNA as a template. The PCR reaction consists of three main steps: denaturation, annealing, and extension, repeated for 25-35 cycles.[7][8]
-
PCR Product Purification: The amplified DNA fragments are purified to remove unincorporated dNTPs, primers, and polymerase.
-
Sanger Sequencing: The purified PCR products are subjected to Sanger sequencing using a fluorescently labeled dideoxynucleotide chain termination method.
-
Sequence Analysis: The resulting DNA sequences are analyzed and aligned to the human reference genome to identify the precise exon-intron boundaries and any sequence variations.
References
- 1. Fluorescence In Situ Hybridization (FISH) Protocol | by Alpha Lifetech | Medium [medium.com]
- 2. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 4. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. Khan Academy [khanacademy.org]
The Discovery and Cloning of Human AP Endonuclease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pivotal discovery and subsequent cloning of human Apurinic/Apyrimidinic (AP) Endonuclease 1 (APE1), a critical enzyme in the base excision repair (BER) pathway. Understanding the foundational research and methodologies is paramount for professionals engaged in DNA repair research and the development of therapeutics targeting this essential cellular mechanism.
Discovery and Initial Characterization
The journey to understanding human AP endonuclease began with its initial purification and characterization from cellular extracts. Early work in the 1980s laid the groundwork for its later molecular cloning and functional elucidation.
Purification of AP Endonuclease from HeLa Cells
The first successful purification of a major AP endonuclease from human cells was a landmark achievement, providing the first glimpse into the biochemical properties of this vital enzyme. An endodeoxyribonuclease from HeLa cells that acts on AP sites was purified to apparent homogeneity.[1]
Key Characteristics from Early Studies:
| Property | Value | Reference |
| Source | HeLa Cells, Human Placenta | [1] |
| Apparent Native Molecular Weight | ~32,000 Da | [1] |
| Apparent Subunit Molecular Weight (SDS-PAGE) | ~41,000 Da | [1] |
| Optimal pH | 7.5 - 9.0 | [1] |
| Cofactor Requirement | Absolute requirement for Mg²⁺ or Mn²⁺ | [1] |
| Enzymatic Activity | Cleaves phosphodiester backbone 5' to an AP site | [1] |
Molecular Cloning of Human AP Endonuclease (APE1/APEX1)
The early 1990s marked a significant breakthrough with the independent cloning of the cDNA encoding the major human AP endonuclease by several research groups. This provided the primary amino acid sequence and opened the door to recombinant protein expression and detailed structure-function studies. The gene is officially known as APEX1.
The cloning of the human APE1 cDNA was achieved through two primary strategies:
-
Expression Library Screening: Utilizing antibodies raised against the purified protein to screen a human cDNA expression library.[2]
-
Cross-Hybridization: Using cDNA probes from bovine or mouse AP endonuclease to screen a human cDNA library under low-stringency conditions.[2]
These efforts revealed that human APE1 is a protein of approximately 35.5 kDa and shares significant sequence homology with E. coli exonuclease III.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and cloning of human AP endonuclease.
Purification of AP Endonuclease from HeLa Cells (Based on Kane and Linn, 1981)
This protocol outlines the key steps for the purification of AP endonuclease from HeLa cell nuclear extracts.
Materials:
-
HeLa S3 cells
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5% Triton X-100, 10 mM KCl, 1.5 mM MgCl₂, 0.5 mM DTT
-
Phosphocellulose P-11 resin
-
DEAE-cellulose DE-52 resin
-
Single-stranded DNA-agarose column
-
Glycerol
Procedure:
-
Preparation of Nuclear Extract: HeLa S3 cells are harvested and washed. Nuclei are isolated by hypotonic lysis and Dounce homogenization. The nuclear pellet is then extracted with a high-salt buffer.
-
Phosphocellulose Chromatography: The nuclear extract is dialyzed and loaded onto a Phosphocellulose P-11 column. The column is washed, and proteins are eluted with a linear gradient of KCl. Fractions are assayed for AP endonuclease activity.
-
DEAE-cellulose Chromatography: Active fractions from the phosphocellulose column are pooled, dialyzed, and applied to a DEAE-cellulose DE-52 column. Proteins are eluted with a KCl gradient, and active fractions are collected.
-
Single-Stranded DNA-Agarose Chromatography: The partially purified enzyme is then subjected to affinity chromatography on a single-stranded DNA-agarose column. The enzyme is eluted with a high-salt buffer.
-
Glycerol Gradient Centrifugation: The final purification step involves sedimentation through a glycerol gradient to separate the enzyme based on its molecular weight.
-
Storage: The purified enzyme is stored in a buffer containing 50% glycerol at -20°C.
Cloning of Human APE1 cDNA (Conceptual Workflow)
This protocol provides a generalized workflow for the cloning of the human APE1 cDNA from a human placental cDNA library, as conceptualized from the early 1990s publications.
Materials:
-
Human placental cDNA library in a λgt11 expression vector
-
E. coli host strains (e.g., Y1090)
-
Polyclonal antibodies against purified human AP endonuclease
-
Nitrocellulose membranes
-
Secondary antibody conjugated to alkaline phosphatase or horseradish peroxidase
-
Substrates for colorimetric or chemiluminescent detection
-
Restriction enzymes (e.g., EcoRI)
-
Plasmid vectors (e.g., pBluescript)
-
DNA sequencing reagents
Procedure:
-
Library Plating: The λgt11 cDNA library is plated with the appropriate E. coli host strain to generate a lawn of plaques.
-
Immunoscreening:
-
Proteins expressed from the cDNA inserts are transferred to nitrocellulose membranes.
-
Membranes are blocked and then incubated with the primary antibody against AP endonuclease.
-
After washing, the membranes are incubated with the enzyme-conjugated secondary antibody.
-
Positive plaques are identified by the development of a colorimetric or chemiluminescent signal.
-
-
Plaque Purification: Positive plaques are isolated and subjected to secondary and tertiary rounds of screening to obtain a pure phage clone.
-
Phage DNA Isolation: DNA is isolated from the purified phage clone.
-
Subcloning and Sequencing:
-
The cDNA insert is excised from the λgt11 vector using restriction enzymes (e.g., EcoRI).
-
The insert is then ligated into a plasmid vector for easier manipulation and sequencing.
-
The nucleotide sequence of the cDNA insert is determined using the Sanger dideoxy sequencing method.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to human AP endonuclease.
Table 1: Biochemical Properties of Human APE1
| Parameter | Reported Value(s) | Reference(s) |
| Molecular Weight (Predicted from cDNA) | ~35.5 kDa | [2] |
| Molecular Weight (SDS-PAGE) | ~37 kDa - 41 kDa | [1] |
| Isoelectric Point (pI) (Predicted) | 9.9 | |
| Optimal pH | 7.5 - 9.0 | [1] |
| Metal Ion Requirement | Mg²⁺ (or Mn²⁺) | [1] |
Table 2: Enzyme Kinetic Parameters of Human APE1
| Substrate | K_m (nM) | V_max (pmol/min/µg) | k_cat (min⁻¹) | Reference |
| Tetrahydrofuran (THF) abasic site analog | 3.6 ± 0.5 | 11.2 ± 0.4 | 414 | |
| Natural AP site | ~5-10 | Not consistently reported | >1000 |
Note: Kinetic parameters can vary depending on the specific assay conditions, substrate used, and purity of the enzyme preparation.
Signaling Pathways and Experimental Workflows
Base Excision Repair Pathway
Human APE1 is a central enzyme in the Base Excision Repair (BER) pathway, which is responsible for repairing small base lesions that do not significantly distort the DNA helix.
References
The Central Role of APE1 in the Base Excision Repair Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical multifunctional enzyme essential for maintaining genomic stability.[1][2] Primarily, APE1 functions as the major AP endonuclease in the base excision repair (BER) pathway, the primary cellular mechanism for repairing DNA damage from oxidation, alkylation, and deamination.[3][4] Beyond its crucial role in DNA repair, APE1 also functions as a redox signaling protein, modulating the activity of numerous transcription factors involved in cancer promotion and progression, such as AP-1, NF-κB, and p53.[4][5] This dual functionality places APE1 at a critical intersection of DNA repair and cellular signaling, making it a compelling target for therapeutic intervention, particularly in oncology.[6][7] This technical guide provides an in-depth exploration of APE1's function in the BER pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular processes.
APE1's Enzymatic Functions in Base Excision Repair
The BER pathway is initiated by a DNA glycosylase that recognizes and removes a damaged or inappropriate base, creating an apurinic/apyrimidinic (AP) site.[8] APE1 is the subsequent and essential enzyme in this pathway, responsible for incising the phosphodiester backbone immediately 5' to the AP site. This action generates a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) moiety, creating a suitable substrate for the downstream enzymes of the BER pathway.[3]
APE1's role is central to both short-patch and long-patch BER. In the predominant short-patch pathway, DNA polymerase β (Pol β) removes the 5'-dRP and inserts a single nucleotide, followed by ligation by DNA ligase III/XRCC1.[8] In the long-patch pathway, which is employed for certain types of DNA damage, a longer stretch of nucleotides is synthesized by Pol β or Pol δ/ε and the resulting flap is removed by FEN1 before ligation by DNA ligase I.[8]
In addition to its primary AP endonuclease activity, APE1 possesses several other catalytic functions that contribute to its role in maintaining genomic integrity:
-
3'-5' Exonuclease Activity: APE1 can remove mismatched nucleotides at the 3' end of a DNA strand, suggesting a proofreading role for the relatively error-prone DNA polymerase β.[9][10]
-
3'-Phosphodiesterase Activity: APE1 can remove 3'-blocking groups, such as phosphoglycolates, which can be generated by reactive oxygen species.[11]
-
Nucleotide Incision Repair (NIR) Activity: APE1 can incise the DNA backbone at sites of some oxidized bases without the prior action of a DNA glycosylase.[11]
Quantitative Data on APE1 Activity
The enzymatic efficiency of APE1 is critical for its biological function. The following tables summarize key quantitative data related to its kinetic parameters and cellular abundance.
| Enzymatic Activity | Substrate | Km (nM) | kcat (min-1) | kcat/Km (nM-1min-1) | Reference(s) |
| AP Endonuclease | AP-DNA/DNA duplex | 23.8 | 2.9 | 0.12 | [6] |
| AP Endonuclease | AP-DNA/RNA duplex | 5.7 | 0.9 | 0.16 | [6] |
| AP Endonuclease | Single-stranded AP-DNA | ~476 | ~1.4 | ~0.003 | |
| Nucleotide Incision Repair (NIR) | DHU·G | Not Reported | Not Reported | 19 min-1µM-1 | |
| Nucleotide Incision Repair (NIR) | αA·T | Not Reported | Not Reported | 16 min-1µM-1 | |
| 3'-5' Exonuclease | 3' mismatched dsDNA | Varies | Varies | Varies | [9] |
Table 1: Kinetic Parameters of APE1 Enzymatic Activities. This table presents the Michaelis constant (Km), catalytic rate (kcat), and catalytic efficiency (kcat/Km) for various APE1 activities. Values can vary depending on the specific substrate and reaction conditions.
| Cell Type/Tissue | Cellular Compartment | APE1 Concentration | Reference(s) |
| MCF-7 (breast cancer) | Nucleus | 8.22 ± 0.21 ng/μg protein | |
| MCF-7 (breast cancer) | Cytoplasm | 0.68 ± 0.01 ng/μg protein | |
| MCF-10A (non-tumorigenic breast) | Nucleus | 0.66 ± 0.08 ng/μg protein | |
| MCF-10A (non-tumorigenic breast) | Cytoplasm | 0.52 ± 0.01 ng/μg protein | |
| HeLa Cells | Whole Cell | 3.5 × 105–7 × 106 molecules/cell |
Table 2: Cellular Concentration of APE1. This table provides examples of APE1 protein levels in different cell lines and compartments, highlighting its predominantly nuclear localization and elevated levels in some cancer cells.
Signaling Pathways and Logical Relationships
The intricate processes of DNA repair and cellular signaling involving APE1 can be visualized through pathway and workflow diagrams.
Caption: The Base Excision Repair pathway with APE1.
References
- 1. youtube.com [youtube.com]
- 2. [Fluorescence assay for the detection of apurinic/apyrimidinic endonuclease 1 (APE1) activity in human blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of Human Apurinic/Apyrimidinic Endonuclease APE1 Toward Damaged DNA and Native RNA With Non-canonical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. neb.com [neb.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 10. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Architecture and Catalytic Core of Aeromonas proteolytica Aminopeptidase (HsAp): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and active site of the Aeromonas proteolytica aminopeptidase (AAP), a prototypical member of the co-catalytic zinc enzyme family.[1] Often referred to as HsAp, this enzyme serves as a critical model for understanding a broad class of metallohydrolases involved in vital biological processes.[2] A thorough understanding of its molecular architecture and catalytic mechanism is paramount for the design of potent and specific inhibitors with therapeutic potential.[2]
Molecular Architecture: A Monomeric Alpha/Beta Globular Domain
The crystal structure of this compound reveals a monomeric protein with a single alpha/beta globular domain.[1] This compact structure houses the catalytic machinery responsible for the enzyme's function.
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~29.5 kDa (by sedimentation) | [3][4] |
| 32 kDa (mature form) | [5] | |
| 54 kDa (proenzyme) | [5] | |
| Composition | Single polypeptide chain | [3][4] |
| Overall Fold | Alpha/beta globular domain | [1] |
| Optimal pH | 8.0 - 8.5 | [3][4] |
| Thermal Stability | Stable at 70°C for several hours | [3][4] |
The Dinuclear Zinc Active Site: A Co-Catalytic Unit
At the heart of this compound lies a dinuclear active site containing two zinc ions, separated by approximately 3.5 Å.[1] These two metal ions are essential for the enzyme's full catalytic activity and are considered a co-catalytic unit, playing equivalent roles during catalysis.[1] The coordination of these zinc ions is symmetrical, with shared ligands.[1] The active site cleft is notably hydrophobic, which accounts for the enzyme's preference for cleaving hydrophobic amino-terminal residues.[1]
Table 2: Key Residues and Components of the this compound Active Site
| Residue/Component | Role | Reference |
| Two Zn(II) ions | Essential for catalytic activity; form a co-catalytic unit. | [1][6] |
| Glu151 | Implicated as a general acid/base in the catalytic process. | [6][7] |
| Zn(II)-bound water/hydroxide | Acts as the active site nucleophile. | [6][8] |
Catalytic Mechanism and Kinetics
This compound catalyzes the cleavage of the N-terminal amino acid from polypeptide chains.[3] The proposed mechanism involves a Zn(II)-bound water/hydroxide molecule acting as the nucleophile.[6][8] The catalytic process is influenced by pH, with a pKa of 7.0 associated with the active site nucleophile.[6][8]
Table 3: Kinetic Parameters for this compound
| Substrate | Km | kcat | Activation Energy (Ea) | Reference |
| L-leucine-p-nitroanilide | Increases with temperature | - | 36.5 kJ/mol | [6][8] |
| L-leucine ethyl ester | 700 µM | 96 ± 5 s-1 | 13.7 kJ/mol | [7][9] |
The following diagram illustrates the proposed catalytic mechanism of this compound.
Caption: Proposed catalytic mechanism of this compound.
Experimental Protocols
Crystallization and X-ray Diffraction
Determining the three-dimensional structure of this compound is crucial for understanding its function.
Caption: General workflow for protein crystallography.
A detailed protocol for the crystallization of this compound as described by Chevrier et al. (1994) would involve:
-
Protein Purification: Purify the enzyme to homogeneity using standard chromatographic techniques.
-
Crystallization: Use the hanging-drop vapor-diffusion method. The protein solution is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol) and allowed to equilibrate.
-
Data Collection: Crystals are flash-cooled in liquid nitrogen and diffraction data are collected using a synchrotron radiation source.
-
Structure Determination: The structure is solved using methods like molecular replacement, using a homologous structure as a search model.
Enzyme Kinetics Assays
Kinetic parameters are determined by measuring the rate of substrate hydrolysis under varying conditions.
Caption: Workflow for a typical enzyme kinetics experiment.
A typical protocol for measuring the hydrolysis of L-leucine-p-nitroanilide is as follows[8]:
-
Reagents: Prepare a buffer solution (e.g., Tricine buffer, pH 8.0), a stock solution of the enzyme, and various concentrations of the substrate, L-leucine-p-nitroanilide.
-
Assay: In a temperature-controlled spectrophotometer, mix the buffer and enzyme solution.
-
Initiation: Start the reaction by adding the substrate.
-
Measurement: Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitroaniline.
-
Analysis: Calculate the initial reaction rates and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
The Aeromonas proteolytica aminopeptidase is a well-characterized enzyme that provides a robust model for studying dinuclear zinc metalloenzymes. Its defined structure, active site geometry, and catalytic mechanism offer a solid foundation for further research, including the development of novel therapeutics targeting this class of enzymes. The experimental methodologies outlined in this guide provide a starting point for researchers aiming to investigate the structure-function relationships of this compound and related enzymes.
References
- 1. Crystal structure of Aeromonas proteolytica aminopeptidase: a prototypical member of the co-catalytic zinc enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. Aminopeptidase - Creative Enzymes [creative-enzymes.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic studies on the aminopeptidase from Aeromonas proteolytica: a two-metal ion mechanism for peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The aminopeptidase from Aeromonas proteolytica can function as an esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Catalytic Mechanism of Human AP Endonuclease 1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Apurinic/Apyrimidinic (AP) Endonuclease 1 (APE1) is a critical enzyme in the base excision repair (BER) pathway, responsible for the incision of the phosphodiester backbone at AP sites, which are one of the most common forms of DNA damage.[1] APE1's robust catalytic activity is essential for maintaining genomic integrity, and its dysfunction is implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of the core catalytic mechanism of human APE1, detailing the key molecular players, the kinetic parameters governing the reaction, and the experimental methodologies used to elucidate its function. This information is intended to serve as a valuable resource for researchers investigating DNA repair, as well as for professionals involved in the development of novel therapeutics targeting APE1.
The Catalytic Machinery of APE1: A Symphony of Residues and a Crucial Metal Ion
The catalytic prowess of APE1 resides within a well-defined active site, where a coordinated effort of specific amino acid residues and a single magnesium ion orchestrates the cleavage of the phosphodiester bond 5' to an AP site.[2]
Key Active Site Residues:
-
General Base: Histidine 309 (H309) is proposed to act as the general base, activating a water molecule for nucleophilic attack on the scissile phosphate.[3] Site-directed mutagenesis studies have shown that mutating H309 to asparagine drastically reduces the single-turnover rate of incision by at least five orders of magnitude.[3]
-
Active Site Lid: Phenylalanine 266 (F266), Met270 and Tryptophan 280 (W280) form a "lid" over the active site, contributing to substrate recognition and stabilization.[4]
-
DNA Intercalation and Bending: Arginine 177 (R177) and Methionine 270 (M270) intercalate into the DNA helix, inducing a significant bend and facilitating the "flipping out" of the abasic site into the active site pocket.[5][6]
-
Phosphate Coordination and Stabilization: Asparagine 174 (N174), Asparagine 212 (N212), and Tyrosine 171 (Y171) are involved in coordinating the scissile phosphate group, positioning it optimally for catalysis.[7] Mutation of N212, D210, and Y171 leads to a decrease in AP-endonuclease activity.[7]
-
Magnesium Ion (Mg2+) Coordination: A single, essential Mg2+ ion is coordinated by Aspartate 70 (D70), Glutamate 96 (E96), and Aspartate 308 (D308), as well as non-protein ligands.[2] This metal ion is crucial for stabilizing the transition state and facilitating the departure of the 3'-hydroxyl leaving group.[2]
The Catalytic Cycle: A Step-by-Step Breakdown
The catalytic mechanism of APE1 is a highly efficient, single-step hydrolytic reaction. The key stages of this process are outlined below:
-
Substrate Recognition and Binding: APE1 initially binds to the DNA backbone and scans for the presence of an AP site.
-
DNA Bending and Abasic Site Eversion: Upon encountering an AP site, APE1 induces a sharp bend in the DNA. This conformational change is facilitated by the intercalation of key residues like R177 and M270, which results in the flipping of the abasic sugar-phosphate out of the DNA helix and into the enzyme's active site pocket.[5][6]
-
Active Site Assembly and Catalysis: With the AP site secured in the active site, the catalytic machinery is poised for action. H309 activates a water molecule, which then performs a nucleophilic attack on the scissile phosphodiester bond 5' to the AP site. The Mg2+ ion stabilizes the developing negative charge on the pentacovalent phosphate transition state.
-
Phosphodiester Bond Cleavage: The phosphodiester bond is cleaved, resulting in a 3'-hydroxyl (3'-OH) terminus and a 5'-deoxyribose phosphate (5'-dRP) terminus.
-
Product Release: The release of the incised DNA product is the rate-limiting step in the overall catalytic cycle.[3] This slow release may play a role in coordinating the subsequent steps of the BER pathway by preventing the premature dissociation of APE1 before the arrival of the next enzyme, DNA polymerase β.[3]
Quantitative Analysis of APE1 Catalysis
The efficiency of APE1's catalytic activity can be quantified through steady-state and pre-steady-state kinetic analyses. These studies provide valuable insights into the enzyme's substrate specificity, the impact of mutations on its function, and the individual rates of the catalytic cycle.
Table 1: Steady-State Kinetic Parameters of Wild-Type APE1 for Various Substrates
| Substrate | K_m (nM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹nM⁻¹) | Reference |
| AP-DNA/DNA duplex | 23.8 | 2.9 | 0.12 | [8] |
| AP-DNA/RNA duplex | 5.7 | 0.9 | 0.16 | [8] |
| 34-mer ssDNA with AP site | 179.2 | 441.6 | 2.5 | [8] |
| 34-mer ssRNA with AP site | 1561.0 | 7.3 | 0.005 | [8] |
| THF•G duplex (NIR conditions) | 19 | - | 45 | [9] |
| αA•T duplex (NIR conditions) | - | - | 16 | [9] |
| DHU•G duplex (NIR conditions) | - | - | 19 | [9] |
Note: NIR conditions refer to reaction conditions optimal for Nucleotide Incision Repair activity (pH 6.8 and 0.5 mM MgCl2).[9]
Table 2: Pre-Steady-State Kinetic Parameters of Wild-Type APE1 for AP-site-containing DNA
| Parameter | Value (s⁻¹) | Reference |
| k_obs (cleavage rate) | ≥ 700 | [10] |
| k_ss (steady-state rate/product release) | ~2 | [3] |
Table 3: Impact of Active Site Mutations on APE1 Catalytic Efficiency
| Mutant | Substrate | Fold Change in k_cat/K_M vs. WT | Reference |
| H309N | AP-DNA | >100,000-fold decrease | [3] |
| D210A | AP-DNA | >100,000-fold decrease | [3] |
| Y171F-P173L-N174K | AP-DNA | 20,000-fold decrease | |
| R177A | AP-DNA | - | [6] |
| M270A | AP-DNA | - | [6] |
| M271A | AP-DNA | - | [6] |
Note: The exact fold changes for R177A, M270A, and M271A were not explicitly stated in the provided reference, but the study indicated a reduction in activity.[6]
Mandatory Visualizations
Caption: The catalytic cycle of human AP endonuclease 1 (APE1).
Caption: Key interactions in the APE1 active site with a bound AP-DNA substrate.
Experimental Protocols
Site-Directed Mutagenesis of APE1
This protocol outlines the general steps for creating specific mutations in the APE1 gene to study the function of individual amino acid residues.
a. Plasmid Preparation:
- Obtain a plasmid containing the wild-type human APE1 cDNA sequence.
- Purify the plasmid DNA using a commercial miniprep or maxiprep kit to ensure high purity and concentration.
b. Primer Design:
- Design a pair of complementary mutagenic primers (typically 25-45 bases in length) containing the desired mutation.
- The mutation should be located in the center of the primers with approximately 10-15 bases of correct sequence on both sides.
- Ensure the primers have a melting temperature (Tm) between 75-80°C.
c. PCR Mutagenesis:
- Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
- The reaction mixture should contain the plasmid template, the mutagenic primers, dNTPs, and the polymerase buffer.
- Perform thermal cycling, typically consisting of an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.
d. Digestion of Parental DNA:
- Following PCR, digest the parental (non-mutated) methylated DNA template by adding the DpnI restriction enzyme directly to the amplification reaction.
- Incubate at 37°C for 1-2 hours.
e. Transformation:
- Transform the DpnI-treated DNA into highly competent E. coli cells.
- Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
f. Screening and Sequencing:
- Select several colonies and grow them in liquid culture.
- Isolate the plasmid DNA from each culture.
- Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing of the entire APE1 gene.
APE1 Activity Assay (Fluorescence-Based)
This protocol describes a common method for measuring the endonuclease activity of APE1 using a fluorescently labeled DNA substrate.
a. Substrate Design:
- Synthesize a single-stranded DNA oligonucleotide (typically 20-30 bases) containing a centrally located abasic site analog (e.g., tetrahydrofuran, THF).
- Label the 5' end with a fluorophore (e.g., FAM) and the 3' end with a quencher (e.g., BHQ-1). In the intact probe, the proximity of the quencher to the fluorophore results in low fluorescence.
b. Reaction Setup:
- Prepare a reaction buffer typically containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.
- In a microplate well, combine the reaction buffer, the fluorescent DNA substrate (at a concentration below the K_m), and purified APE1 enzyme or cell extract.
c. Kinetic Measurement:
- Immediately place the microplate in a fluorescence plate reader pre-warmed to 37°C.
- Monitor the increase in fluorescence intensity over time. Cleavage of the substrate by APE1 separates the fluorophore from the quencher, leading to an increase in fluorescence.
- Record fluorescence readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-30 minutes).
d. Data Analysis:
- Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
- To determine kinetic parameters (K_m and k_cat), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Electrophoretic Mobility Shift Assay (EMSA) for APE1-DNA Binding
EMSA is used to study the binding of APE1 to its DNA substrate.
a. Probe Preparation:
- Synthesize a double-stranded DNA oligonucleotide (typically 20-40 bp) containing a central AP site.
- Label one strand of the DNA probe, typically at the 5' end, with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
- Purify the labeled probe to remove unincorporated label.
b. Binding Reaction:
- Set up binding reactions in a buffer that promotes stable APE1-DNA interaction (e.g., 20 mM HEPES-KOH pH 7.6, 50 mM KCl, 1 mM EDTA, 1 mM DTT). Note the absence of Mg²⁺ to prevent cleavage.
- Incubate varying concentrations of purified APE1 protein with a fixed amount of the labeled DNA probe at room temperature for 20-30 minutes.
- For competition assays, include an excess of unlabeled specific or non-specific competitor DNA in separate reactions.
c. Electrophoresis:
- Add a non-denaturing loading buffer to the binding reactions.
- Load the samples onto a non-denaturing polyacrylamide gel.
- Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
d. Detection:
- After electrophoresis, transfer the gel onto a solid support (e.g., filter paper) and dry it.
- If using a radioactive probe, expose the dried gel to a phosphor screen or X-ray film to visualize the bands.
- If using a non-radioactive probe, detect the bands using an appropriate imaging system (e.g., chemiluminescence or fluorescence imager).
- The free DNA probe will migrate faster, while the APE1-DNA complex will have a retarded mobility (a "shift"). The intensity of the shifted band is proportional to the amount of bound complex.
X-ray Crystallography of APE1-DNA Complex
This protocol provides a general workflow for determining the three-dimensional structure of APE1 in complex with its DNA substrate.
a. Protein Purification:
- Express a construct of human APE1 (often a truncated version for better crystallization) in a suitable expression system (e.g., E. coli).
- Purify the protein to >95% homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
- Concentrate the purified protein to a high concentration (typically 5-10 mg/mL).
b. DNA Substrate Preparation:
- Synthesize and purify a short, self-complementary DNA oligonucleotide containing a stable AP site analog (e.g., THF).
- Anneal the single-stranded DNA to form a duplex.
c. Co-crystallization:
- Mix the purified APE1 protein and the DNA duplex in a specific molar ratio (e.g., 1:1.2 protein:DNA).
- Incubate the mixture to allow complex formation.
- Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
d. Crystal Harvesting and Data Collection:
- Once crystals appear, carefully harvest them and cryo-protect them by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol).
- Flash-cool the crystals in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
e. Structure Determination and Refinement:
- Process the diffraction data to obtain a set of structure factors.
- Solve the crystal structure using molecular replacement, using a known APE1 structure as a search model.
- Build the DNA into the electron density map.
- Refine the structure to improve the fit between the model and the experimental data.
- Validate the final structure using established crystallographic criteria.
Conclusion
The catalytic mechanism of human AP endonuclease 1 is a finely tuned process that relies on the precise interplay of key active site residues, a divalent metal ion, and significant conformational changes in the DNA substrate. The quantitative kinetic data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the intricate workings of this essential DNA repair enzyme. A deeper understanding of the APE1 catalytic mechanism will undoubtedly pave the way for the rational design of novel inhibitors with therapeutic potential in cancer and other diseases.
References
- 1. Genetic and Biochemical Characterization of Human AP Endonuclease 1 Mutants Deficient in Nucleotide Incision Repair Activity | PLOS One [journals.plos.org]
- 2. Pre-steady-state kinetic characterization of the AP endonuclease activity of human AP endonuclease 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Mutational and Kinetic Analysis of APE1 Endoribonuclease Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of abasic endonuclease activity of human Ape1 on alternative substrates, as well as effects of ATP and sequence context on AP site incision - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Transient-state kinetics of apurinic/apyrimidinic (AP) endonuclease 1 acting on an authentic AP site and commonly-used substrate analogs: The effect of diverse metal ions and base mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational Transitions in Human AP Endonuclease 1 and Its Active Site Mutant during Abasic Site Repair [figshare.com]
An In-depth Technical Guide to the Evolutionary Conservation of APE1/APEX1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as APEX1 or Ref-1, is a highly conserved, multifunctional protein essential for maintaining genomic integrity and regulating cellular responses to oxidative stress across a vast range of species.[1][2][3] Its primary functions include a critical role as an apurinic/apyrimidinic (AP) endonuclease in the DNA base excision repair (BER) pathway and as a redox co-activator for numerous transcription factors involved in cell proliferation, apoptosis, and inflammation.[1][2][3][4] This guide provides a comprehensive technical overview of the evolutionary conservation of APE1/APEX1, detailing its conserved structure and functions, presenting quantitative data, outlining key experimental methodologies, and visualizing its core pathways. The profound conservation of APE1/APEX1 underscores its fundamental biological importance and highlights its significance as a therapeutic target in oncology and neurodegenerative diseases.[5][6]
Core Functions of APE1/APEX1
APE1/APEX1's indispensability is rooted in its dual, evolutionarily conserved roles:
-
DNA Base Excision Repair (BER): APE1 is the major AP endonuclease in eukaryotes.[4][7] It recognizes and cleaves the phosphodiester backbone 5' to an AP site—one of the most common forms of DNA damage—generating a 3'-hydroxyl and a 5'-deoxyribose phosphate terminus.[1][8] This action is the rate-limiting step in initiating the repair of abasic sites, which can arise spontaneously or from the action of DNA glycosylases that remove damaged bases.[1][7]
-
Redox Regulation of Transcription: APE1 functions as a critical redox signaling factor, maintaining transcription factors in a reduced, active state.[2][3] This activity is crucial for the DNA-binding ability of factors such as AP-1 (FOS/JUN), p53, NF-κB, and HIF-1α, which govern cellular responses to stress, inflammation, and hypoxia.[2][3] The redox function resides primarily in the N-terminal domain of the protein.[2][4]
-
Ancillary Functions: Emerging evidence points to additional roles for APE1 in RNA metabolism, where it acts as an endoribonuclease to cleave abasic RNA and regulate the turnover of specific mRNAs, such as c-Myc.[1][4]
Structural and Functional Conservation
The APEX1 gene and its protein product are remarkably conserved across eukaryotes, from yeast to humans, indicating strong evolutionary pressure to maintain its critical functions.[1][9]
Sequence Homology
Phylogenetic analyses demonstrate a close evolutionary relationship among mammalian APE1 proteins, which share high sequence identity.[9][10] The C-terminal region, housing the nuclease catalytic domain, is highly conserved across diverse phyla, whereas the N-terminal domain, responsible for redox activity, shows greater variability, though it is well-conserved among mammals.[3] This suggests the ancient origin of the DNA repair function and the later acquisition or refinement of the redox regulatory role in higher organisms.[3]
Table 1: APE1/APEX1 Protein Sequence Identity Comparison
| Species Comparison | Sequence Identity (%) | Reference |
|---|---|---|
| Human vs. Chimpanzee | >99% | [9] |
| Human vs. Rhesus Monkey | 95% | [10] |
| Human vs. Mouse | 95% | [10] |
| Human vs. Dog | 96% | [10] |
| Human vs. Cow | 96% | [10] |
| Human vs. Chicken | High | [1] |
| Human vs. Zebrafish | High | [1] |
| Human vs. Drosophila melanogaster | Moderate | [11] |
| Human vs. Saccharomyces cerevisiae | Low |[11] |
Note: Percentages are derived from various BLAST analyses and published alignments.[10]
Structural Homology
The three-dimensional structure of APE1 is highly conserved. The core of the protein consists of a four-layered α/β-sandwich fold, characteristic of the exonuclease III (ExoIII) family of enzymes, which includes the E. coli homolog Xth.[6][8] Structural comparisons between human APE1 and its orthologs, such as from the camel (Camelus dromedarius), reveal a nearly identical fold and topology, with a root-mean-square deviation (rmsd) as low as 0.582 Å.[10] This structural conservation is essential for maintaining the active site geometry required for both endonuclease and exonuclease activities.[12]
Table 2: Key Conserved Residues and Their Functions in Human APE1
| Residue(s) | Domain | Function | Conservation |
|---|---|---|---|
| Cys65 | N-terminus | Critical for redox activity | High (Mammals) |
| E96, D210, H309, D308 | C-terminus (Catalytic Site) | Coordination of Mg²⁺ ion and catalysis of phosphodiester bond cleavage | Very High (Eukaryotes) |
| K6, K7, K24, K25, K27, K31, K32 | N-terminus | Post-translational modifications (acetylation, ubiquitination), RNA interaction | High (Vertebrates)[13] |
Key Signaling and Functional Pathways
The central role of APE1 is best visualized through its integration into core cellular pathways.
Caption: The central role of APE1 in the Base Excision Repair pathway.
Caption: Redox control of the AP-1 transcription factor by APE1.
Experimental Protocols
The study of APE1/APEX1 conservation relies on a combination of bioinformatic, biochemical, and cell-based assays.
Protocol: Bioinformatic Analysis of Conservation
-
Sequence Retrieval: Obtain the protein sequence of human APE1 from a database like UniProt (P27695) or NCBI (NP_001632.2).
-
Homolog Search: Use the BLASTp (Basic Local Alignment Search Tool) algorithm against the non-redundant protein sequences database to identify homologous proteins in various species.[14][15]
-
Multiple Sequence Alignment (MSA): Align the retrieved homologous sequences using tools like Clustal Omega or MAFFT.[14][15][16] This will visually highlight conserved regions, particularly the active site residues.
-
Phylogenetic Analysis: Construct a phylogenetic tree from the MSA using methods like Maximum Likelihood (e.g., with MEGA-X software) to infer the evolutionary relationships between the APE1 orthologs.[9][16]
-
Structural Modeling: For species without a solved crystal structure, predict the 3D structure using homology modeling servers like SWISS-MODEL, using the human APE1 structure (e.g., PDB ID: 1DE8) as a template.[10][15] Compare the predicted model with the template to assess structural conservation.
Protocol: AP Endonuclease Activity Assay
This assay measures the ability of APE1 to cleave an AP site within a DNA substrate.
-
Substrate Preparation: Synthesize a short (~30-mer) oligonucleotide containing a single uracil residue. Anneal it to its complementary strand. Treat the duplex with Uracil-DNA Glycosylase (UDG) to create a site-specific AP site. Label one strand with a radioactive (³²P) or fluorescent tag.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Enzymatic Reaction: Incubate a defined amount of purified recombinant APE1 protein (wild-type or variant) with the AP-site-containing DNA substrate (e.g., 200 fmol) in the reaction buffer at 37°C for a short duration (e.g., 5-15 minutes).[8]
-
Quenching and Denaturation: Stop the reaction by adding a formamide-containing loading buffer with EDTA. Heat the samples to denature the DNA.
-
Analysis: Separate the substrate and cleaved product using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the bands via autoradiography or fluorescence imaging. The percentage of cleaved product corresponds to the enzyme's activity.
Protocol: Functional Complementation Assay
This assay determines if an APE1 ortholog can rescue the function of a deficient cell line.
-
Cell Line Selection: Use a cell line deficient in APE1, such as an APEX1 knockout (KO) mouse or human cell line, or a yeast strain (e.g., apn1Δ apn2Δ) lacking its AP endonuclease homologs.[17][18]
-
Vector Construction: Clone the cDNA of the APE1 ortholog of interest into a suitable expression vector for the target cell line (e.g., mammalian or yeast expression vector).
-
Transfection/Transformation: Introduce the expression vector into the APE1-deficient cells. Include an empty vector control and a vector expressing wild-type human APE1 as negative and positive controls, respectively.
-
Challenge with DNA Damaging Agent: Expose the transfected/transformed cells to a DNA alkylating agent, such as methyl methanesulfonate (MMS), which induces the formation of AP sites.
-
Viability Assessment: Measure cell survival and viability using an appropriate method (e.g., MTT assay, colony formation assay). A successful complementation is indicated by increased resistance to the DNA damaging agent compared to the empty vector control.[17]
Caption: Workflow for an APE1 functional complementation assay.
Conclusion
The evolutionary conservation of APE1/APEX1 is profound, reflecting its non-negotiable role in preserving genomic stability and orchestrating cellular stress responses. Its core AP endonuclease function is conserved from prokaryotes to humans, while its redox regulatory capacity appears to be a key evolutionary addition in higher organisms. The high degree of sequence, structural, and functional conservation makes APE1 an attractive therapeutic target. Inhibiting its DNA repair function can sensitize cancer cells to chemotherapy, while modulating its redox activity holds promise for treating diseases involving oxidative stress and inflammation. The experimental frameworks detailed in this guide provide the necessary tools for further dissecting the nuanced roles of this critical protein across the evolutionary landscape.
References
- 1. sinobiological.com [sinobiological.com]
- 2. researchgate.net [researchgate.net]
- 3. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APEX1 apurinic/apyrimidinic endodeoxyribonuclease 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. APEX1 - Wikipedia [en.wikipedia.org]
- 8. Functional characterization of Ape1 variants identified in the human population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EVOLUTIONARY HISTORY OF THE APEX1 GENE: FROM VERTEBRATES TO SICKLE CELL ANEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding APE1 cellular functions by the structural preference of exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Regulatory Landscape of Human Apurinic/Apyrimidinic Endonuclease 1 (HsAPE1): A Technical Guide to Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Apurinic/Apyrimidinic Endonuclease 1 (HsAPE1), also known as Redox Effector Factor-1 (Ref-1), is a critical multifunctional protein involved in DNA repair and the regulation of gene expression. Its primary role in the base excision repair (BER) pathway is to incise the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are among the most common forms of DNA damage. Beyond its enzymatic function in maintaining genomic integrity, HsAPE1 also acts as a redox-sensitive transcriptional co-activator, modulating the activity of numerous transcription factors involved in cancer progression and cellular responses to stress. The diverse functions of HsAPE1 are intricately regulated by a variety of post-translational modifications (PTMs), which fine-tune its enzymatic activity, protein stability, subcellular localization, and interactions with other proteins. This technical guide provides an in-depth overview of the known PTMs of HsAPE1, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in the field.
Core Post-Translational Modifications of HsAPE1
HsAPE1 undergoes several key PTMs, including phosphorylation, acetylation, ubiquitination, and methylation. Each of these modifications can significantly impact its function, creating a complex regulatory network.
Phosphorylation
Phosphorylation of HsAPE1 is a dynamic process that can either enhance or inhibit its activities, depending on the specific residue and the responsible kinase.
| Modification Site | Kinase | Effect on APE1 Function | Reference(s) |
| Threonine 233 (T233) | Cyclin-dependent kinase 5 (CDK5) | Reduces AP endonuclease activity, leading to an accumulation of DNA damage and contributing to neuronal death. | [1] |
| Serine/Threonine residues | Casein Kinase II (CKII) | Inactivates AP endonuclease activity in some studies, while others report enhanced Ref-1 activity with no effect on nuclease activity. | [2] |
| Serine/Threonine residues | Protein Kinase C (PKC) | Activates Ref-1 activity, leading to the activation of the AP-1 transcription factor. | [2] |
This protocol is adapted from methodologies described in the literature for studying CDK5-mediated phosphorylation of its substrates.
Materials:
-
Recombinant human HsAPE1 protein
-
Active recombinant CDK5/p25 complex
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10X ATP solution (1 mM)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager system
Procedure:
-
Prepare the kinase reaction mixture by combining the following in a microcentrifuge tube on ice:
-
Recombinant HsAPE1 (1-5 µg)
-
Active CDK5/p25 complex (50-100 ng)
-
Kinase assay buffer to a final volume of 20 µl
-
-
Initiate the reaction by adding 2.5 µl of 10X ATP solution and 1 µl of [γ-³²P]ATP (10 µCi).
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding 10 µl of 4X SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the phosphorylated APE1 using a phosphorimager system. A band corresponding to the molecular weight of APE1 will indicate successful phosphorylation.
References
The Dynamic Subcellular Localization of APEX1: A Technical Guide for Researchers
October 29, 2025
Abstract
Apurinic/apyrimidinic endonuclease 1 (APEX1), also known as redox effector factor-1 (Ref-1), is a pleiotropic protein with indispensable roles in DNA repair and redox signaling. Its functional versatility is intricately linked to its dynamic subcellular localization. While predominantly found in the nucleus, a significant and functionally active pool of APEX1 resides in the cytoplasm, mitochondria, and endoplasmic reticulum. This technical guide provides an in-depth exploration of the subcellular distribution of APEX1, the molecular mechanisms governing its trafficking, and its functional implications in different cellular compartments. Detailed experimental protocols and signaling pathway diagrams are presented to equip researchers and drug development professionals with the necessary tools to investigate and modulate APEX1 localization.
Introduction
APEX1 is a critical enzyme in the base excision repair (BER) pathway, responsible for incising the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA, which arise from spontaneous hydrolysis or as intermediates in the repair of damaged bases[1]. Beyond its canonical role in maintaining genomic integrity, APEX1 functions as a redox-sensitive transcriptional co-activator for a multitude of transcription factors, including AP-1, NF-κB, p53, and HIF-1α, thereby regulating gene expression involved in proliferation, apoptosis, and differentiation[2][3]. The ability of APEX1 to orchestrate these diverse cellular processes is tightly regulated by its subcellular localization. The dynamic shuttling of APEX1 between different compartments allows the cell to respond effectively to various physiological and pathological stimuli, including oxidative stress. Dysregulation of APEX1 localization has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target[1][4].
Subcellular Distribution of APEX1
APEX1 exhibits a complex and dynamic subcellular distribution, with its primary residence being the nucleus. However, significant amounts of the protein are also found in the cytoplasm, mitochondria, and the endoplasmic reticulum[5][6][7]. The relative abundance of APEX1 in these compartments can vary depending on the cell type and the cellular context, particularly in response to oxidative stress[8].
Quantitative and Qualitative Distribution
While precise quantitative data on the percentage distribution of APEX1 across all subcellular compartments is not extensively documented in the literature, qualitative and semi-quantitative studies consistently demonstrate its multi-compartmental presence. The following table summarizes the known subcellular locations of APEX1 and the factors influencing its distribution.
| Subcellular Compartment | Relative Abundance | Conditions Favoring Localization | Key Functions | References |
| Nucleus | High (Predominant) | Basal conditions | DNA base excision repair, Redox regulation of transcription factors | [3][5] |
| Cytoplasm | Moderate | Oxidative stress, Certain cancer types | Anti-inflammatory responses, Negative regulation of Rac1 | [4][6][9] |
| Mitochondria | Low to Moderate | Oxidative stress | Mitochondrial DNA repair, Regulation of mitochondrial mRNA | [5][10] |
| Endoplasmic Reticulum | Low | Reported in some cell types | Unclear, potential role in redox sensing | [6] |
| Nucleolus | Present | Reported in cancer cells | RNA quality control, Ribosome biogenesis | [1] |
Mechanisms of APEX1 Subcellular Trafficking
The subcellular localization of APEX1 is a tightly regulated process involving nuclear import and export machinery, as well as specific mitochondrial import pathways. Post-translational modifications (PTMs) play a pivotal role in modulating these trafficking events.
Nuclear Import
The nuclear accumulation of APEX1 is mediated by a classical nuclear localization signal (NLS) located within its N-terminal domain. This process involves the interaction of APEX1 with importin α proteins, which act as adaptors to connect the cargo to the importin β/Ran-GTP import machinery that facilitates translocation through the nuclear pore complex.
Figure 1. APEX1 Nuclear Import Pathway.
Nuclear Export
While the precise mechanisms of APEX1 nuclear export are still under investigation, evidence suggests the involvement of a nuclear export signal (NES) and the exportin protein CRM1 (Chromosome Region Maintenance 1). This process is dependent on the Ran-GTP gradient across the nuclear envelope.
Figure 2. Proposed APEX1 Nuclear Export Pathway.
Mitochondrial Import
The translocation of APEX1 into the mitochondrial intermembrane space is a complex process that relies on the Mitochondrial Intermembrane Space Assembly (MIA) pathway. This redox-assisted mechanism involves the formation of a transient disulfide bond between a cysteine residue in APEX1 and the oxidoreductase Mia40[5].
Figure 3. APEX1 Mitochondrial Import via the MIA Pathway.
Regulation by Post-Translational Modifications
Post-translational modifications (PTMs) are key regulators of APEX1's subcellular localization. Acetylation of lysine residues in the N-terminal region can influence its nuclear import and interaction with other proteins. Conversely, ubiquitination can promote the exclusion of APEX1 from the nucleus. Arginine methylation has also been shown to promote its mitochondrial translocation[11].
Figure 4. PTMs influencing APEX1 localization.
Experimental Protocols for Determining APEX1 Subcellular Localization
Accurate determination of APEX1's subcellular distribution is crucial for understanding its function. The following sections provide detailed methodologies for key experiments.
Immunofluorescence Staining of APEX1
This protocol allows for the visualization of APEX1 within intact cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-APEX1 antibody (e.g., rabbit polyclonal, diluted 1:200 in blocking buffer)
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488, diluted 1:500 in blocking buffer)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-APEX1 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
Figure 5. Immunofluorescence Workflow.
Subcellular Fractionation and Western Blotting
This method allows for the semi-quantitative analysis of APEX1 levels in different cellular compartments.
Materials:
-
Cell pellet
-
Cytoplasmic extraction buffer
-
Nuclear extraction buffer
-
Mitochondrial isolation kit
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Anti-APEX1, anti-Lamin B1 (nuclear marker), anti-COX IV (mitochondrial marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Perform subcellular fractionation using appropriate kits or protocols to isolate cytoplasmic, nuclear, and mitochondrial fractions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane three times with TBST.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the respective loading controls.
Figure 6. Subcellular Fractionation and Western Blot Workflow.
Proximity-Dependent Biotinylation (APEX-seq)
APEX-seq is a powerful technique to map the localization of proteins and their interaction partners with high spatial resolution.
Materials:
-
Cells expressing APEX2-tagged APEX1
-
Biotin-phenol
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., sodium azide, sodium ascorbate)
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads
-
Buffers for washing and elution
-
Mass spectrometer
Procedure:
-
Incubate cells expressing APEX2-APEX1 with biotin-phenol.
-
Initiate biotinylation by adding H₂O₂ for a short period (e.g., 1 minute).
-
Quench the reaction with a quenching solution.
-
Lyse the cells and collect the protein lysate.
-
Capture biotinylated proteins using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the biotinylated proteins.
-
Identify the proteins by mass spectrometry.
Figure 7. APEX-seq Workflow.
Conclusion
The subcellular localization of APEX1 is a critical determinant of its diverse biological functions. Its dynamic trafficking between the nucleus, cytoplasm, and mitochondria allows for a coordinated cellular response to genotoxic and oxidative stress. Understanding the intricate mechanisms that govern APEX1's subcellular distribution is paramount for elucidating its role in health and disease and for the development of novel therapeutic strategies that target this multifaceted protein. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of APEX1 biology.
References
- 1. APEX Fingerprinting Reveals the Subcellular Localization of Proteins of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crm1p mediates regulated nuclear export of a yeast AP-1-like transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Importing Mitochondrial Proteins: Machineries and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial translocation of APE1 relies on the MIA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRM1-mediated nuclear export of proteins and drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. APEX-seq: RNA subcellular localization by proximity labeling [protocols.io]
- 8. A novel CRM1-mediated nuclear export signal governs nuclear accumulation of glyceraldehyde-3-phosphate dehydrogenase following genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRM1-mediated nuclear export: to the pore and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Repair Protein APE1 Degrades Dysfunctional Abasic mRNA in Mitochondria Affecting Oxidative Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. APEX1 apurinic/apyrimidinic endodeoxyribonuclease 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Technical Guide to the Tissue-Specific Expression of Human Prostate-Specific Antigen (KLK3)
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Antigen (PSA), also known as Kallikrein-related peptidase 3 (KLK3), is a serine protease primarily produced by the epithelial cells of the human prostate gland. Its expression is highly tissue-specific, making it a critical biomarker for the diagnosis and monitoring of prostate cancer. This guide provides an in-depth overview of the tissue-specific expression of KLK3, including quantitative data, detailed experimental protocols, and relevant signaling pathways.
Quantitative Expression Data
The expression of KLK3 is predominantly localized to the prostate. While extremely low levels may be detected in other tissues, the concentration in prostatic tissue and seminal fluid is orders of magnitude higher. The following tables summarize the quantitative expression of KLK3 at both the mRNA and protein levels across various human tissues.
Table 1: Relative mRNA Expression of KLK3 in Human Tissues
| Tissue | Normalized mRNA Expression (TPM) | Data Source |
| Prostate | High | The Human Protein Atlas |
| Salivary Gland | Low | The Human Protein Atlas |
| Endometrium | Low | The Human Protein Atlas |
| Other Tissues | Not detected | The Human Protein Atlas |
TPM: Transcripts Per Million
Table 2: Protein Expression of KLK3 in Human Tissues
| Tissue | Staining Intensity | Cellular Localization | Data Source |
| Prostate | High | Glandular cells | The Human Protein Atlas |
| Salivary Gland | Low | Glandular cells | The Human Protein Atlas |
| Fallopian Tube | Low | Glandular cells | The Human Protein Atlas |
| Other Tissues | Not detected | - | The Human Protein Atlas |
Signaling Pathway Regulating KLK3 Expression
The expression of the KLK3 gene is primarily regulated by the androgen receptor (AR) signaling pathway. Androgens, such as testosterone and dihydrotestosterone (DHT), are essential for the development and maintenance of the prostate gland and for the transcription of androgen-responsive genes, including KLK3.
The intricate network of HsAp (APE1) interactions with DNA repair proteins: A technical guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Apurinic/Apyrimidinic Endonuclease 1 (HsAp), also known as APE1, is a critical multifunctional enzyme in the maintenance of genomic integrity. While its primary role is the incision of the phosphodiester backbone at abasic sites during the Base Excision Repair (BER) pathway, APE1's function is intricately regulated and coordinated through a complex network of interactions with other DNA repair proteins. Understanding these interactions is paramount for elucidating the detailed mechanisms of DNA repair and for the development of novel therapeutic strategies targeting these pathways in diseases such as cancer. This technical guide provides an in-depth overview of the known interactions of APE1 with its key partners in DNA repair, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Quantitative Analysis of APE1 Protein-Protein Interactions
The precise coordination of the BER pathway is facilitated by a series of protein-protein interactions that ensure the efficient hand-off of DNA intermediates. The affinity of these interactions can be modulated by the presence and nature of DNA damage. The following tables summarize the quantitative data on the binding affinities of APE1 with its core interaction partners. The data presented are primarily derived from fluorescence titration experiments, which measure the change in fluorescence of a labeled protein upon binding to a partner. The EC50 values represent the concentration of the titrant required to achieve 50% of the maximal binding effect and are indicative of the binding affinity.
| Interacting Partner | APE1 Form | DNA Substrate | EC50 (nM) | Reference |
| DNA Polymerase β (Polβ) | FAM-APE1 | None | 180 ± 20 | [1] |
| FAM-APE1 | AP site-containing DNA | 110 ± 10 | [1] | |
| FAM-APE1 | Incised AP site DNA | 190 ± 20 | [1] | |
| XRCC1 | FAM-APE1 | None | 380 ± 40 | [1] |
| FAM-APE1 | AP site-containing DNA | 220 ± 20 | [1] | |
| FAM-APE1 | Incised AP site DNA | 410 ± 50 | [1] | |
| PARP-1 | FAM-APE1 | None | 200 ± 30 | [1] |
| FAM-APE1 | AP site-containing DNA | 160 ± 20 | [1] | |
| FAM-APE1 | Incised AP site DNA | 200 ± 30 | [1] |
Table 1: Quantitative analysis of APE1 interactions with key BER proteins. The binding affinities were determined by fluorescence titration of FAM-labeled APE1 with unlabeled partner proteins in the absence and presence of different DNA intermediates. Data is sourced from Moor et al., 2015.[1]
Signaling and Repair Pathways Involving APE1
The interactions of APE1 are central to the progression of the Base Excision Repair pathway. The following diagrams, generated using the DOT language, illustrate the key signaling and repair pathways involving APE1.
Short-Patch Base Excision Repair Pathway.
Experimental Protocols
The characterization of APE1 protein-protein interactions relies on a variety of robust biochemical and molecular biology techniques. Below are detailed methodologies for key experiments cited in the study of these interactions.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a powerful technique to identify and validate protein-protein interactions in a cellular context.
1. Cell Lysis:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G agarose beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
3. Immunoprecipitation:
-
Add 1-5 µg of the primary antibody specific to the "bait" protein (e.g., anti-APE1) to the pre-cleared lysate.
-
As a negative control, use a non-specific IgG antibody from the same host species.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µL of Protein A/G agarose beads to each sample.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration). After each wash, pellet the beads and discard the supernatant.
5. Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific for the suspected interacting "prey" protein (e.g., anti-XRCC1).
Co-Immunoprecipitation Workflow.
Fluorescence Titration for Binding Affinity
Fluorescence-based techniques are highly sensitive for quantifying protein-protein interactions in solution.
1. Protein Labeling:
-
One of the interacting proteins (e.g., APE1) is covalently labeled with a fluorescent dye (e.g., 5-carboxyfluorescein, FAM) according to the manufacturer's instructions.
-
The labeled protein is then purified from the excess free dye by size-exclusion chromatography.
2. Titration Experiment:
-
A constant concentration of the fluorescently labeled protein (e.g., 40 nM FAM-APE1) is placed in a microplate well.
-
The unlabeled binding partner is serially diluted and added to the wells containing the labeled protein.
-
The reaction is allowed to reach equilibrium in a suitable binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).
-
For studying the effect of DNA, a fixed concentration of a specific DNA substrate (e.g., 120-400 nM) is pre-incubated with the labeled protein before titration.
3. Data Acquisition:
-
The fluorescence intensity of the labeled protein is measured at each concentration of the unlabeled partner using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore.
4. Data Analysis:
-
The change in fluorescence intensity is plotted against the concentration of the unlabeled protein.
-
The data is then fitted to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the equilibrium constant (Kd) or the half-maximal effective concentration (EC50).
Conclusion
The interactions of APE1 with other DNA repair proteins form a tightly regulated network that is essential for the efficient and accurate removal of DNA damage. The quantitative data and methodologies presented in this guide provide a framework for researchers and drug development professionals to further investigate these critical interactions. A deeper understanding of the molecular choreography of DNA repair will undoubtedly pave the way for innovative therapeutic interventions that can modulate these pathways for the treatment of human diseases.
References
Regulation of Human Serum Amyloid P Component (HsAp) Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Serum Amyloid P Component (HsAp), encoded by the APCS gene, is a member of the pentraxin family of plasma proteins. It is a key component of the acute-phase response, a systemic reaction to inflammation, infection, and tissue injury. The expression of the this compound gene is tightly regulated, primarily occurring in hepatocytes, and is subject to developmental control. This technical guide provides an in-depth overview of the core regulatory mechanisms governing this compound gene expression, with a focus on the signaling pathways, transcription factors, and experimental methodologies used to elucidate these processes.
Core Regulatory Mechanisms
The regulation of this compound gene expression is a multi-faceted process involving liver-specific transcription factors and inflammatory signaling pathways.
Liver-Specific and Developmental Expression
Studies in transgenic mice have demonstrated that the liver-specific and developmental expression of the human this compound gene is directed by its promoter region. A critical cis-acting regulatory sequence has been identified within the 5'-flanking region of the gene, specifically between nucleotides -600 and -14 relative to the start codon.[1] This region contains binding sites for transcription factors that are highly expressed in hepatocytes and are crucial for liver development and function.
Regulation by Inflammatory Cytokines: The IL-6 Signaling Pathway
As an acute-phase reactant, the expression of this compound is significantly upregulated during inflammation. The primary signaling pathway responsible for this induction is mediated by the cytokine Interleukin-6 (IL-6). The binding of IL-6 to its receptor on the surface of hepatocytes initiates an intracellular signaling cascade that culminates in the activation of specific transcription factors.
The IL-6 receptor activation leads to the recruitment and activation of Janus kinases (JAKs), which in turn phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to specific DNA recognition sites in the promoters of target genes to activate their transcription.
Another key transcription factor family involved in the acute-phase response is the CCAAT/enhancer-binding proteins (C/EBPs), particularly C/EBP beta. IL-6 signaling can also lead to the activation of C/EBP beta. Both STAT3 and C/EBP beta are known to work synergistically to regulate the expression of many acute-phase genes in the liver. While direct binding of STAT3 and C/EBP beta to the human this compound promoter has been inferred from the regulation of other acute-phase genes, this provides a strong model for this compound regulation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: IL-6 signaling cascade leading to the transcriptional activation of the this compound gene.
Caption: A typical experimental workflow to investigate the regulation of this compound gene expression.
Quantitative Data on this compound Gene Expression
The following table summarizes hypothetical, yet representative, quantitative data on the regulation of this compound gene expression in response to IL-6 stimulation in a human hepatocyte cell line (e.g., HepG2).
| Treatment | This compound mRNA Fold Change (vs. Control) | Luciferase Activity Fold Change (this compound Promoter) |
| Control (Vehicle) | 1.0 | 1.0 |
| IL-6 (10 ng/mL) | 8.5 ± 1.2 | 6.2 ± 0.8 |
| IL-6 + STAT3 inhibitor | 2.1 ± 0.5 | 1.5 ± 0.3 |
| IL-6 + C/EBP beta siRNA | 3.5 ± 0.7 | 2.8 ± 0.6 |
Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a specific transcription factor (e.g., STAT3, C/EBP beta) binds to the this compound promoter region in vivo.
Methodology:
-
Cross-linking: Treat human hepatocytes (e.g., HepG2 cells) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the transcription factor of interest (e.g., anti-STAT3 or anti-C/EBP beta). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (ChIP-qPCR) using primers flanking the putative binding site in the this compound promoter, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the this compound promoter in response to specific stimuli.
Methodology:
-
Construct Generation: Clone the promoter region of the this compound gene (e.g., -600 to +50 bp relative to the transcription start site) into a luciferase reporter vector (e.g., pGL3-Basic).
-
Transfection: Co-transfect the this compound promoter-luciferase construct and a control vector expressing Renilla luciferase (for normalization) into human hepatocytes.
-
Stimulation: After 24 hours, treat the transfected cells with the desired stimulus (e.g., IL-6) for a specified period (e.g., 16-24 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change relative to the untreated control.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To detect the in vitro binding of a transcription factor to a specific DNA sequence within the this compound promoter.
Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site in the this compound promoter. Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with nuclear extract from hepatocytes (or with a purified recombinant transcription factor) in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Competition and Supershift Assays (Optional):
-
Competition: For specificity, perform a binding reaction in the presence of an excess of unlabeled ("cold") probe.
-
Supershift: To identify the specific protein in the complex, add an antibody against the transcription factor of interest to the binding reaction.
-
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or by a chemiluminescent or colorimetric method (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
Objective: To quantify the relative expression level of this compound mRNA.
Methodology:
-
RNA Extraction: Isolate total RNA from hepatocytes using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR: Perform qPCR using the synthesized cDNA as a template, primers specific for the this compound gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan). Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the this compound and the housekeeping gene. Calculate the relative expression of this compound mRNA using the ΔΔCt method.
Conclusion
The regulation of this compound gene expression is a tightly controlled process, primarily driven by liver-specific transcription factors and inflammatory signaling pathways. The IL-6/JAK/STAT3 and C/EBP beta signaling cascades are central to its induction during the acute-phase response. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate molecular mechanisms governing this compound expression and to identify potential therapeutic targets for modulating its activity in various disease states.
References
Methodological & Application
Measuring the Endonuclease Activity of Human Apurinic/Apyrimidinic Endonuclease 1 (HsAp/APE1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Apurinic/Apyrimidinic Endonuclease 1 (APE1), also known as HsAp, is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for maintaining genomic integrity.[1][2][3] APE1's primary role is to incise the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[3][4] Due to its essential role in DNA repair, APE1 is a significant target in cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents.[1][5] This document provides detailed protocols for measuring the endonuclease activity of APE1, presenting quantitative data for key parameters and inhibitors, and illustrating the relevant biological pathways and experimental workflows.
Data Presentation
Enzyme Kinetics and Optimal Reaction Conditions
The efficiency of APE1's endonuclease activity is influenced by various factors, including substrate type and reaction conditions. Below is a summary of key kinetic parameters and optimal conditions for APE1 activity.
| Parameter | Value | Conditions | Reference |
| Michaelis Constant (Km) | 28 - 100 nM | Varies with substrate and buffer composition | [6] |
| 76 ± 9 nM | 10 pM APE1, 23°C | [6] | |
| Catalytic Rate (kcat) | 2.2 ± 0.1 s-1 | 10 pM APE1, 23°C | [6] |
| Optimal pH | 7.5 - 8.0 | [7] | |
| Optimal MgCl2 Concentration | 5 - 15 mM | For endonuclease activity | [8] |
| 0.1 - 2 mM | For exonuclease activity | [8] |
Inhibitor IC50 Values
Several small molecules have been identified as inhibitors of APE1's endonuclease activity. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Inhibitor | IC50 | Notes | Reference |
| 7-nitroindole-2-carboxylic acid (CRT0044876) | 3 µM | Binds to a pocket distal from the active site and may act via aggregation. | [6] |
| AR03 (MLS000552981) | 3.7 ± 0.3 µM | Potentiates the cytotoxicity of MMS and temozolomide. | [5][6] |
| Aurintricarboxylic acid (ATA) | Tens of nanomolar range | A potent, pan-selective inhibitor of DNA- and RNA-processing enzymes. | [5] |
| Lucanthone (Miracil D) | Micromolar range | A DNA intercalator and topoisomerase II inhibitor. | [5] |
| ML199 | Low micromolar range | Competitive inhibitor. | [9] |
| Inhibitor III | ~2 µM | A known APE1 inhibitor. | [10][11] |
| XPTx-0091 | Low micromolar range | >100-fold more selective for APE1 than EndoIV. | [10] |
Signaling Pathway and Experimental Workflows
Base Excision Repair (BER) Pathway
APE1 is a central enzyme in the BER pathway, which is responsible for repairing single-base DNA damage. The pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an AP site. APE1 then cleaves the phosphodiester backbone 5' to the AP site, creating a nick with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) end. This is followed by DNA synthesis and ligation to complete the repair.
Caption: The Base Excision Repair (BER) pathway initiated by DNA glycosylase and processed by APE1.
Experimental Workflow: Fluorescence-Based APE1 Activity Assay
This workflow outlines the general steps for measuring APE1 endonuclease activity using a fluorescence-based assay with a molecular beacon substrate.
Caption: Workflow for a typical fluorescence-based APE1 endonuclease activity assay.
Experimental Protocols
Protocol 1: Fluorescence-Based APE1 Activity Assay
This protocol utilizes a synthetic DNA probe with a fluorophore and a quencher. Cleavage of the probe by APE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Purified recombinant APE1 or cell/tissue extracts
-
Fluorescently labeled DNA substrate: A synthetic oligonucleotide containing a single abasic site (e.g., a tetrahydrofuran (THF) analog) flanked by a fluorophore (e.g., 6-TAMRA) and a quencher (e.g., Black Hole Quencher-2, BHQ2). An example sequence is 5'-[6-TAMRA]-CGA TGA GTC CTG GAC TCT-[BHQ2]-3', where C is the THF site.
-
APE1 Reaction Buffer (10X): 500 mM HEPES-KOH (pH 7.5), 500 mM KCl, 100 mM MgCl2, 10 mM DTT, 1 mg/mL BSA.
-
Stop Solution: 0.5 M EDTA.
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation: Resuspend the fluorescently labeled and complementary oligonucleotides in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl) to a final concentration of 10 µM. Mix equal molar amounts, heat to 95°C for 5 minutes, and then slowly cool to room temperature to anneal.
-
Reaction Setup:
-
Prepare a 1X APE1 Reaction Buffer from the 10X stock.
-
In each well of a 96-well plate, add the following in order:
-
Nuclease-free water to a final volume of 50 µL.
-
5 µL of 10X APE1 Reaction Buffer.
-
Diluted fluorescent DNA substrate to a final concentration of 50-100 nM.
-
For inhibitor studies, add the inhibitor at various concentrations.
-
-
Initiate the reaction by adding purified APE1 (e.g., 0.5-5 nM final concentration) or cell extract (e.g., 1-10 µg total protein).
-
-
Incubation: Incubate the plate at 37°C. For kinetic measurements, immediately place the plate in a pre-warmed fluorescence plate reader.
-
Fluorescence Measurement:
-
Kinetic Assay: Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 555 nm excitation and 585 nm emission for TAMRA).
-
Endpoint Assay: After a fixed incubation time (e.g., 30 minutes), stop the reaction by adding 10 µL of Stop Solution. Measure the final fluorescence intensity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase over time.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Protocol 2: Radioactive APE1 Activity Assay
This highly sensitive assay uses a 32P-labeled DNA substrate. APE1 cleavage results in a smaller radiolabeled fragment that can be separated by gel electrophoresis.
Materials:
-
Purified recombinant APE1 or cell/tissue extracts
-
Synthetic oligonucleotide containing a single THF abasic site.
-
[γ-32P]ATP
-
T4 Polynucleotide Kinase (PNK)
-
APE1 Reaction Buffer (10X): See Protocol 1.
-
Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing polyacrylamide gel (15-20%)
-
Phosphorimager system
Procedure:
-
Substrate Preparation:
-
Label the 5'-end of the THF-containing oligonucleotide with 32P using T4 PNK and [γ-32P]ATP according to the manufacturer's protocol.
-
Purify the labeled oligonucleotide to remove unincorporated ATP.
-
Anneal the labeled oligonucleotide with its complementary strand as described in Protocol 1.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:
-
2 µL of 10X APE1 Reaction Buffer.
-
Radiolabeled DNA substrate (e.g., 1 pmol).
-
Purified APE1 (e.g., 20 pg) or cell extract.
-
-
-
Incubation: Incubate the reaction at 37°C for 10-15 minutes.
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume (20 µL) of Formamide Loading Dye.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the bromophenol blue dye reaches the bottom.
-
-
Data Analysis:
-
Dry the gel and expose it to a phosphor screen.
-
Image the screen using a phosphorimager.
-
Quantify the band intensities of the uncleaved substrate and the cleaved product.
-
Calculate the percentage of cleaved substrate to determine APE1 activity.
-
Protocol 3: Comet-Based In Vitro DNA Repair Assay
This cell-based assay measures the repair of specific DNA lesions in nucleoids by a cell extract. The comet assay (single-cell gel electrophoresis) is used to visualize DNA breaks introduced by the repair enzymes in the extract.
Materials:
-
Substrate cells with specific DNA damage (e.g., treated with an alkylating agent to generate AP sites).
-
Test cell extract containing APE1.
-
CometAssay® Lysis Solution (e.g., from Trevigen).
-
Low Melting Point Agarose (LMAgarose).
-
CometSlides™ or pre-coated microscope slides.
-
Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5).
-
DNA stain (e.g., SYBR® Green I).
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Preparation of Substrate Nucleoids:
-
Embed the substrate cells in LMAgarose on a CometSlide™.
-
Lyse the cells by immersing the slide in Lysis Solution for 1 hour at 4°C to generate nucleoids containing the damaged DNA.
-
-
DNA Repair Reaction:
-
Wash the slides with a suitable enzyme reaction buffer.
-
Incubate the slides with the test cell extract (containing APE1) at 37°C for a defined period (e.g., 30 minutes). APE1 in the extract will incise the AP sites in the substrate nucleoids, creating DNA strand breaks.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in Alkaline Unwinding Solution for 20-40 minutes at room temperature in the dark to denature the DNA.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes. The negatively charged DNA will migrate towards the anode, forming a "comet tail." The extent of migration is proportional to the amount of DNA damage (strand breaks).
-
-
Neutralization and Staining:
-
Neutralize the slides with Neutralization Buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Data Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use comet analysis software to quantify the percentage of DNA in the tail, tail length, and tail moment. An increase in these parameters compared to a control (incubation with buffer alone) indicates APE1 activity in the cell extract.[13][14][15]
-
References
- 1. Purification and specific assays for measuring APE-1 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Specific Assays for Measuring APE-1 Endonuclease Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Regulation of the human AP-endonuclease (APE1/Ref-1) expression by the tumor suppressor p53 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing inhibitors of human AP endonuclease 1 | PLOS One [journals.plos.org]
- 7. The major human AP endonuclease (Ape1) is involved in the nucleotide incision repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of abasic endonuclease activity of human Ape1 on alternative substrates, as well as effects of ATP and sequence context on AP site incision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Purification of Recombinant Human Asparaginase-like Protein 1 (HsAp)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Human Asparaginase-like protein 1 (HsAp), also known as hASRGL1, is an enzyme with both L-asparaginase and β-aspartyl peptidase activity[1][2]. Its potential roles in asparagine metabolism and protein processing make it a protein of significant interest in various research and therapeutic contexts. The production of highly pure and active recombinant this compound is crucial for functional studies, structural biology, and drug development. This document provides a detailed protocol for the expression and purification of recombinant this compound from Escherichia coli.
The following protocol outlines a common strategy for obtaining high-purity recombinant this compound, utilizing an N-terminal polyhistidine (His6) tag for efficient capture via immobilized metal affinity chromatography (IMAC), followed by subsequent polishing steps.
Quantitative Data Summary
For successful purification of recombinant this compound, it is essential to monitor yield and purity throughout the process. The following table summarizes expected outcomes based on the provided protocol.
| Purification Step | Total Protein (mg/L of culture) | This compound Yield (mg/L of culture) | Purity (%) |
| Cleared Lysate | 150 - 250 | 30 - 40 | 15 - 20 |
| IMAC Elution | 30 - 35 | ~30 | > 90 |
| Size-Exclusion Chromatography | 20 - 25 | ~22 | > 98 |
Experimental Protocols
Expression of Recombinant this compound in E. coli
This protocol describes the expression of His6-tagged this compound in the E. coli BL21(DE3) strain.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the codon-optimized this compound gene with an N-terminal His6 tag
-
Luria-Bertani (LB) broth
-
Kanamycin (or other appropriate antibiotic for the expression vector)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transform the pET-HsAp expression vector into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking (220 rpm).
-
The next day, inoculate 1 L of LB broth containing antibiotic with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6[3].
-
Reduce the temperature to 25°C and induce protein expression by adding IPTG to a final concentration of 1 mM[3].
-
Continue to incubate the culture for 16 hours at 25°C with shaking[1].
-
Harvest the cells by centrifugation at 10,000 x g for 10 minutes at 4°C[1]. The cell pellet can be stored at -80°C or used immediately for purification.
Purification of Recombinant this compound
This protocol details a two-step purification process involving IMAC and size-exclusion chromatography (SEC).
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM imidazole, pH 8.0[1]
-
Wash Buffer: 50 mM Tris-HCl, 100 mM NaCl, 25 mM imidazole, pH 8.0[1]
-
Elution Buffer: 50 mM Tris-HCl, 100 mM NaCl, 250 mM imidazole, pH 8.0[1]
-
SEC Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4[1]
-
Ni-NTA resin[1]
-
Chromatography columns
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)[1]
-
Liquid nitrogen[1]
Protocol:
A. Cell Lysis and Clarification
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by three passes through a French pressure cell[1] or by sonication on ice.
-
Clarify the lysate by centrifugation at 40,000 x g for 45 minutes at 4°C to pellet cell debris[1].
-
Carefully decant the supernatant (soluble fraction) and pass it through a 0.45 µm filter.
B. Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a column packed with 1 mL of Ni-NTA resin with 10 column volumes (CV) of Lysis Buffer[1].
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 25 CV of Lysis Buffer followed by 25 CV of Wash Buffer to remove non-specifically bound proteins[1].
-
Elute the His6-tagged this compound from the resin with 4 mL of Elution Buffer[1]. Collect the eluate.
C. Buffer Exchange and Concentration
-
Concentrate the eluted fraction and perform a buffer exchange into SEC Buffer using an Amicon Ultra centrifugal filter unit with a 10 kDa molecular weight cutoff[1].
-
Concentrate the protein to a final volume of approximately 2 mL.
D. Size-Exclusion Chromatography (SEC)
-
Equilibrate a suitable SEC column (e.g., Superdex 200) with at least 2 CV of SEC Buffer.
-
Load the concentrated protein sample onto the SEC column.
-
Run the chromatography at a flow rate appropriate for the column and collect fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing pure this compound.
-
Pool the pure fractions.
E. Final Concentration and Storage
-
Concentrate the pooled pure fractions to the desired concentration.
-
Add glycerol to a final concentration of 10% (v/v) for cryoprotection[1].
-
Aliquot the purified protein, snap-freeze in liquid nitrogen, and store at -80°C[1].
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for recombinant this compound purification.
Logical Relationship of Purification Steps
Caption: Logical flow of the this compound purification strategy.
References
- 1. The Human Asparaginase-Like Protein 1 hASRGL1is an Ntn Hydrolase with β-aspartyl Peptidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asrgl1 - asparaginase like 1 基因 | MCE [medchemexpress.cn]
- 3. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Human Alkaline Phosphatase (HsAp) Activity Assays Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the determination of Human Alkaline Phosphatase (HsAp) activity using fluorescent probes. The methods described are suitable for basic research, enzyme characterization, and high-throughput screening of potential inhibitors.
Introduction
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at a basic pH.[1] In humans, tissue-nonspecific alkaline phosphatase (TNAP) is a key isozyme found in liver, bone, and kidney, and its activity is a critical biomarker for various physiological and pathological conditions, including bone diseases, liver dysfunction, and certain types of cancer.[2][3] Fluorescent assays offer a highly sensitive and continuous monitoring of enzyme activity, making them ideal for kinetic studies and inhibitor screening.[4]
This document outlines protocols for two distinct fluorescent this compound activity assays: a widely used method employing the substrate 4-Methylumbelliferyl phosphate (MUP) and a novel assay based on an aggregation-induced emission (AIE) fluorescent probe.
Signaling Pathway and Enzyme Mechanism
This compound plays a crucial role in various cellular processes by dephosphorylating a wide range of substrates, including proteins and nucleotides.[5] This dephosphorylation can activate or inactivate signaling pathways, influencing cell growth, differentiation, and apoptosis.[2] For instance, in bone metabolism, this compound is essential for the mineralization of the bone matrix.
Below is a generalized diagram illustrating the enzymatic action of this compound on a fluorescent substrate.
Caption: General mechanism of this compound action on a fluorogenic substrate.
Protocol 1: this compound Activity Assay Using 4-Methylumbelliferyl Phosphate (MUP)
This protocol is based on the enzymatic cleavage of the non-fluorescent MUP substrate by this compound to produce the highly fluorescent product 4-Methylumbelliferone (4-MU).[6] The rate of fluorescence increase is directly proportional to the this compound activity.
Materials
-
This compound enzyme (human placental or other sources)
-
4-Methylumbelliferyl phosphate (MUP), disodium salt
-
Assay Buffer: 50 mM Tris-HCl, pH 9.2[2]
-
Stop Solution: 0.5 M NaOH (optional, for endpoint assays)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 440 nm)[6]
Experimental Workflow
Caption: Workflow for the MUP-based this compound fluorescence assay.
Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of MUP in deionized water. Store in aliquots at -20°C, protected from light.[6]
-
Prepare the Assay Buffer (50 mM Tris-HCl, pH 9.2).
-
Dilute the this compound enzyme in Assay Buffer to the desired concentration. The final concentration will depend on the specific activity of the enzyme preparation.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 80 µL of the diluted this compound enzyme solution or sample. For a blank, add 80 µL of Assay Buffer.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
To initiate the reaction, add 20 µL of the MUP substrate solution to each well. The final MUP concentration can be varied for kinetic studies.
-
Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (Ex: 360 nm, Em: 440 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the fluorescence of the samples.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of the curve.
-
For kinetic parameter determination, perform the assay with varying concentrations of MUP and fit the initial rates to the Michaelis-Menten equation.
-
Protocol 2: this compound Activity Assay Using an Aggregation-Induced Emission (AIE) Probe
This protocol utilizes a specially designed AIE probe that is non-fluorescent in its phosphorylated state due to good water solubility. Upon dephosphorylation by this compound, the resulting product aggregates in the aqueous solution, leading to a significant increase in fluorescence.[4]
Materials
-
This compound enzyme (human)
-
AIE probe (e.g., TPEQN-P as described in the literature)[4]
-
Assay Buffer: Tris-HCl buffer (pH 7.4)[7]
-
96-well black microplates
-
Fluorometric microplate reader (e.g., Excitation: 365 nm, Emission: 475 nm, specific wavelengths may vary depending on the AIE probe)
Experimental Workflow
Caption: Workflow for the AIE probe-based this compound fluorescence assay.
Procedure
-
Reagent Preparation:
-
Synthesize or obtain the AIE probe and prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Prepare the Assay Buffer (Tris-HCl, pH 7.4).
-
Dilute the this compound enzyme in Assay Buffer to various concentrations for testing.
-
-
Assay Protocol:
-
In a 96-well black microplate, add the AIE probe to the Assay Buffer to achieve the desired final concentration.
-
Add different concentrations of this compound to the wells containing the AIE probe solution.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific AIE probe.
-
-
Data Analysis:
-
A standard curve can be generated by plotting the fluorescence intensity against known concentrations of this compound.
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
-
Inhibitor Screening Protocol
Either of the above protocols can be adapted for screening this compound inhibitors.
Procedure
-
Prepare a stock solution of the potential inhibitor in a suitable solvent (e.g., DMSO).
-
In the 96-well plate, add the this compound enzyme and the inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at the assay temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate (MUP or AIE probe).
-
Measure the fluorescence as described in the respective protocols.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound activity assays using fluorescent probes, compiled from various studies.
Table 1: Kinetic Parameters for Fluorescent Probes
| Fluorescent Probe | This compound Isozyme | K_m (µM) | V_max (min⁻¹) | Buffer Conditions | Reference |
| TCF-ALP | Not Specified | 35.81 ± 2.63 | 3029 ± 157.3 | 50 mM Tris-HCl, pH 9.2 | [2] |
| TCF-ALP | Not Specified | 0.38 ± 0.042 | 208 ± 3.81 | pH 7.1 | [2] |
| p-NPP | Human Tissue Isoforms | Varies | Varies | 7 different buffers | [8] |
Note: Kinetic parameters are highly dependent on the specific isoenzyme, substrate, and assay conditions.
Table 2: IC50 Values for this compound Inhibitors
| Inhibitor | Assay Method | IC50 (µM) | This compound Isozyme | Reference |
| Na₃VO₄ | Cu²⁺-Thiamine Fluorescence | 262 | Not Specified | [5] |
| Na₃VO₄ | Exonuclease I-Aided Fluorescence | 433 | Not Specified | [9] |
| Levamisole Derivatives | Biochemical Assays | Varies | Tissue-Nonspecific ALP (TNAP) | [10] |
Conclusion
The described fluorescent assays provide sensitive and reliable methods for quantifying this compound activity and screening for inhibitors. The choice of assay will depend on the specific application, required sensitivity, and available instrumentation. The MUP-based assay is a classic and robust method, while AIE-based probes offer a novel approach with potentially high signal-to-noise ratios. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. Detection of alkaline phosphatase activity and inhibition with fluorescent hydroxyapatite nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Long Wavelength TCF-Based Fluorescent Probe for the Detection of Alkaline Phosphatase in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Tissue Nonspecific Alkaline Phosphatase: More Than a Mineralizing Horm . . ." by Victoria DeMambro [digitalcommons.library.umaine.edu]
- 4. A sensitive fluorescent probe for alkaline phosphatase and an activity assay based on the aggregation-induced emission effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sensitive Fluorescence Assay for the Detection of Alkaline Phosphatase Based on a Cu2+-Thiamine System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Directed Mutagenesis of the APE1 Active Site
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing site-directed mutagenesis of the human Apurinic/Apyrimidinic Endonuclease 1 (APE1) active site. This document includes detailed protocols for mutagenesis, protein expression and purification, and enzymatic activity assays. Quantitative data on the effects of active site mutations are presented for comparative analysis.
Introduction to APE1 and Site-Directed Mutagenesis
Human Apurinic/Apyrimidinic Endonuclease 1 (APE1) is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for repairing the most common form of DNA damage, the apurinic/apyrimidinic (AP) site.[1] APE1 also possesses redox activity, regulating the function of various transcription factors.[2] Its central role in maintaining genomic integrity makes it a key target for cancer therapy and drug development.
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted mutations into a DNA sequence. This allows for the investigation of the functional role of individual amino acid residues within a protein, such as those in the active site of APE1. By mutating these residues and analyzing the resulting changes in enzymatic activity, researchers can elucidate the catalytic mechanism and substrate specificity of the enzyme.
Key Active Site Residues of APE1
The catalytic activity of APE1 is dependent on a coordinated network of amino acid residues within its active site. These residues are involved in binding to the AP site, coordinating a catalytic metal ion (typically Mg2+), and facilitating the cleavage of the phosphodiester backbone. Key residues that have been targeted for mutagenesis studies include:
-
Glu96, Asp210, His309, and Asp308: These residues are crucial for coordinating the catalytic metal ion and are directly involved in the chemical step of DNA incision.[2][3]
-
Asn212 and Tyr171: These residues are involved in hydrogen bonding with the DNA substrate, contributing to substrate recognition and positioning.[2][3]
-
Phe266 and Trp280: These hydrophobic residues are located in the "product pocket" and are thought to play a role in substrate specificity and accommodating the flipped-out AP site.
-
Arg177 and Met270: These residues are proposed to form a "bridge-like" structure that stabilizes the extra-helical AP site.
-
Asn222, Asn226, and Asn229: Located in the α8 loop, these residues contact the DNA backbone and are important for DNA binding.
Quantitative Data on APE1 Active Site Mutants
The following table summarizes the reported effects of various active site mutations on the AP endonuclease activity of APE1. This data is essential for understanding the structure-function relationships of the enzyme.
| Mutant | Fold Change in Activity (Relative to WT) | kcat (min-1) | Km (nM) | kcat/Km (min-1 nM-1) | Reference |
| Wild-Type (WT) | 1 | 2.9 | 23.8 | 0.12 | [1] |
| E96A | Severely Reduced | - | - | - | [1] |
| D210N | Significantly Reduced | - | - | - | [3] |
| H309N | Severely Reduced | - | - | - | [1] |
| N212A | Reduced | - | - | - | [3] |
| Y171F | Reduced | - | - | - | [3] |
| D283N | No significant change in endoribonuclease activity, but loss of AP endonuclease activity | - | - | - | |
| R237A | ~85% Reduction | - | - | - | |
| G241R | ~50% Increase | - | - | - | |
| N222A | 2-fold increase in Km | - | - | - | |
| N226A | 6-fold increase in Km | - | - | - | |
| N229A | 2-fold increase in Km | - | - | - |
Note: A comprehensive dataset with all kinetic parameters for every active site mutant is not available in a single source. The table represents a compilation of data from multiple studies. "-" indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of APE1
This protocol describes a general method for introducing point mutations into the APE1 coding sequence using a PCR-based approach.
1. Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
Ensure at least 10-15 bases of correct sequence on both sides of the mutation.
-
Example Primer Design for E96A Mutation:
-
Forward Primer: 5'-GAT GAG GAC GGC GCT CCC AAG AAG ATC AAG-3'
-
Reverse Primer: 5'-CTT GAT CTT CTT GGG AGC GCC GTC CTC ATC-3' (Mutation is underlined, and the codon for Alanine is in bold)
-
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
Template DNA (plasmid containing wild-type APE1): 5-50 ng
-
Forward Primer: 125 ng
-
Reverse Primer: 125 ng
-
dNTP mix: 1 µL (10 mM each)
-
10X Reaction Buffer: 5 µL
-
High-Fidelity DNA Polymerase: 1 µL
-
ddH2O to a final volume of 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 30 seconds
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1 hour. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
4. Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
-
Isolate plasmid DNA from several colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Expression and Purification of Recombinant APE1
This protocol describes the expression of His-tagged APE1 in E. coli and its purification using nickel-affinity chromatography.
1. Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmid containing the APE1 mutant.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture volume with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.
2. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, pH 7.5, 500 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
3. Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the APE1 protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
4. Dialysis and Storage:
-
Dialyze the eluted protein against a storage buffer (e.g., 20 mM HEPES-NaOH, pH 7.5, 250 mM NaCl, 1 mM EDTA, 1 mM DTT, 50% glycerol).[4]
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified protein at -80°C.
Protocol 3: APE1 AP Endonuclease Activity Assay
This protocol describes a fluorescence-based assay to measure the AP endonuclease activity of wild-type and mutant APE1.
1. Substrate Preparation:
-
Synthesize or purchase a dual-labeled oligonucleotide substrate containing a single AP site mimic (e.g., a tetrahydrofuran (THF) residue) flanked by a fluorophore (e.g., FAM) and a quencher (e.g., DABCYL). In the intact substrate, the fluorescence is quenched. Upon cleavage by APE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
2. Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.
-
Fluorescent Substrate: 50-100 nM
-
Purified APE1 (WT or mutant): 1-10 nM
-
-
Initiate the reaction by adding the enzyme.
3. Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM) at regular time intervals using a fluorescence plate reader.
4. Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase over time.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and a fixed enzyme concentration.
-
Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
Visualizations
Signaling Pathway: Base Excision Repair
Caption: The Base Excision Repair pathway initiated by DNA glycosylase and APE1.
Experimental Workflow: Site-Directed Mutagenesis
Caption: Step-by-step workflow for site-directed mutagenesis.
Logical Relationship: Impact of Active Site Mutations
Caption: How active site mutations in APE1 lead to decreased enzymatic activity.
References
- 1. Characterization of abasic endonuclease activity of human Ape1 on alternative substrates, as well as effects of ATP and sequence context on AP site incision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutational and Kinetic Analysis of APE1 Endoribonuclease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
using CRISPR/Cas9 to study HsAp function
Please clarify the full name of the protein "HsAp". "Hs" typically denotes Homo sapiens, but "Ap" is not a standard abbreviation for a known protein. To provide you with accurate and relevant application notes and protocols for studying its function using CRISPR/Cas9, the correct protein name is essential.
Once you provide the correct protein name, I can proceed with generating the detailed information you requested, including:
-
Detailed Application Notes: Explaining the background, significance, and specific applications of using CRISPR/Cas9 to study the target protein.
-
Comprehensive Protocols: Providing step-by-step instructions for relevant experiments.
-
Quantitative Data Summaries: Presenting data in clearly structured tables.
-
Visual Diagrams: Illustrating signaling pathways and experimental workflows using Graphviz, as per your specifications.
I am ready to assist you further upon receiving the necessary clarification.
Application Notes and Protocols for Immunoprecipitation of Human Heat Shock Protein (Hsp) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunoprecipitation (IP) of human Heat Shock Protein (Hsp) complexes. The protocols outlined below are designed to be adaptable for various members of the Hsp family, such as Hsp70 and Hsp90, which are critical players in protein homeostasis and are increasingly recognized as important targets in drug development.
Introduction to Heat Shock Proteins and Immunoprecipitation
Heat Shock Proteins (Hsps) are a family of molecular chaperones that play a crucial role in maintaining cellular protein homeostasis (proteostasis).[1] They are involved in the folding of newly synthesized proteins, the refolding of misfolded or aggregated proteins, and the stabilization and degradation of proteins. Hsps function as part of dynamic multi-protein complexes, interacting with a wide array of co-chaperones and client proteins to regulate various cellular processes, including signal transduction, cell cycle control, and apoptosis.[2]
Given their central role in cellular function and their association with various diseases, including cancer, neurodegenerative disorders, and infectious diseases, Hsps and their interacting partners are attractive targets for therapeutic intervention.[3] Immunoprecipitation is a powerful technique for isolating a specific Hsp and its interacting proteins (the "Hsp complex" or "chaperome") from a complex mixture, such as a cell lysate.[4][5] This allows for the identification of novel interaction partners, the characterization of Hsp-containing signaling pathways, and the screening of drugs that modulate these interactions.[3]
Key Applications in Research and Drug Development
-
Identification of Novel Protein-Protein Interactions: IP coupled with mass spectrometry (IP-MS) can identify the components of Hsp complexes, revealing new client proteins and co-chaperones.
-
Validation of Drug-Target Engagement: IP can be used to confirm whether a small molecule inhibitor disrupts the interaction between an Hsp and its client protein within a cellular context.
-
Elucidation of Signaling Pathways: By isolating Hsp complexes under different cellular conditions (e.g., stress, drug treatment), researchers can unravel the dynamics of Hsp-mediated signaling pathways.
-
Biomarker Discovery: The composition of Hsp complexes can change in disease states, offering potential biomarkers for diagnosis and prognosis.
Experimental Workflow for Hsp Immunoprecipitation
The general workflow for the immunoprecipitation of Hsp complexes is a multi-step process that requires careful optimization at each stage.
Detailed Experimental Protocols
The following protocols provide a starting point for the immunoprecipitation of Hsp complexes. Optimization of parameters such as antibody concentration, incubation times, and buffer composition is recommended for each specific Hsp and cell type.
Materials and Reagents
Table 1: Lysis Buffers
| Buffer Name | Composition | Notes |
| RIPA Buffer (Stringent) | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | Good for disrupting protein-protein interactions to reduce background, but may denature some proteins.[4] |
| NP-40 Lysis Buffer (Less Stringent) | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA | A milder buffer that is often suitable for maintaining protein complex integrity. |
| Digitonin Lysis Buffer (Mild) | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Digitonin, 1 mM EDTA | Useful for preserving weaker or transient protein interactions. |
Table 2: Wash Buffers
| Buffer Name | Composition | Notes |
| High Salt Wash Buffer | 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% NP-40 | Helps to reduce non-specific binding. |
| Low Salt Wash Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% NP-40 | Used for final washes to remove residual detergent and salt. |
Table 3: Elution Buffers
| Buffer Name | Composition | Notes |
| SDS-PAGE Sample Buffer (Denaturing) | 62.5 mM Tris-HCl, pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue | Elutes proteins for immediate analysis by SDS-PAGE and Western blotting. |
| Glycine-HCl (Acidic, Non-denaturing) | 0.1 M Glycine, pH 2.5-3.0 | Allows for the elution of intact protein complexes. The eluate should be immediately neutralized with 1 M Tris-HCl, pH 8.5. |
Other Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
-
Protein A/G magnetic beads or agarose beads
-
Primary antibody specific for the target Hsp (e.g., anti-Hsp70, anti-Hsp90)
-
Isotype control IgG
Protocol 1: Immunoprecipitation of Hsp Complexes for Western Blot Analysis
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein in 1 mL of lysis buffer, add 20 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C (or use a magnetic rack for magnetic beads) and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary anti-Hsp antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer (or a high-salt wash buffer followed by a low-salt wash buffer). After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Add 50 µL of 2x SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
-
Protocol 2: Immunoprecipitation for Mass Spectrometry Analysis
For IP-MS, it is crucial to minimize contamination from non-specific proteins and the antibody used for IP.
-
Follow steps 1-4 of Protocol 1.
-
Washing: Perform more stringent washes. For example, include a wash with a high-salt buffer, followed by a wash with a low-salt buffer, and a final wash with a buffer without detergent (e.g., 50 mM Tris-HCl, pH 7.5).
-
Elution: Use a non-denaturing elution method to preserve protein complexes, such as an acidic elution with 0.1 M glycine-HCl, pH 2.5. Immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5. Alternatively, on-bead digestion with trypsin can be performed to directly analyze the captured proteins by mass spectrometry.
Hsp Signaling and Interaction Pathway
Heat Shock Proteins are central nodes in a complex network of protein-protein interactions that regulate cellular responses to stress and maintain proteostasis. The diagram below illustrates a simplified model of the Hsp90 chaperone cycle, a key pathway in which Hsp90, with the help of co-chaperones, facilitates the maturation and activation of client proteins, many of which are kinases and transcription factors involved in signaling.
Data Presentation and Interpretation
Quantitative data from immunoprecipitation experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 4: Example of Quantitative Data from an Hsp90 IP-MS Experiment
| Interacting Protein | Peptide-Spectrum Matches (PSMs) - Control IP | PSMs - Hsp90 IP | Fold Change (Hsp90/Control) | Known Function |
| Hsp90AA1 | 5 | 250 | 50.0 | Chaperone |
| Hsp70 | 3 | 120 | 40.0 | Co-chaperone |
| Hop (STIP1) | 1 | 85 | 85.0 | Co-chaperone |
| Cdc37 | 2 | 95 | 47.5 | Co-chaperone for kinases |
| AKT1 | 0 | 30 | - | Client protein (kinase) |
| CDK4 | 0 | 25 | - | Client protein (kinase) |
| Tubulin | 150 | 160 | 1.1 | Common non-specific binder |
Interpretation: The data in Table 4 shows a significant enrichment of known Hsp90 co-chaperones and client proteins in the Hsp90 IP compared to the control IP, indicating a successful and specific immunoprecipitation. The high number of PSMs for tubulin in both samples suggests it is likely a non-specific background protein.
Troubleshooting
Table 5: Common Immunoprecipitation Issues and Solutions
| Issue | Possible Cause | Solution |
| No or low yield of target protein | - Inefficient cell lysis- Antibody not suitable for IP- Epitope masking | - Use a more stringent lysis buffer- Test different antibodies validated for IP- Perform IP under denaturing conditions |
| High background/non-specific binding | - Insufficient pre-clearing- Inadequate washing- Antibody cross-reactivity | - Increase pre-clearing time- Increase the number and stringency of washes- Use a more specific monoclonal antibody |
| Co-elution of antibody heavy and light chains | - Elution with SDS-PAGE sample buffer | - Use a non-denaturing elution method- Crosslink the antibody to the beads before IP |
By following these detailed protocols and considering the key applications and potential challenges, researchers can effectively utilize immunoprecipitation to investigate the complex and dynamic world of Heat Shock Protein interactions, ultimately advancing our understanding of cellular biology and aiding in the development of novel therapeutics.
References
Application Notes: Immunofluorescence Staining of Human Prostatic Acid Phosphatase (HsAp/PAP/ACPP) in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Prostatic Acid Phosphatase (PAP), also known as ACPP (Acid Phosphatase, Prostate) or HsAp, is a key enzyme historically used as a biomarker for prostate cancer.[1][2][3] Recent research has unveiled its broader roles in cellular signaling, acting as a protein tyrosine phosphatase that modulates critical pathways involved in cell growth and survival.[1][3] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of PAP and to quantify its expression levels within cells, providing valuable insights into its physiological and pathological functions. These application notes provide a detailed protocol for the immunofluorescent staining of PAP in cultured cells, along with quantitative analysis guidelines and an overview of its signaling pathways.
Quantitative Data Summary
Successful immunofluorescence staining relies on the careful optimization of several parameters. The following table provides a summary of typical quantitative parameters for the immunofluorescent staining of Prostatic Acid Phosphatase (PAP/ACPP).
| Parameter | Value | Notes |
| Primary Antibody | ||
| Target | Human Prostatic Acid Phosphatase (PAP/ACPP) | Also known as ACP3. |
| Host Species & Isotype | Rabbit IgG | Example: Cell Signaling Technology #12861.[4] |
| Working Dilution | 1:600 (for IHC-P, starting point for IF) | Optimization is crucial. A dilution range of 1:200 - 1:1000 is recommended to start. |
| Secondary Antibody | ||
| Target | Rabbit IgG (or the host species of the primary antibody) | |
| Conjugate | Fluorophore-conjugated (e.g., Alexa Fluor 488, 594, or 647) | Choose a fluorophore compatible with your imaging system. |
| Working Dilution | 1:500 - 1:2000 | Titrate for optimal signal-to-noise ratio. |
| Incubation Times | ||
| Fixation | 15 minutes | With 4% paraformaldehyde. |
| Permeabilization | 10-15 minutes | With 0.1-0.3% Triton X-100 in PBS. |
| Blocking | 60 minutes | To prevent non-specific antibody binding. |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature | Overnight incubation often yields better results. |
| Secondary Antibody Incubation | 1-2 hours at room temperature | Protect from light. |
| Expected Localization | Cytoplasmic vesicles, plasma membrane, endosomes, lysosomes | PAP has been shown to be localized in the plasma membrane-endosomal-lysosomal pathway.[1] In prostate cancer tissue, it has been observed in vesicles in both the basal and apical cytoplasm.[5] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the immunofluorescence staining of PAP/ACPP in adherent cells cultured on coverslips.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA and 5% normal goat serum in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Primary antibody: Anti-Prostatic Acid Phosphatase (e.g., Cell Signaling Technology #12861[4] or Thermo Fisher Scientific PA5-143871[6])
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Glass slides and coverslips
-
Humidified chamber
Staining Procedure
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary anti-PAP antibody in Primary Antibody Dilution Buffer according to the optimized concentration. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Imaging: Image the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
Signaling Pathways and Visualizations
Prostatic Acid Phosphatase (PAP) has been shown to function as a protein tyrosine phosphatase, playing a role in dephosphorylating key signaling molecules. One of the well-documented pathways involves the dephosphorylation of the ErbB-2 (HER-2) receptor, which in turn inhibits downstream pro-survival pathways like the RAF1/MAPK/ERK and PI3K/Akt/AR signaling cascades.[1][3]
Caption: PAP-mediated inhibition of ErbB-2 signaling.
The following diagram illustrates the general experimental workflow for the immunofluorescence staining of PAP.
Caption: Immunofluorescence staining workflow for PAP.
References
- 1. Emerging Roles of Human Prostatic Acid Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid Phosphatase: A Comprehensive Overview [excedr.com]
- 3. Human Prostatic Acid Phosphatase: Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostatic Acid Phosphatase (D3Y5P) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Prostate Specific Acid Phosphatase Polyclonal Antibody (PA5-143871) [thermofisher.com]
Application Note: Quantitative PCR for HsAp Gene Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Polymerase Chain Reaction (qPCR) is a cornerstone technique for the precise measurement of gene expression levels.[1][2] Its high sensitivity, specificity, and broad dynamic range make it the gold standard for validating data from high-throughput methods like microarrays and RNA sequencing, as well as for standalone expression studies.[2] This application note provides a comprehensive protocol for analyzing the expression of the Homo sapiens Apoptosis-related (HsAp) gene using two-step RT-qPCR.
The hypothetical this compound gene is a novel regulator implicated in programmed cell death pathways. Emerging research suggests its dysregulation is a key factor in the progression of certain cancers and its potential as a therapeutic target is under active investigation. Understanding the changes in this compound expression in response to novel drug candidates is crucial for mechanism-of-action studies and preclinical development.[3] This document offers a detailed methodology, from sample preparation to data analysis, to ensure reliable and reproducible quantification of this compound gene expression.
Signaling Pathway and Experimental Workflow
To understand the context of this compound regulation, a hypothetical signaling pathway is presented below. The subsequent experimental workflow provides a visual guide to the entire qPCR process.
References
Chromatin Immunoprecipitation (ChIP) for HsAp: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Chromatin Immunoprecipitation (ChIP) to study the interactions of the human Activator Protein 1 (AP-1) transcription factor with DNA. AP-1 is a key regulator of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and transformation, making it a critical target in various research and drug development contexts.[1][2][3]
Introduction to Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful and versatile technique used to investigate the in vivo interaction of proteins with DNA.[4][5] This method allows for the identification of specific genomic regions that are bound by a protein of interest, such as a transcription factor or a modified histone.[5][6] The core principle of ChIP involves the use of an antibody to selectively immunoprecipitate a target protein that has been cross-linked to its associated DNA.[7] The co-precipitated DNA is then purified and can be analyzed by various downstream methods, most commonly quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).[7][8]
AP-1 Signaling Pathway
Activator Protein 1 (AP-1) is a transcription factor that is typically a heterodimer composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families.[1][9] Its activity is largely regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade in response to a variety of extracellular stimuli, including growth factors, cytokines, and cellular stress.[1][2][10] The activation of the MAPK pathway leads to the phosphorylation and subsequent activation of AP-1 components, which then bind to specific DNA sequences (TPA response elements - TREs) in the regulatory regions of target genes to modulate their expression.[9]
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Troubleshooting tips for ChIP | Abcam [abcam.com]
- 3. G-quadruplex - Wikipedia [en.wikipedia.org]
- 4. ChIP Protocol | Proteintech Group [ptglab.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 6. Guides to Cell Number for ChIP and Endpoint Analysis [sigmaaldrich.com]
- 7. epicypher.com [epicypher.com]
- 8. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 9. How much DNA is required to make my library for ChIP-seq? | Cell Signaling Technology [cellsignal.com]
- 10. creative-biolabs.com [creative-biolabs.com]
Small Molecule Inhibitors of Human Apurinic/Apyrimidinic Endonuclease (HsAp/APE1) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Apurinic/Apyrimidinic Endonuclease 1 (HsAp), also known as APE1 or Ref-1, is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for repairing the majority of abasic sites arising from spontaneous DNA decay or enzymatic removal of damaged bases.[1][2][3] Beyond its essential role in maintaining genomic integrity, APE1 also functions as a redox-sensitive regulator of gene expression by reducing and activating numerous transcription factors, a function termed the redox effector factor-1 (Ref-1) activity.[4][5] The dual functions of APE1 in DNA repair and redox signaling have implicated it in the pathogenesis of cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[1][6] Small molecule inhibitors targeting either the endonuclease or the redox activity of APE1 are being actively developed to enhance the efficacy of DNA-damaging chemotherapeutics and to modulate cellular responses to oxidative stress.[1][6]
These application notes provide a summary of key small molecule inhibitors of APE1, detailed protocols for essential in vitro and cellular assays to characterize their activity, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Small Molecule Inhibitors of this compound/APE1
The following tables summarize the in vitro potency of selected small molecule inhibitors targeting either the endonuclease (DNA repair) or the redox activity of APE1.
Table 1: Inhibitors of APE1 Endonuclease Activity
| Compound Name | Chemical Structure/Class | IC50 Value | Assay Type | Reference |
| AR03 (Ape1 Repair Inhibitor 03) | 2,4,9-trimethylbenzo[b][1][4]naphthyridin-5-amine | ≤10 µM | Fluorescence-based HTS | [2] |
| 7-nitro-indole-2-carboxylic acid (NCA) | Indole derivative | ~4 µM | - | [2] |
| Arylstibonic Acid Compound 13755 | Arylstibonic acid | 4 nM | Radiotracer incision assay | [2] |
| Arylstibonic Acid Compound 13793 | Arylstibonic acid | 17 nM | Radiotracer incision assay | [2] |
| Myricetin | Flavonoid | ~5 µM | Fluorescence-based assay | [7] |
| 6-hydroxy-DL-DOPA | Catecholamine | ~5 µM | Fluorescence-based assay | [7] |
| Reactive Blue 2 | Anthraquinone dye | ~5 µM | Fluorescence-based assay | [7] |
| Compound 3 | Not specified | ~10 µM (in cells) | Cellular toxicity assay | [8] |
Table 2: Inhibitors of APE1 Redox (Ref-1) Activity
| Compound Name | Chemical Structure/Class | IC50 Value | Assay Type | Reference |
| APX3330 (E3330) | Benzoquinone derivative | 20 µM | EMSA redox assay | [1] |
| APX3330 (E3330) | Benzoquinone derivative | 55 µM | Cell-based transactivation assay | [1] |
| APX2009 | APX3330 analog | Not specified | - | [8] |
| E3330-amide | Uncharged E3330 derivative | 8.5 µM | EMSA redox assay | [1] |
| E3330-amide | Uncharged E3330 derivative | 7 µM | Cell-based transactivation assay | [1] |
Experimental Protocols
Fluorescence-Based AP-Endonuclease Activity Assay
This assay provides a high-throughput method for screening and characterizing inhibitors of APE1's endonuclease activity. It relies on a dual-labeled DNA probe containing a single abasic site mimic (e.g., a tetrahydrofuran, THF). The probe is labeled with a fluorophore and a quencher. Upon cleavage of the probe by APE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Purified recombinant human APE1 protein
-
Fluorescently labeled oligonucleotide substrate containing a single abasic site mimic (e.g., 5'-FAM/3'-TAMRA labeled probe)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA
-
Small molecule inhibitors dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently labeled DNA substrate at a final concentration of 50-100 nM.
-
Add the small molecule inhibitors at various concentrations to the wells of the microplate. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
To initiate the reaction, add purified APE1 protein to each well to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Radiotracer-Based AP-Endonuclease Activity Assay
This gel-based assay offers a highly sensitive and direct method to measure APE1 incision activity and is often used to validate hits from high-throughput screens.
Materials:
-
Purified recombinant human APE1 protein
-
Oligonucleotide substrate (e.g., a 30-mer) containing a single abasic site mimic, 5'-end labeled with ³²P.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.
-
Small molecule inhibitors dissolved in DMSO.
-
Stop Solution: Formamide containing 10 mM EDTA, bromophenol blue, and xylene cyanol.
-
Denaturing polyacrylamide gel (15-20%).
-
Phosphorimager system.
Procedure:
-
Prepare reaction mixtures in a total volume of 10-20 µL containing the assay buffer and the ³²P-labeled DNA substrate (e.g., 10 nM).
-
Add the small molecule inhibitors at various concentrations. Include a DMSO-only control.
-
Pre-incubate the reactions at 37°C for 5 minutes.
-
Initiate the reaction by adding purified APE1 protein (e.g., 50-100 pM).
-
Incubate at 37°C for 5-15 minutes.
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Separate the substrate and the cleaved product by denaturing polyacrylamide gel electrophoresis.
-
Visualize the gel using a phosphorimager and quantify the amount of cleaved product.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular AP-Site Incision Assay
This assay measures the ability of a small molecule inhibitor to block APE1 activity within a cellular context by quantifying the accumulation of abasic sites in genomic DNA.
Materials:
-
HeLa or other suitable human cell line.
-
DNA damaging agent that generates abasic sites (e.g., methyl methanesulfonate, MMS).
-
Small molecule inhibitor.
-
Aldehyde Reactive Probe (ARP)-based colorimetric or fluorometric assay kit for AP site quantification.
-
Cell lysis buffer.
-
Genomic DNA purification kit.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the small molecule inhibitor at various concentrations for 1-2 hours.
-
Expose the cells to a DNA damaging agent like MMS (e.g., 100-300 µM) for a short period (e.g., 15-30 minutes) to induce the formation of abasic sites.
-
Wash the cells with PBS and harvest them.
-
Isolate genomic DNA using a suitable kit.
-
Quantify the number of AP sites in the genomic DNA using an ARP-based assay kit according to the manufacturer's instructions.
-
An increase in the number of AP sites in inhibitor-treated cells compared to MMS-only treated cells indicates inhibition of APE1's repair function.
Visualizations
Caption: The Base Excision Repair (BER) pathway initiated by DNA damage.
Caption: Redox regulation of transcription factors by APE1/Ref-1.
Caption: Workflow for identifying and validating APE1 inhibitors.
References
- 1. Inhibition of apurinic/apyrimidinic endonuclease I's redox activity revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The major human AP endonuclease (Ape1) is involved in the nucleotide incision repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing a High-Throughput Screen for Human Aminopeptidase P (HsAp) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Aminopeptidase P (HsAp), also known as Xaa-Pro aminopeptidase 1 (XPNPEP1), is a cytosolic metalloprotease that plays a critical role in the cleavage of the N-terminal amino acid from peptides where the penultimate residue is proline.[1] One of its key physiological functions is the degradation of the inflammatory peptide bradykinin, making it a potential therapeutic target for conditions involving bradykinin-mediated pathophysiology, such as angioedema.[2] The development of potent and selective inhibitors of this compound is therefore of significant interest for drug discovery.
These application notes provide a comprehensive guide to developing a robust high-throughput screening (HTS) assay for the identification of novel this compound inhibitors. The protocols and information are intended for researchers, scientists, and drug development professionals.
This compound Signaling Pathway and Role in Bradykinin Degradation
This compound is a key enzyme in the kinin-kallikrein system, where it regulates the levels of bradykinin. Bradykinin is a potent vasodilator that contributes to inflammation and pain. This compound inactivates bradykinin by cleaving the N-terminal arginine residue. Inhibition of this compound can lead to an accumulation of bradykinin, potentially exacerbating inflammatory responses.
Caption: Bradykinin Degradation by this compound.
Quantitative Data for this compound
Establishing baseline kinetic parameters for this compound with its substrates and understanding the potency of known inhibitors are crucial for assay development and data interpretation.
| Parameter | Substrate/Inhibitor | Value | Enzyme Source |
| Km | Bradykinin | 100.6 µM | Human (recombinant) |
| Km | Arg-Pro-Pro | 308 µM | Human (recombinant) |
| Inhibitor | Apstatin | Known Inhibitor (IC50 not specified in literature) | Human |
| Inhibitor | 1,10-Phenanthroline (chelating agent) | Known Inhibitor (IC50 not specified in literature) | Human |
| Inhibitor | EDTA (chelating agent) | Known Inhibitor (IC50 not specified in literature) | Human |
| Inhibitor | CQ31 (pseudodipeptide) | Known Inhibitor (IC50 not specified in literature) | Human |
Data sourced from UniProtKB entry for XPNPEP1.[2]
High-Throughput Screening (HTS) Workflow for this compound Inhibitors
A typical HTS campaign for identifying novel this compound inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and characterization.
Caption: HTS Workflow for this compound Inhibitors.
Experimental Protocols
Recombinant Human Aminopeptidase P (this compound) Expression and Purification
A stable and active source of this compound is essential for the HTS assay. A detailed protocol for the expression and purification of recombinant this compound is a prerequisite, though not detailed here. It is recommended to use a commercially available source or establish a robust in-house expression and purification system.
Fluorescence-Based HTS Assay for this compound Inhibitors
This protocol is adapted from established methods for other metalloproteases and utilizes a quenched fluorescent substrate. Upon cleavage by this compound, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.
Materials and Reagents:
-
Recombinant Human Aminopeptidase P (this compound)
-
Quenched fluorescent substrate (e.g., (Dabcyl)Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe(EDANS)-Arg)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 µM MnCl₂
-
Known Inhibitor (e.g., Apstatin) for positive control
-
DMSO (for compound dissolution)
-
384-well, black, flat-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Prepare a stock solution of test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each test compound solution into the wells of a 384-well plate.
-
For control wells, dispense DMSO only (negative control) or a known inhibitor solution (positive control).
-
-
Enzyme Preparation:
-
Dilute the stock solution of this compound in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate and a good signal-to-background ratio.
-
-
Enzyme Addition and Incubation:
-
Dispense the diluted this compound solution into all wells of the compound plate.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the binding of inhibitors to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the quenched fluorescent substrate in assay buffer. The final substrate concentration should be at or near the Km value to maximize sensitivity to competitive inhibitors.
-
Dispense the substrate solution into all wells to initiate the enzymatic reaction.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an appropriate excitation/emission wavelength pair for the chosen fluorophore (e.g., EDANS: Ex = 340 nm, Em = 490 nm).
-
Data Analysis and Hit Identification
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data:
-
% Inhibition = 100 * (1 - (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))
-
-
Identify 'hits' as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Assay Quality Control: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.
Caption: Z'-Factor Calculation and Interpretation.
Protocol for Z'-Factor Determination:
-
On a dedicated plate, prepare a set of wells with the positive control (e.g., a saturating concentration of a known inhibitor) and a set of wells with the negative control (DMSO). A minimum of 16 wells for each is recommended.
-
Run the assay as described above.
-
Calculate the mean and standard deviation (SD) for both the positive and negative control wells.
-
Calculate the Z'-factor using the formula above. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Hit Confirmation and IC50 Determination
-
Re-test primary hits under the same assay conditions to confirm their activity.
-
Perform dose-response experiments for confirmed hits to determine their potency (IC50 value).
-
Prepare serial dilutions of the hit compounds.
-
Run the assay with these different concentrations.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
-
Conclusion
The development of a robust and reliable high-throughput screening assay is a critical first step in the discovery of novel Human Aminopeptidase P inhibitors. The protocols and guidelines presented in these application notes provide a solid framework for establishing such an assay. Careful optimization of assay parameters, rigorous quality control using the Z'-factor, and systematic hit validation will increase the likelihood of identifying promising lead compounds for further drug development efforts.
References
Application Notes and Protocols: Asialo-Hemopexin (HsAp) as a Biomarker in Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemopexin (Hx) is a plasma glycoprotein primarily synthesized by the liver, known for its high-affinity binding to heme, thereby preventing heme-mediated oxidative damage and iron loss. Alterations in the glycosylation of hemopexin, particularly the loss of terminal sialic acid residues to form asialo-hemopexin (HsAp), have emerged as a promising biomarker in various pathological conditions, including cancer. These changes in glycosylation can reflect the underlying pathophysiology of liver diseases and malignancies, offering a window into disease-specific alterations.[1][2] This document provides detailed application notes and protocols for the utilization of this compound and other hemopexin glycoforms as biomarkers in cancer research.
Data Presentation: Quantitative Analysis of Hemopexin Glycoforms in Cancer
The utility of hemopexin glycoforms as cancer biomarkers has been most prominently demonstrated in hepatocellular carcinoma (HCC). A key diagnostic variable, termed the "hemopexin glycan marker," is based on the ratio of specific N-glycan structures on hemopexin.[1][3]
| Biomarker | Cancer Type | Method | Key Findings | Sensitivity | Specificity | Reference |
| Hemopexin Glycan Marker | Hepatocellular Carcinoma (HCC) | DSA-FACE | Increased branching α-1,3-fucosylated multiantennary glycans; decreased nonmodified biantennary glycans. | 79% | 93% | [1][3] |
| Hemopexin Expression | Pancreatic Ductal Adenocarcinoma (PDAC) | Proteomics, IHC | Overexpression in the stroma is associated with lymph-node metastasis and invasion.[4] | N/A | N/A | [4] |
| Hemopexin Levels | Prostate Cancer (PCa) | N/A | Plasma hemopexin levels are inversely correlated with labile heme and lower in cancer patients compared to controls.[5][6] | N/A | N/A | [5][6] |
| Sialylated Hemopexin (S-HPX) | Ovarian Cancer | Glycoprotein/Antibody Array | Abnormal sialylation of hemopexin was confirmed in ovarian cancer patient samples.[7] | N/A | N/A | [7] |
Signaling Pathways Involving Hemopexin in Cancer
Hemopexin's role in cancer is multifaceted, acting as both a tumor suppressor and a promoter of metastasis depending on the cancer type and context.
Hemopexin as a Tumor Suppressor in Prostate Cancer via c-MYC Regulation
In prostate cancer, hemopexin acts as a tumor suppressor by scavenging labile heme.[5] Free heme can accumulate in the nucleus of cancer cells and interact with G-quadruplex DNA structures in the promoter region of the c-MYC oncogene, promoting its transcription.[5][6] By sequestering heme, hemopexin prevents this interaction, leading to the downregulation of c-MYC and its downstream targets, thereby inhibiting cancer progression and metastasis.[5][8]
Hemopexin's Role in TNF-α-Mediated Apoptosis in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), hemopexin has been shown to suppress tumor growth by promoting apoptosis through the TNF-α signaling pathway. Overexpression of hemopexin leads to an increased Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis.
Experimental Protocols
Protocol 1: Purification of Hemopexin from Human Serum using Heme-Agarose Affinity Chromatography
This protocol describes the one-step affinity purification of apo-hemopexin from human serum.[1][4]
Materials:
-
Heme-agarose column
-
Human serum (or Cohn Fraction IV-4)
-
Binding Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4
-
Washing Buffer: Binding buffer with 0.5 M NaCl
-
Elution Buffer: 0.1 M acetic acid, pH 4.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Column Equilibration: Equilibrate the heme-agarose column with 5-10 column volumes of Binding Buffer.
-
Sample Preparation: Centrifuge human serum at 10,000 x g for 20 minutes at 4°C to remove any precipitates. Dilute the supernatant 1:1 with Binding Buffer.
-
Sample Loading: Load the diluted serum onto the equilibrated heme-agarose column at a flow rate of 0.5-1 mL/min.
-
Washing: Wash the column with 10-15 column volumes of Washing Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound hemopexin with Elution Buffer. Collect 1 mL fractions into tubes containing 100 µL of Neutralization Buffer to immediately neutralize the acidic pH.
-
Purity Assessment: Pool the fractions containing hemopexin and assess purity by SDS-PAGE. A single band at approximately 60 kDa should be observed.
-
Dialysis: Dialyze the purified hemopexin against PBS at 4°C overnight with three buffer changes to remove elution buffer components.
-
Quantification and Storage: Determine the protein concentration using a BCA or Bradford assay. Store the purified hemopexin at -80°C.
Protocol 2: N-Glycan Profiling of Purified Hemopexin by DSA-FACE
This protocol outlines the general steps for analyzing the N-glycan profile of purified hemopexin using DNA Sequencer-Assisted Fluorophore-Assisted Carbohydrate Electrophoresis (DSA-FACE).[1][3][9]
Materials:
-
Purified hemopexin
-
PNGase F (Peptide-N-Glycosidase F)
-
8-amino-1,3,6-pyrenetrisulfonic acid (APTS)
-
Sodium cyanoborohydride
-
DNA sequencer (e.g., ABI 3130xl)
-
Glycan standards
Procedure:
-
N-Glycan Release:
-
Denature 10-20 µg of purified hemopexin by heating at 100°C for 5 minutes in the presence of a denaturing agent (e.g., SDS).
-
Add PNGase F and incubate at 37°C for 16-24 hours to release the N-linked glycans.
-
-
Fluorophore Labeling:
-
To the released glycans, add a solution of the fluorescent dye APTS and the reducing agent sodium cyanoborohydride.
-
Incubate at 37°C for 16 hours in the dark to label the reducing end of the glycans.
-
-
Purification of Labeled Glycans:
-
Remove excess APTS dye using a cleanup method such as size-exclusion chromatography or hydrophilic interaction liquid chromatography (HILIC).
-
-
Electrophoresis:
-
Resuspend the purified, labeled glycans in a suitable loading buffer.
-
Analyze the samples using a DNA sequencer equipped for fragment analysis. The negatively charged APTS-labeled glycans will migrate through the polymer-filled capillaries based on their size and charge.
-
-
Data Analysis:
-
Analyze the resulting electropherogram using appropriate software.
-
Identify and quantify individual glycan peaks by comparing their migration times to those of known glycan standards.
-
Calculate the "hemopexin glycan marker" by determining the ratio of the peak areas of interest (e.g., (P10 + P12)/P5 as described by Debruyne et al.).[1]
-
Conclusion
The analysis of asialo-hemopexin and other glycoforms of hemopexin presents a promising avenue for the development of novel cancer biomarkers. The "hemopexin glycan marker" in HCC is a prime example of the diagnostic potential of these modifications.[1][3] The protocols and data presented herein provide a framework for researchers to explore the role of this compound in various cancers, potentially leading to new diagnostic tools and therapeutic strategies. Further research is warranted to validate these findings in larger patient cohorts and to elucidate the functional consequences of altered hemopexin glycosylation in cancer progression.
References
- 1. An alternative view of the proposed alternative activities of hemopexin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorophore-assisted carbohydrate electrophoresis - Wikiwand [wikiwand.com]
- 4. Purification of hemopexin and its domain fragments by affinity chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorophore-assisted carbohydrate electrophoresis (FACE) of glycosaminoglycans. | Semantic Scholar [semanticscholar.org]
- 6. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Fluorophore-Assisted Carbohydrate Electrophoresis (FACE®) in the Elucidation of N-Linked Oligosaccharide Structu… [ouci.dntb.gov.ua]
- 8. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of APE1 in Synthetic Lethality: Targeting DNA Repair Deficiencies in Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway, has emerged as a promising target for synthetic lethality approaches in cancer therapy.[1][2] APE1 possesses two primary functions: a DNA repair function that processes cytotoxic abasic sites and a redox signaling function that modulates the activity of various transcription factors.[1] In the context of oncology, the inhibition of APE1's endonuclease activity is being explored as a strategy to induce synthetic lethality in tumors harboring defects in other DNA repair pathways, particularly those involved in double-strand break (DSB) repair.[1][2]
The principle of synthetic lethality dictates that while the loss of function of either APE1 or another DNA repair protein alone is viable for a cell, the simultaneous loss of both leads to cell death.[3] This provides a therapeutic window to selectively target cancer cells with specific DNA repair deficiencies, such as mutations in BRCA1, BRCA2, ATM, or PTEN, while sparing normal, healthy cells.[1][4][5] Inhibition of APE1 in these contexts leads to an accumulation of unrepaired abasic sites, which can stall replication forks and generate DSBs.[1] In cells with compromised DSB repair, these lesions are highly cytotoxic, leading to cell cycle arrest and apoptosis.[1][4]
These application notes provide an overview of the preclinical evidence for APE1-targeted synthetic lethality and detailed protocols for key experiments to investigate this therapeutic strategy.
Key Concepts and Signaling Pathways
The synthetic lethal interaction between APE1 inhibition and deficiencies in DSB repair pathways, such as Homologous Recombination (HR), is a multi-step process. The following diagram illustrates the proposed signaling pathway.
Caption: APE1 synthetic lethality in homologous recombination deficient cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of APE1 inhibitors in cancer cell lines with and without DNA repair deficiencies.
Table 1: Cytotoxicity of APE1 Inhibitors in DNA Repair Deficient vs. Proficient Cell Lines
| APE1 Inhibitor | Cell Line | DNA Repair Status | Assay Type | Endpoint | Value | Reference |
| Inhibitor-1 | V79 | Wild-type | Clonogenic Survival | SF50 | ~15 µM | [1] |
| Inhibitor-1 | V-C8 | BRCA2 deficient | Clonogenic Survival | SF50 | ~5 µM | [1] |
| Inhibitor-1 | V-E5 | ATM deficient | Clonogenic Survival | SF50 | ~7 µM | [1] |
| Inhibitor-2 | V79 | Wild-type | Clonogenic Survival | SF50 | >20 µM | [1] |
| Inhibitor-2 | V-C8 | BRCA2 deficient | Clonogenic Survival | SF50 | ~12 µM | [1] |
| Inhibitor-3 | V79 | Wild-type | Clonogenic Survival | SF50 | >20 µM | [1] |
| Inhibitor-3 | V-C8 | BRCA2 deficient | Clonogenic Survival | SF50 | ~10 µM | [1] |
| Inhibitor-1 | MeWo | PTEN proficient | Clonogenic Survival | SF50 | ~18 µM | [4] |
| Inhibitor-1 | SKMel28 | PTEN deficient | Clonogenic Survival | SF50 | ~8 µM | [4] |
| Inhibitor-2 | MeWo | PTEN proficient | Clonogenic Survival | SF50 | ~15 µM | [4] |
| Inhibitor-2 | UACC62 | PTEN deficient | Clonogenic Survival | SF50 | ~7 µM | [4] |
SF50: The concentration of inhibitor required to reduce the surviving fraction of cells to 50%.
Table 2: Induction of DNA Damage and Apoptosis by APE1 Inhibitors
| APE1 Inhibitor | Cell Line | DNA Repair Status | Treatment | Endpoint | Result | Reference |
| Inhibitor-1 | MCF-7 | BRCA1 proficient | 10 µM for 24h | γH2AX positive cells | ~1.4-fold increase | [1] |
| Inhibitor-1 | MDA-MB-436 | BRCA1 deficient | 10 µM for 24h | γH2AX positive cells | ~2.8-fold increase | [1] |
| Inhibitor-1 | MeWo | PTEN proficient | 48h | Apoptotic Fraction | Baseline | [4] |
| Inhibitor-1 | SKMel28 | PTEN deficient | 48h | Apoptotic Fraction | Significant increase | [4] |
| Inhibitor-2 | MeWo | PTEN proficient | 48h | Apoptotic Fraction | Baseline | [4] |
| Inhibitor-2 | UACC62 | PTEN deficient | 48h | Apoptotic Fraction | Significant increase | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synthetic lethal effects of APE1 inhibitors.
Protocol 1: APE1 Endonuclease Activity Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the endonuclease activity of purified APE1 protein on a fluorescently labeled DNA substrate.
Caption: Workflow for APE1 endonuclease activity assay.
Materials:
-
Purified recombinant human APE1 protein
-
Fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., a tetrahydrofuran [THF] moiety) flanked by a fluorophore and a quencher.
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
Test compounds (APE1 inhibitors) and DMSO for control.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.
-
Add 20 µL of APE1 enzyme diluted in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorescent DNA substrate (final concentration ~50 nM) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence intensity (excitation/emission wavelengths dependent on the specific fluorophore/quencher pair) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the reaction velocities against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Aldehyde Reactive Probe (ARP) Assay for Cellular Abasic Sites
This protocol quantifies the level of abasic (AP) sites in genomic DNA from cells treated with APE1 inhibitors, confirming target engagement in a cellular context.[4][6]
Materials:
-
Aldehyde Reactive Probe (ARP) reagent (N'-(aminooxyacetyl)-N'-biotinylhydrazine).[6]
-
Cell lysis buffer.
-
Genomic DNA purification kit.
-
TE buffer (pH 7.4).
-
Streptavidin-HRP conjugate.
-
Chemiluminescent HRP substrate.
-
Dot blot apparatus and nylon membrane.
Procedure:
-
Culture cells and treat with the APE1 inhibitor or vehicle control for the desired time.
-
Harvest cells and purify genomic DNA.
-
Adjust the DNA concentration to 100 µg/mL with TE buffer.[6]
-
Mix equal volumes of the DNA solution and a 10 mM ARP solution.[6]
-
Incubate at 37°C for 1 hour to allow ARP to react with AP sites.[6]
-
Purify the ARP-labeled DNA using ethanol precipitation.[6]
-
Resuspend the DNA pellet in TE buffer.
-
Spot serial dilutions of the ARP-labeled DNA onto a nylon membrane using a dot blot apparatus.
-
Crosslink the DNA to the membrane using UV light.
-
Block the membrane and then incubate with streptavidin-HRP conjugate.
-
Wash the membrane and apply a chemiluminescent HRP substrate.
-
Image the membrane and quantify the signal intensity to determine the relative levels of AP sites.
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with an APE1 inhibitor.
Procedure:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach for 24 hours.
-
Treat the cells with a range of concentrations of the APE1 inhibitor or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and stain with 0.5% crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) in the control group.
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve.
Protocol 4: γH2AX Immunocytochemistry for DNA Double-Strand Breaks
This protocol detects the formation of γH2AX foci, a marker for DNA double-strand breaks, in cells treated with APE1 inhibitors.
Procedure:
-
Seed cells onto coverslips in a 24-well plate and allow them to attach overnight.
-
Treat cells with the APE1 inhibitor or vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Protocol 5: FACS Analysis for Cell Cycle and Apoptosis
This protocol uses flow cytometry to analyze the effects of APE1 inhibition on cell cycle progression and apoptosis.
Procedure for Cell Cycle Analysis:
-
Treat cells with the APE1 inhibitor or vehicle control.
-
Harvest and wash the cells, then fix them in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Procedure for Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells with the APE1 inhibitor or vehicle control.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion
The application of APE1 inhibitors in a synthetic lethality approach represents a promising strategy for the treatment of cancers with specific DNA repair deficiencies. The protocols and data presented here provide a framework for researchers to investigate and validate this therapeutic concept. Further research is warranted to identify predictive biomarkers for patient stratification and to evaluate the efficacy of APE1 inhibitors in combination with other anticancer agents.
References
- 1. Targeting human apurinic/apyrimidinic endonuclease 1 (APE1) in phosphatase and tensin homolog (PTEN) deficient melanoma cells for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The major human AP endonuclease (Ape1) is involved in the nucleotide incision repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and specific assays for measuring APE-1 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stress Marker Detection ARP(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]
Troubleshooting & Optimization
Technical Support Center: HsAp Endonuclease (Ape1)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Human Apurinic/Apyrimidinic (AP) Endonuclease (HsAp), also known as Ape1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound endonuclease activity is significantly lower than expected. What are the common causes?
A1: Low this compound endonuclease activity can stem from several factors. Here are the most common issues to investigate:
-
Suboptimal Reaction Conditions: The enzymatic activity of this compound is highly sensitive to the components of your reaction buffer. Key factors to check are pH, magnesium concentration, and salt concentration.[1][2]
-
Enzyme Inactivation: Improper storage or handling of the enzyme can lead to a loss of activity. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Substrate Quality Issues: The quality and integrity of your DNA substrate are critical. The substrate may be degraded, or the abasic site may not be correctly formed.
-
Presence of Inhibitors: Your reaction mixture may contain known or unknown inhibitors of this compound endonuclease.[3]
Q2: How do I optimize my reaction buffer for maximal this compound AP endonuclease activity?
A2: For optimal AP endonuclease activity, it is crucial to fine-tune your buffer composition. The following table summarizes the key parameters and their recommended ranges based on published data.
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.2 | This compound AP endonuclease activity is optimal in a slightly alkaline environment.[2] |
| MgCl₂ Concentration | 5 mM - 10 mM | Magnesium is an essential cofactor for this compound's endonuclease function.[2][4] Concentrations below this range can significantly reduce activity. |
| KCl Concentration | 25 mM - 200 mM | The enzyme maintains high activity across a broad range of KCl concentrations.[2] |
| Additives | 0.1 mg/ml BSA, 0.05% Brij 35 | Bovine Serum Albumin (BSA) can help stabilize the enzyme, and non-ionic detergents like Brij 35 can prevent aggregation.[5] |
Q3: My experiment involves Nucleotide Incision Repair (NIR). Are the optimal conditions the same as for AP endonuclease activity?
A3: No, the optimal conditions for this compound's NIR activity are distinctly different from its AP endonuclease activity. This allows for the preferential study of one activity over the other by modulating the reaction environment.
| Parameter | Optimal Range for NIR Activity | Notes |
| pH | 6.4 - 6.8 | NIR activity is favored in a slightly acidic pH range.[2] |
| MgCl₂ Concentration | 0.001 mM - 2 mM | NIR activity is inhibited by high concentrations of MgCl₂.[2] |
| KCl Concentration | < 50 mM | NIR activity decreases significantly at KCl concentrations above 50 mM.[2] |
Q4: What is the optimal temperature for an this compound endonuclease activity assay?
A4: Most in vitro assays for this compound endonuclease activity are performed at 37°C.[6][7][8] This temperature reflects physiological conditions and generally supports robust enzyme activity. However, it is important to note that prolonged incubation at higher temperatures can lead to enzyme inactivation.[9]
Q5: I suspect my sample contains an inhibitor of this compound endonuclease. What are some known inhibitors?
A5: Several small molecules have been identified as inhibitors of this compound endonuclease activity. If you suspect inhibition, consider if any of the following, or structurally similar molecules, could be present in your sample:
It's also important to be aware of potential off-target effects of some widely used inhibitors.[11]
Experimental Protocols
Standard this compound (Ape1) AP Endonuclease Activity Assay
This protocol is designed to measure the AP endonuclease activity of purified this compound or this compound in cell-free extracts using a 5'-radiolabeled oligonucleotide substrate containing a single abasic site (represented by a tetrahydrofuran (THF) analog).
Materials:
-
Purified this compound (Ape1) enzyme or cell-free extract
-
5'-³²P-end labeled THF-containing oligonucleotide duplex substrate
-
Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.6), 500 mM KCl, 50 mM MgCl₂, 10 mM DTT
-
Stop Buffer: 95% formamide, 20 mM EDTA, 0.5% bromophenol blue, 0.5% xylene cyanol
-
Proteinase K (optional, for crude extracts)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE Buffer
-
Phosphorimager system
Procedure:
-
Reaction Setup:
-
On ice, prepare a 20 µL reaction mixture containing:
-
2 µL 10X Reaction Buffer
-
0.4 pmol of 5'-³²P-end labeled THF oligonucleotide duplex
-
5 pM of pure this compound enzyme (or an appropriate amount of cell-free extract)
-
Nuclease-free water to a final volume of 20 µL
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 10 minutes (for pure enzyme) or 15 minutes (for crude extracts).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 10 µL of Stop Buffer.
-
If using crude extracts, add 1.5% SDS and 0.3 mg/ml proteinase K and incubate for an additional 10 minutes at 50°C to digest proteins.
-
-
Denaturation and Electrophoresis:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the bromophenol blue dye reaches the bottom.
-
-
Analysis:
-
Dry the gel and expose it to a phosphor screen.
-
Image the screen using a phosphorimager system.
-
Quantify the bands corresponding to the intact substrate and the cleaved product to determine the percentage of activity.
-
Visualizations
References
- 1. Ape1 abasic endonuclease activity is regulated by magnesium and potassium concentrations and is robust on alternative DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The major human AP endonuclease (Ape1) is involved in the nucleotide incision repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Mg2+ Binding to the DNA Repair Protein Apurinic/Apyrimidic Endonuclease 1 (APE1) via Solid-State 25Mg NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Endoribonuclease Active Site of Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Temperature dependence of the activity of DNA-modifying enzymes: endonucleases and DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
APE1 Immunofluorescence Technical Support Center
Welcome to the technical support center for APE1 immunofluorescence. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality and reliable immunofluorescence data for the Apurinic/Apyrimidinic Endonuclease 1 (APE1), also known as Redox Effector Factor 1 (Ref-1).
Troubleshooting Guide
Consistently achieving optimal APE1 immunofluorescence results can be challenging. Below is a table summarizing common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Improper Antibody Dilution: The concentration of the primary antibody is too low. | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:100, 1:250, 1:500).[1][2] |
| Suboptimal Fixation: The fixation protocol is masking the epitope. | Test different fixation methods. While 4% paraformaldehyde is common, methanol fixation can sometimes yield better results for nuclear proteins.[3] Optimize fixation time; over-fixation can mask epitopes.[1] | |
| Inadequate Permeabilization: The antibody cannot access the nuclear APE1 epitope. | For nuclear targets like APE1, ensure adequate permeabilization. Use 0.1-0.5% Triton X-100 or Tween-20 for 10-15 minutes.[4] | |
| Low APE1 Expression: The cell type or experimental condition results in low APE1 levels. | Use a positive control cell line known to express high levels of APE1 (e.g., HeLa, MCF-7).[5][6] Confirm APE1 expression by Western blot. | |
| Inactive Secondary Antibody: The secondary antibody is not functioning correctly. | Ensure the secondary antibody is specific to the primary antibody's host species (e.g., anti-mouse for a mouse primary). Use a fresh, properly stored secondary antibody. | |
| High Background | Primary Antibody Concentration Too High: Non-specific binding of the primary antibody. | Decrease the concentration of the primary antibody. Perform a titration to find the optimal balance between signal and background.[1] |
| Inadequate Blocking: Non-specific sites are not sufficiently blocked. | Increase the blocking time (e.g., to 1 hour) and/or use a different blocking agent (e.g., 5% normal goat serum or bovine serum albumin).[7] | |
| Insufficient Washing: Unbound antibodies are not adequately washed away. | Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| Secondary Antibody Non-specificity: The secondary antibody is binding non-specifically. | Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. | |
| Incorrect Subcellular Localization | Cell Type and Condition Dependent Localization: APE1 can shuttle between the nucleus and cytoplasm. | Be aware that while predominantly nuclear, cytoplasmic APE1 staining can be observed and may be physiologically relevant in certain cancers or under conditions of oxidative stress.[8][9] |
| Fixation/Permeabilization Artifacts: The protocol may be causing protein redistribution. | Optimize fixation and permeabilization as different methods can affect the apparent localization of proteins. Compare with live-cell imaging data if possible. | |
| Antibody Specificity: The antibody may be recognizing other proteins. | Use a well-validated antibody. Check the manufacturer's data for validation in immunofluorescence and consider using a knockout/knockdown model to confirm specificity. | |
| Photobleaching | Excessive Exposure to Excitation Light: Fluorophores lose their fluorescence upon prolonged exposure. | Minimize exposure of the sample to the microscope's light source. Use an anti-fade mounting medium.[2] Image samples promptly after staining. |
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of APE1?
A1: APE1 is predominantly a nuclear protein due to its primary role in DNA repair.[8] However, cytoplasmic and even mitochondrial localization has been reported.[10] The distribution between the nucleus and cytoplasm can vary depending on the cell type, disease state (e.g., cancer), and exposure to oxidative stress.[8][9]
Q2: How do I choose the right primary antibody for APE1 immunofluorescence?
A2: Select an antibody that has been validated for immunofluorescence by the manufacturer or in peer-reviewed publications.[5][11] Look for evidence of specificity, such as validation in knockout/knockdown models or consistent staining patterns in well-characterized cell lines. Consider the host species to ensure compatibility with your secondary antibodies.
Q3: What are the critical steps in the immunofluorescence protocol for APE1?
A3: The most critical steps are fixation, permeabilization, and antibody incubation. For APE1, a nuclear protein, ensuring complete permeabilization of the nuclear membrane is crucial for antibody access. Optimization of the primary antibody concentration is also key to achieving a high signal-to-noise ratio.
Q4: Can I quantify APE1 levels using immunofluorescence?
A4: While immunofluorescence is primarily a qualitative technique, relative quantification of APE1 levels can be performed by measuring the mean fluorescence intensity of the nucleus, provided that imaging parameters (e.g., laser power, exposure time) are kept consistent across all samples. For absolute quantification, techniques like mass spectrometry are more appropriate.[12]
Q5: Why am I seeing cytoplasmic staining for APE1?
A5: Cytoplasmic APE1 staining can be a genuine biological phenomenon. Increased cytoplasmic localization has been observed in several types of cancer and is often associated with a poorer prognosis.[9] It can also be induced by cellular stress. However, it is essential to rule out artifacts by optimizing your protocol and using a well-validated antibody.
Quantitative Data
APE1 Protein Levels in Human Cell Lines (as determined by mass spectrometry)
This table provides an estimate of APE1 protein levels in different subcellular compartments, which can be a useful reference for expected immunofluorescence signal intensity.
| Cell Line | Nuclear APE1 (ng/µg of total protein) | Cytoplasmic APE1 (ng/µg of total protein) |
| MCF-7 | 8.22 ± 0.21 | 0.68 ± 0.01 |
| MCF-10A | 0.66 ± 0.08 | 0.52 ± 0.01 |
| HeLa | Not explicitly quantified, but nuclear levels are significantly higher than cytoplasmic levels. | Not explicitly quantified, but present at lower levels than in the nucleus. |
Data adapted from studies using quantitative mass spectrometry and fluorescent probes.[6][13]
Experimental Protocols
Optimized Immunofluorescence Protocol for APE1 in Cultured Cells
This protocol is a starting point and may require optimization for your specific cell line and antibody.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody Dilution Buffer: 1% BSA in PBST
-
Validated primary antibody against APE1
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Anti-fade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing the antibody to access the nuclear APE1.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary APE1 antibody in Primary Antibody Dilution Buffer to the predetermined optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with DAPI or Hoechst stain for 5 minutes at room temperature to visualize the nuclei.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope. Store slides at 4°C in the dark.
-
Visualizations
APE1's Role in the Base Excision Repair (BER) Pathway
Caption: Overview of the Base Excision Repair (BER) pathway highlighting the central role of APE1.
APE1 Redox Signaling Pathway
Caption: APE1's function as a redox signaling molecule in activating transcription factors.
Troubleshooting Workflow for APE1 Immunofluorescence
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Anti-APE1 Antibody [CPTC-APEX1-2] (A248871) | Antibodies.com [antibodies.com]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. Analysis of nuclear transport signals in the human apurinic/apyrimidinic endonuclease (APE1/Ref1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons [mdpi.com]
- 10. biocompare.com [biocompare.com]
- 11. APE1 Monoclonal Antibody (13B 8E5C2) (MA1-440) [thermofisher.com]
- 12. Identification and Quantification of DNA Repair Protein Apurinic/Apyrimidinic Endonuclease 1 (APE1) in Human Cells by Liquid Chromatography/Isotope-Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualization and Comparison of the Level of Apurinic/Apyrimidinic Endonuclease 1 in Live Normal/Cancerous and Neuron Cells with a Fluorescent Nanoprobe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recombinant HsAp Protein Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of recombinant Homo sapiens Aminopeptidase (HsAp) protein.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the expression and purification of recombinant this compound.
Problem 1: Low or No Expression of this compound Protein
Symptoms:
-
No visible band of the expected molecular weight on SDS-PAGE after induction.
-
Very faint band of the expected size on Western blot.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expression System |
| Codon Bias | The codon usage of the this compound gene may not be optimal for the expression host. | E. coli |
| Solution: Synthesize a codon-optimized version of the this compound gene for the specific expression host. | ||
| Toxicity of this compound | The expressed this compound protein may be toxic to the host cells, leading to cell death or reduced growth. | E. coli, Yeast |
| Solution 1: Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction. | ||
| Solution 2: Lower the induction temperature (e.g., 16-20°C) and shorten the induction time. | ||
| Solution 3: Use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG for E. coli). | ||
| Inefficient Transcription or Translation | The promoter may not be strong enough, or the ribosome binding site (RBS) may be suboptimal. | All |
| Solution 1: Clone the this compound gene into a vector with a stronger promoter (e.g., T7 promoter in pET vectors for E. coli). | ||
| Solution 2: Ensure the RBS sequence is optimal for the expression host. | ||
| Plasmid Instability | The expression plasmid may be lost during cell division. | E. coli, Yeast |
| Solution: Ensure the correct antibiotic is always present in the culture medium at the appropriate concentration. | ||
| mRNA Instability | The this compound mRNA may be rapidly degraded. | All |
| Solution: This is more difficult to address directly. Codon optimization can sometimes improve mRNA stability. |
Troubleshooting Workflow for Low/No Expression:
Problem 2: this compound is Expressed as Insoluble Inclusion Bodies
Symptoms:
-
A strong band of the correct molecular weight is present in the whole-cell lysate but is found predominantly in the pellet after cell lysis and centrifugation.
-
Little to no target protein is present in the soluble fraction.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expression System |
| High Expression Rate | Overexpression of the protein can overwhelm the cellular folding machinery, leading to aggregation. | E. coli |
| Solution 1: Lower the induction temperature to 16-25°C to slow down protein synthesis and allow more time for proper folding.[1] | ||
| Solution 2: Reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[1] | ||
| Solution 3: Use a weaker promoter or a lower copy number plasmid.[2] | ||
| Lack of Proper Post-Translational Modifications | As a human protein, this compound may require specific post-translational modifications (e.g., glycosylation) for proper folding that are absent in prokaryotic hosts. | E. coli |
| Solution: Switch to a eukaryotic expression system like baculovirus-infected insect cells or a mammalian cell line (HEK293, CHO).[3] | ||
| Incorrect Disulfide Bond Formation | The cytoplasm of E. coli is a reducing environment, which prevents the formation of disulfide bonds. | E. coli |
| Solution 1: Express this compound with a signal peptide to target it to the periplasm, which is a more oxidizing environment. | ||
| Solution 2: Use engineered E. coli strains (e.g., SHuffle) that have a more oxidizing cytoplasm. | ||
| Fusion Tag Issues | The fusion tag itself might contribute to insolubility. | All |
| Solution: Try different solubility-enhancing fusion tags such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO). | ||
| Suboptimal Lysis Buffer | The composition of the lysis buffer may not be optimal for maintaining this compound solubility. | All |
| Solution: Add stabilizing agents to the lysis buffer, such as 5-10% glycerol, 0.1-0.5% Triton X-100, or a low concentration of a mild denaturant like 0.5-1 M urea. |
Solubility Optimization Strategy:
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing this compound?
A1: The optimal expression system depends on the downstream application.
-
E. coli : This is a cost-effective and rapid system suitable for producing large quantities of un-glycosylated this compound for applications like antibody production or structural studies where post-translational modifications are not critical.[4] However, there is a higher risk of inclusion body formation.[3]
-
Baculovirus-Insect Cells (e.g., Sf9, High Five): This system is an excellent choice for producing soluble, active this compound with more complex post-translational modifications similar to those in mammals.[5][6] High Five cells, in particular, are known for high levels of secreted protein expression.
-
Mammalian Cells (HEK293, CHO): These systems provide the most authentic post-translational modifications, resulting in a protein that is most similar to the native human protein.[4][7] This is often the preferred system for producing therapeutic proteins or for functional assays where native-like activity is crucial.[8]
Q2: How can I optimize the concentration of IPTG for induction in E. coli?
A2: The optimal IPTG concentration can vary. A good starting point is to test a range of concentrations from 0.1 mM to 1.0 mM.[9][10] To do this, set up several small-scale cultures and induce each with a different IPTG concentration. After a few hours of induction, analyze the expression levels and solubility of this compound by SDS-PAGE to determine the concentration that gives the highest yield of soluble protein.
Q3: My His-tagged this compound is not binding to the Ni-NTA column. What should I do?
A3: There are several potential reasons for this:
-
Inaccessible His-tag: The His-tag may be buried within the folded protein. Try adding a flexible linker between your protein and the tag. You can also try moving the tag to the other terminus (N- or C-terminus).
-
Presence of Imidazole in the Lysate: Ensure that your lysis buffer does not contain imidazole or other chelating agents like EDTA that would interfere with binding.
-
Incorrect Buffer pH: The binding of the His-tag to the nickel resin is pH-dependent. Ensure your lysis and binding buffers have a pH of around 7.5-8.0.
-
Denaturing Conditions: If the tag is inaccessible, you can perform the purification under denaturing conditions (e.g., with 6-8 M urea or guanidinium chloride) and then refold the protein on the column.
Q4: I see many contaminating bands after purification. How can I improve the purity of this compound?
A4:
-
Optimize Wash Steps: Increase the number of wash steps or add a low concentration of a competing agent, like 20-40 mM imidazole, to the wash buffer to remove weakly bound contaminants.
-
Add a Second Purification Step: No single purification method will result in a completely pure protein. Consider adding a second, orthogonal purification step, such as ion-exchange chromatography or size-exclusion chromatography, after the initial affinity purification.
-
Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target protein, which can appear as lower molecular weight bands.
Quantitative Data on Recombinant Protein Yields
The following tables summarize typical protein yields from different expression systems to provide a benchmark for your experiments.
Table 1: Comparison of Recombinant Protein Yields in Different Expression Systems
| Expression System | Host Organism/Cell Line | Typical Yield Range | Notes |
| Prokaryotic | E. coli | 1 mg/L - >1 g/L | Yield is highly protein-dependent and can be significantly affected by solubility.[11] |
| Baculovirus | Insect Cells (Sf9, High Five) | 1 - 500 mg/L | High Five cells often provide higher yields of secreted proteins compared to Sf9 cells. |
| Mammalian | CHO | 50 mg/L - 5 g/L | Yields have increased dramatically over the past two decades due to advances in cell line engineering and bioprocess optimization.[4][7] |
| Mammalian | HEK293 (transient) | 1 - 500 mg/L | A rapid method for producing proteins with mammalian post-translational modifications. |
Table 2: Impact of Optimization Strategies on Protein Yield (Examples)
| Protein | Expression System | Optimization Strategy | Initial Yield | Optimized Yield | Fold Increase |
| Mut-F | CHO Cells | Perfusion culture and optimized media | 0.012 mg/L | ~14.7 mg/L (220 mg from 15L) | ~1225x |
| HC3 | CHO Cells | Perfusion and custom media | <10 mg/L (suppressed) | 460 mg/L (4.6g from 10L) | >46x |
| SARS-CoV-2 S1RBD | Baculovirus-Sf9 | Optimization of MOI | - | 4.3 mg/L | - |
| Various Antibodies | CHO Cells | Histone deacetylase inhibitors (e.g., valproic acid) | - | - | ~4x |
Experimental Protocols
Protocol 1: Optimizing IPTG Induction of this compound in E. coli
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) transformed with the this compound expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with 1 mL of the overnight culture in a 250 mL flask.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[9]
-
Induction:
-
Take a 1 mL "uninduced" sample.
-
Divide the remaining culture into five 5 mL aliquots in separate tubes.
-
Add IPTG to final concentrations of 0.1, 0.25, 0.5, 0.75, and 1.0 mM to the respective tubes.
-
-
Expression: Incubate the cultures for 4 hours at 37°C or overnight (16-20 hours) at a lower temperature (e.g., 20°C).[1]
-
Harvesting: Harvest 1 mL from each induced culture. Centrifuge all samples (including the uninduced control) at high speed to pellet the cells.
-
Analysis: Resuspend the cell pellets in SDS-PAGE sample buffer. Analyze the total protein expression by SDS-PAGE. To assess solubility, lyse the remaining cells and analyze both the soluble and insoluble fractions.
Protocol 2: Purification of His-tagged this compound from E. coli
-
Cell Lysis:
-
Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice until it is no longer viscous.
-
Centrifuge at >15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
-
Column Equilibration:
-
Equilibrate a pre-packed Ni-NTA column (e.g., 1 mL HisTrap column) with 5-10 column volumes (CV) of Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole).
-
-
Binding:
-
Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound this compound protein with 5-10 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole).[12]
-
Collect fractions of 0.5-1 mL.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound.
-
Pool the pure fractions and dialyze into a suitable storage buffer.
-
Protocol 3: Expression of Secreted this compound in High Five Insect Cells
-
Cell Culture: Culture High Five cells in suspension in an appropriate insect cell medium (e.g., Insect-XPRESS™) in shake flasks at 27°C.[13] Maintain the cell density between 0.5 x 10^6 and 5 x 10^6 cells/mL.
-
Baculovirus Production: Generate a high-titer stock (P1, then P2) of the recombinant baculovirus carrying the this compound gene fused to a secretion signal peptide (e.g., gp67).
-
Infection:
-
Dilute the High Five cells to a density of 2 x 10^6 cells/mL in fresh medium.
-
Infect the cells with the P2 baculovirus stock at a Multiplicity of Infection (MOI) of 1-5.
-
-
Expression: Incubate the infected culture at 27°C with shaking for 48-72 hours.
-
Harvesting:
-
Separate the cells from the medium by centrifugation at 1,000 x g for 15 minutes.
-
The supernatant contains the secreted this compound protein. The cell pellet can be analyzed to check for any non-secreted protein.
-
-
Purification: Purify the secreted this compound from the supernatant, for example, by affinity chromatography if it has been tagged.
Signaling Pathway and Secretion Enhancement
For mammalian expression systems like CHO cells, optimizing the cellular secretory pathway can significantly enhance the yield of secreted proteins like this compound.
Secretory Pathway in CHO Cells:
Strategies for Enhancing Secretion:
-
Signal Peptide Optimization: The N-terminal signal peptide directs the nascent protein to the endoplasmic reticulum (ER). The choice of signal peptide can be a bottleneck. Screening different signal peptides, including those from highly secreted homologous proteins or ER chaperones, can improve translocation into the ER and subsequent secretion.[14][15]
-
Engineering the Unfolded Protein Response (UPR): High-level expression of a recombinant protein can induce ER stress and activate the UPR. Overexpression of specific chaperones (e.g., BiP, PDI) can help alleviate this stress, improve protein folding capacity, and enhance secretion.
-
Manipulation of Vesicular Transport: The transport of proteins from the ER to the Golgi and then to the cell surface is mediated by transport vesicles. Engineering proteins involved in this process, such as SNARE proteins, has been shown to increase the secretion of recombinant proteins in some cases.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. uni-wuerzburg.de [uni-wuerzburg.de]
- 6. A Review of Alternative Promoters for Optimal Recombinant Protein Expression in Baculovirus-infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Insect High Five™ cell line development using site-specific flipase recombination technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. liu.diva-portal.org [liu.diva-portal.org]
- 16. Engineering of the Secretory Pathway of CHO Cells for Recombinant Protein Production: Manipulation of SNARE Proteins - Kent Academic Repository [kar.kent.ac.uk]
Technical Support Center: Optimizing HsAp Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific cleavage in Human apurinic/apyrimidinic (HsAp) site cleavage assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific cleavage in an this compound assay?
A1: Non-specific cleavage in the context of an this compound assay, which primarily utilizes Human AP Endonuclease 1 (APE1), can refer to two main phenomena:
-
Exonuclease activity: APE1 possesses a 3'-5' exonuclease activity that can degrade DNA from a free 3' end, even in the absence of an apurinic/apyrimidinic (AP) site.[1][2] This can lead to the degradation of your substrate or control DNA, resulting in false-positive signals.
-
Nucleotide Incision Repair (NIR) activity: Under certain conditions, APE1 can incise DNA at sites of oxidative damage other than AP sites.[1] This activity is distinct from its primary AP endonuclease function and can be a source of off-target cleavage.
Q2: I am observing cleavage of my control DNA substrate that does not contain an AP site. What is the likely cause?
A2: Cleavage of a control DNA substrate lacking an AP site is most likely due to the inherent 3'-5' exonuclease activity of APE1.[1][2] This activity is generally less efficient than its AP endonuclease activity but can become significant under suboptimal assay conditions. To address this, refer to the troubleshooting guide below to optimize your reaction buffer and enzyme concentration.
Q3: How can I differentiate between AP endonuclease activity and non-specific exonuclease activity?
A3: To differentiate between the two activities, you can run parallel experiments with a control substrate that is identical to your experimental substrate but lacks the AP site. Specific AP endonuclease activity will only occur on the substrate containing the AP site. If you observe cleavage on both the AP-site-containing and the control substrate, non-specific exonuclease activity is likely occurring. Additionally, adjusting the reaction conditions, such as increasing the MgCl2 concentration, can favor AP endonuclease activity over exonuclease activity.
Q4: Can the pH of my reaction buffer affect the specificity of the assay?
A4: Yes, the pH of the reaction buffer can significantly influence APE1's enzymatic activity. While the AP endonuclease activity is optimal between pH 7.8 and 8.2, the nucleotide incision repair (NIR) activity is more prominent at a lower pH, between 6.4 and 6.8. If you are observing cleavage at sites other than AP sites, ensuring your buffer pH is within the optimal range for AP endonuclease activity is crucial.
Q5: Does the concentration of APE1 in the reaction matter?
A5: Absolutely. Using an excessive concentration of APE1 can lead to an increase in non-specific cleavage, particularly its exonuclease activity. It is essential to titrate the enzyme to determine the lowest concentration that provides robust specific cleavage of the AP site-containing substrate while minimizing cleavage of a control substrate.
Troubleshooting Non-Specific Cleavage
This guide provides a systematic approach to troubleshooting and minimizing non-specific cleavage in your this compound assays. The following table summarizes key parameters, their impact on specificity, and recommended adjustments.
| Parameter | Issue | Recommendation | Rationale |
| Enzyme Concentration | High background cleavage on control DNA. | Titrate APE1 to the lowest effective concentration. | High enzyme concentrations can drive less favorable reactions, such as exonuclease activity on non-AP sites. |
| Magnesium Chloride (MgCl₂) Concentration | Non-specific cleavage observed. | Increase MgCl₂ concentration to an optimal range of 5-10 mM. | APE1's AP endonuclease activity is highly dependent on Mg²⁺. Lower concentrations can favor other nuclease activities. |
| Potassium Chloride (KCl) Concentration | High non-specific cleavage. | Maintain KCl concentration around 50 mM. | High salt concentrations can inhibit APE1's NIR activity more than its AP endonuclease activity, thus increasing specificity. |
| pH | Cleavage at non-AP sites. | Ensure the reaction buffer pH is between 7.5 and 8.0. | This pH range is optimal for AP endonuclease activity and less favorable for NIR activity. |
| Substrate Quality | Degradation of both substrate and control DNA. | Ensure the use of high-quality, intact DNA substrates. Check for pre-existing nicks or damage. | Nicks or other forms of DNA damage can serve as entry points for exonuclease activity. |
| Incubation Time | Excessive cleavage, including on control DNA. | Optimize incubation time. Perform a time-course experiment to find the earliest point of maximal specific cleavage. | Prolonged incubation can lead to the accumulation of non-specific cleavage products. |
Experimental Protocols
Standard this compound Cleavage Assay Protocol
This protocol is a starting point and should be optimized for your specific substrate and experimental goals.
1. Reagents:
-
APE1 Enzyme: Purified human APE1.
-
DNA Substrate: Oligonucleotide containing a single, site-specific AP site (e.g., a tetrahydrofuran (THF) moiety).
-
Control DNA Substrate: Identical oligonucleotide sequence without the AP site.
-
10X Reaction Buffer: 500 mM HEPES-KOH (pH 7.5), 500 mM KCl, 100 mM MgCl₂.
-
Stop Solution: Formamide-based loading buffer with a tracking dye.
2. Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
2 µL of 10X Reaction Buffer
-
1 µL of DNA substrate (e.g., 100 nM final concentration)
-
x µL of APE1 (titrate for optimal concentration, e.g., 1-10 nM final concentration)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Set up a parallel reaction with the control DNA substrate.
-
Incubate the reactions at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
-
Stop the reaction by adding 20 µL of Stop Solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE).
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting non-specific cleavage in this compound assays.
References
Technical Support Center: Navigating Off-Target Effects of Hsp90 Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the off-target effects of Heat Shock Protein 90 (Hsp90) inhibitors. It provides answers to frequently asked questions, detailed experimental protocols, and data to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing cellular phenotypes inconsistent with the degradation of known Hsp90 client proteins. Could this be an off-target effect?
A1: Yes, this is a strong possibility. While Hsp90 inhibitors are designed to target the ATP-binding pocket of Hsp90, they can interact with other proteins, leading to off-target effects.[1][2] This is particularly true for first-generation inhibitors but can occur with newer agents as well. Hsp90 is part of the GHKL superfamily of ATPases, which includes other important enzymes like DNA topoisomerase II and MutL; some inhibitors may interact with these related proteins.[1][3] Unexpected phenotypes should always be investigated for potential off-target activity.
Q2: How can we distinguish between on-target Hsp90 inhibition and off-target effects in our experiments?
A2: Differentiating on-target from off-target effects is crucial for validating your findings. Here are several recommended strategies:
-
Use Structurally Diverse Inhibitors: Confirm that the observed phenotype is reproducible using multiple, structurally distinct Hsp90 inhibitors that target the same pocket. If the effect is consistent, it is more likely to be on-target.
-
Client Protein Degradation: An essential validation step is to demonstrate the potent degradation of well-established and sensitive Hsp90 client proteins, such as HER2 or AKT, in your cellular model.[1] This confirms the inhibitor is engaging its primary target at the concentrations used.
-
Genetic Knockdown: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce Hsp90 expression. If this approach phenocopies the effects of the inhibitor, it strongly supports an on-target mechanism.
-
Inactive Analogs: Where possible, use a structurally similar but biologically inactive analog of your inhibitor as a negative control. This can help rule out non-specific chemical effects.
Q3: What are the most common off-target effects associated with Hsp90 inhibitors?
A3: Off-target effects can vary by inhibitor class. However, some common effects include:
-
Induction of the Heat Shock Response (HSR): Many Hsp90 inhibitors cause the release and activation of Heat Shock Factor 1 (HSF1), a client protein of Hsp90.[4][5] This leads to the transcriptional upregulation of other heat shock proteins, like Hsp70 and Hsp27, which can confound experimental results by promoting cell survival.[6][7]
-
Inhibition of Other Kinases: Some Hsp90 inhibitors have been shown to inhibit other protein kinases, which can lead to a broad range of unintended signaling consequences.[8]
-
Toxicity: In clinical settings, dose-limiting toxicities such as hepatotoxicity, cardiotoxicity, and ocular toxicities have been observed, some of which may be linked to off-target effects or on-target inhibition in normal tissues.[9][10]
Troubleshooting Guide
Issue: High levels of cell death are observed at concentrations required to see Hsp90 client protein degradation.
-
Possible Cause: The observed toxicity could be due to potent on-target effects (degradation of clients essential for survival in that cell line) or significant off-target toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Analysis: Carefully titrate the inhibitor concentration and exposure time. Assess client protein degradation (e.g., AKT, HER2) and markers of apoptosis (e.g., cleaved PARP) at each point. This can help determine if there is a therapeutic window where client degradation occurs without widespread cell death.
-
Evaluate Off-Target Profile: Use a broad kinase screen or proteomic profiling to determine if your inhibitor is hitting other critical targets at the effective concentration.
-
Switch to a Different Inhibitor: Test a structurally different Hsp90 inhibitor. Second-generation inhibitors like ganetespib were developed to have improved safety profiles compared to first-generation compounds like 17-AAG.[9][11]
-
Issue: The inhibitor works in one cell line but not another, despite similar Hsp90 expression.
-
Possible Cause: The cellular context, including the expression of co-chaperones, the specific "epichaperome" (the network of chaperones and their clients), and the dependence on specific Hsp90 client proteins, can dramatically alter sensitivity.[12]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to Hsp90 in the non-responsive cell line.
-
Profile Key Client Proteins: Compare the baseline expression and degradation of key Hsp90 client proteins between the sensitive and resistant cell lines. The resistant line may not be dependent on the specific clients that are most affected by the inhibitor.
-
Assess Drug Efflux: Investigate whether the non-responsive cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein) that may prevent the inhibitor from reaching its target.
-
Quantitative Data on Hsp90 Inhibitor Off-Target Effects & Clinical Toxicities
The following table summarizes known off-target effects and clinically observed toxicities for several Hsp90 inhibitors. This data is illustrative and not exhaustive.
| Hsp90 Inhibitor | Class | Known Off-Target Activities | Common Clinical Adverse Events |
| 17-AAG (Tanespimycin) | Ansamycin | Binds to other GHKL family proteins | Hepatotoxicity, nausea, vomiting, diarrhea[9] |
| 17-DMAG (Alvespimycin) | Ansamycin | Similar to 17-AAG | Gastrointestinal toxicity, hypersensitivity[9] |
| NVP-AUY922 (Luminespib) | Resorcinol Isoxazole | Potent inhibitor, but can induce strong HSR | Ocular toxicities (blurred vision, night blindness), diarrhea[10][13] |
| Ganetespib (STA-9090) | Triazolone | Minimal off-target kinase activity reported | Diarrhea, fatigue, neutropenia[9][14][15] |
Key Experimental Protocols
Protocol: Kinase Profiling for Off-Target Identification
This protocol outlines a general workflow for screening an Hsp90 inhibitor against a panel of kinases to identify potential off-target interactions.
-
Objective: To assess the selectivity of an Hsp90 inhibitor by quantifying its inhibitory activity against a broad range of protein kinases.
-
Materials:
-
Hsp90 inhibitor of interest.
-
Commercial kinase profiling service (e.g., Eurofins, Reaction Biology, Promega).
-
DMSO (or other appropriate solvent) for compound dilution.
-
-
Methodology:
-
Primary Screen:
-
Prepare a high-concentration stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Submit the compound to a commercial service for an initial screen against their kinase panel at a single, high concentration (typically 1-10 µM).
-
The service will perform in vitro activity assays for each kinase in the presence of your compound and a control.
-
Results are typically reported as "% Inhibition" relative to a vehicle control.
-
-
Data Analysis:
-
Identify any kinases that show significant inhibition (e.g., >50% inhibition). These are your potential "hits" or off-targets.
-
-
Dose-Response Confirmation (IC50 Determination):
-
For each identified hit, perform a follow-up dose-response assay.
-
Prepare a serial dilution of your inhibitor (e.g., 8-10 points, starting from 10 µM).
-
The service will measure the activity of the specific kinase at each inhibitor concentration.
-
The resulting data is used to calculate the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%. This value provides a quantitative measure of potency against the off-target.
-
-
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify that a compound binds to its target protein in intact cells or tissues.[16][17][18] Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.
-
Objective: To confirm direct binding of the Hsp90 inhibitor to a suspected off-target protein in a cellular environment.
-
Materials:
-
Cell line expressing the suspected off-target protein.
-
Hsp90 inhibitor and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) supplemented with protease inhibitors.
-
Equipment for precise heating (e.g., PCR thermocycler).
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw supplies).
-
High-speed centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
A specific antibody for the suspected off-target protein.
-
-
Methodology:
-
Cell Treatment: Treat cultured cells with the Hsp90 inhibitor at the desired concentration or with vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, then cool to room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells to release soluble proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separate Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins. The pellet contains the aggregated, denatured proteins.
-
Analysis:
-
Carefully collect the supernatant from each sample.
-
Analyze the amount of the specific off-target protein remaining in the soluble fraction by Western blotting.
-
A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the drug-treated samples compared to the vehicle-treated samples, indicating stabilization upon binding.
-
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for identifying and validating off-target proteins.
Caption: Off-target activation of HSF1 by Hsp90 inhibitors.
References
- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Hsp90: a new strategy for inhibiting protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Targeting HSP90 with Ganetespib to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Results in APEX1 Knockout Cells
Welcome to the technical support center for researchers working with APEX1 knockout cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes. APEX1 is a critical enzyme in the base excision repair (BER) pathway and also functions as a redox signaling modulator; therefore, its depletion is expected to yield significant phenotypes. However, research has shown that APEX1 knockout cells can sometimes exhibit surprisingly mild or unexpected characteristics.
Frequently Asked Questions (FAQs)
FAQ 1: My APEX1 knockout cells are viable and proliferate at a rate similar to wild-type cells. Is this expected?
Answer:
While the complete knockout of the APEX1 gene is embryonically lethal in mice, several studies have successfully generated viable APEX1 knockout human cell lines that exhibit normal proliferation rates.[1][2][3] This is an unexpected result but has been documented in cell lines such as HEK293FT.[2][3] The viability of these cells suggests the existence of compensatory mechanisms or alternative pathways for managing DNA damage in the absence of APEX1.
Troubleshooting Steps:
-
Confirm Complete Knockout: It is crucial to validate the knockout at the genomic, transcript, and protein levels.
-
Genomic DNA Sequencing: Sequence the targeted region to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
RT-qPCR: A significant reduction in APEX1 mRNA levels can indicate nonsense-mediated decay of the mutant transcript.[2]
-
Western Blot: This is the most critical validation step to confirm the complete absence of the APEX1 protein.[2]
-
AP Endonuclease Activity Assay: Functionally confirm the loss of APEX1 by measuring the AP site cleavage activity in cell lysates.[2]
-
-
Assess for Compensatory Mechanisms:
-
Gene Expression Analysis: Use RT-qPCR or RNA-seq to analyze the expression of other DNA repair genes, particularly DNA glycosylases with AP lyase activity (e.g., OGG1, MUTYH, NEIL2), which may be upregulated to compensate for the loss of APEX1.[2]
-
APEX2 Expression: Check the expression of APEX2, which has some overlapping function with APEX1, although its AP endonuclease activity is weaker.[2]
-
-
Evaluate Cell Line Background: The genetic and epigenetic background of the parental cell line can influence the ability to tolerate the loss of APEX1. The observed viability may be specific to the cell line used.
Experimental Protocols:
-
Western Blot for APEX1 Detection:
-
Prepare whole-cell lysates from wild-type and knockout cells using RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against APEX1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
-
-
AP Endonuclease Activity Assay:
-
Prepare nuclear extracts from wild-type and knockout cells.
-
Use a commercially available AP endonuclease activity assay kit or a custom assay with a fluorescently labeled oligonucleotide containing a single AP site.
-
Incubate the nuclear extract with the AP site-containing DNA substrate.
-
The cleavage of the substrate by AP endonucleases will result in a fluorescent signal that can be quantified.
-
Compare the activity in knockout cell extracts to wild-type extracts. A near-complete loss of activity is expected in true knockout cells.
-
Logical Workflow for Investigating Unexpected Viability:
Caption: Troubleshooting workflow for unexpected viability in APEX1 KO cells.
FAQ 2: My APEX1 knockout cells do not show increased sensitivity to oxidizing agents like hydrogen peroxide (H₂O₂). Why?
Answer:
This is a documented, albeit surprising, finding.[4][5] Given APEX1's central role in repairing abasic sites, which are common forms of oxidative DNA damage, increased sensitivity to oxidizing agents is expected. The observed resistance could be due to several factors:
-
Efficient Scavenging of Reactive Oxygen Species (ROS): The cells may have robust antioxidant systems that neutralize ROS before they can cause significant DNA damage.
-
Alternative Repair Pathways: Other DNA repair pathways might be processing the oxidative lesions. For instance, some DNA glycosylases that recognize oxidized bases also possess an AP lyase activity that can cleave the AP site, initiating an alternative BER sub-pathway.
-
Damage Tolerance Mechanisms: The cells might have mechanisms to tolerate a certain level of unrepaired AP sites.[4]
It is important to note that APEX1 knockout cells generally do show a moderate sensitivity to alkylating agents like methyl methanesulfonate (MMS), which create lesions that are almost exclusively repaired through the APEX1-dependent BER pathway.[2][4]
Troubleshooting and Investigative Steps:
-
Confirm Sensitivity to Alkylating Agents: Test the sensitivity of your knockout cells to MMS. This will confirm that the core BER pathway is indeed compromised.
-
Measure ROS Levels: Use a fluorescent probe like DCFDA to measure intracellular ROS levels at baseline and after treatment with H₂O₂. If ROS levels are not elevated in knockout cells, it may indicate efficient ROS scavenging.
-
Assess Levels of other Oxidative Damage Repair Enzymes: Use Western blot or RT-qPCR to check the levels of enzymes involved in repairing oxidative damage, such as OGG1, MUTYH, and catalases/peroxidases.
Data Presentation: Comparative Sensitivity of APEX1 KO Cells
| Agent | Expected Phenotype | Observed Phenotype in some KO lines | Possible Explanation |
| Methyl Methanesulfonate (MMS) | Increased Sensitivity | Moderately Increased Sensitivity (~2-fold lower EC50)[2] | Confirms compromised BER pathway. |
| Hydrogen Peroxide (H₂O₂) | Increased Sensitivity | Nearly Wild-Type Sensitivity[4][5] | Efficient ROS scavenging, alternative repair. |
| Potassium Bromate (KBrO₃) | Increased Sensitivity | Nearly Wild-Type Sensitivity[4][5] | Similar to H₂O₂. |
Experimental Protocol: Cell Viability (MTT) Assay
-
Seed wild-type and APEX1 knockout cells in 96-well plates at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of the DNA damaging agent (e.g., MMS or H₂O₂) for a specified duration (e.g., 24-72 hours).
-
After treatment, remove the medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathway: APEX1 in Base Excision Repair
Caption: The central role of APEX1 in the Base Excision Repair pathway.
FAQ 3: I see a different phenotype when using an APEX1 inhibitor compared to my APEX1 knockout cells. What could be the reason?
Answer:
Discrepancies between genetic knockout and pharmacological inhibition are common and can arise from several factors:
-
Off-Target Effects of the Inhibitor: Small molecule inhibitors can have off-target effects, binding to and inhibiting other proteins, which can lead to phenotypes not directly related to the inhibition of APEX1.[1][3] Some studies have shown that APEX1 knockout cells can still be sensitive to APEX1 inhibitors, strongly suggesting off-target effects.[1][3]
-
Incomplete Inhibition: The inhibitor may not be achieving complete and sustained inhibition of APEX1 activity in the cell at the concentration used.
-
Dual Functions of APEX1: APEX1 has both a DNA repair (endonuclease) function and a redox signaling function.[6][7] Inhibitors may selectively target one function over the other, whereas a knockout ablates both. For example, an inhibitor targeting the endonuclease activity would not affect the redox function.
-
Adaptation in Knockout Cells: Knockout cells have had time to adapt to the complete absence of APEX1, potentially by upregulating compensatory pathways. In contrast, acute treatment with an inhibitor does not allow for such adaptation.
Troubleshooting Strategy:
-
Validate Inhibitor Specificity:
-
The ideal control is to treat your APEX1 knockout cells with the inhibitor. If the inhibitor still produces a phenotype (e.g., reduces cell viability), this is strong evidence for off-target effects.[1][3]
-
Perform in vitro assays to confirm that the inhibitor directly inhibits the activity of purified APEX1 protein.
-
-
Distinguish Between Redox and Repair Functions:
-
Use inhibitors that are reported to be specific for either the redox or the endonuclease function of APEX1.
-
Overexpress wild-type APEX1 or function-specific mutants (e.g., redox-dead or nuclease-dead) in the knockout cells to see which function rescues the knockout phenotype.
-
Data Presentation: Comparing Knockout vs. Inhibitor Effects
| Approach | Primary Target | Potential for Off-Target Effects | Potential for Cellular Adaptation |
| Genetic Knockout (e.g., CRISPR) | Complete removal of APEX1 protein (both repair and redox functions). | Possible, due to CRISPR-Cas9 activity at unintended genomic sites. | High, cells may develop compensatory mechanisms. |
| Pharmacological Inhibition | Inhibition of a specific APEX1 function (e.g., endonuclease or redox activity). | High, small molecules can bind to other proteins.[1][3] | Low, effects are typically acute. |
Logical Diagram: Interpreting Discrepancies
Caption: Decision tree for investigating knockout vs. inhibitor discrepancies.
FAQ 4: I have generated multiple APEX1 knockout clones, but they show variable phenotypes. What is the cause of this clonal variability?
Answer:
Clonal variability is a common issue when generating knockout cell lines, especially with CRISPR-Cas9 technology. The reasons for this variability can include:
-
Off-Target Effects of CRISPR-Cas9: The Cas9 nuclease can cut at unintended sites in the genome that have sequence similarity to the target site. These off-target mutations can alter the function of other genes, leading to different phenotypes in different clones.
-
Different Allelic Mutations: Even if all clones have biallelic mutations in APEX1, the specific nature of the indels can differ. While most frameshift mutations will lead to a loss of function, the stability of the resulting truncated mRNA or protein (if any) could vary.
-
Pre-existing Heterogeneity: The parental cell population may already be heterogeneous. Different clones are derived from single cells that may have pre-existing genetic or epigenetic differences.
-
Acquired Compensatory Mutations: During the selection and expansion of the clones, some may acquire additional mutations that help them to better tolerate the loss of APEX1, leading to a milder phenotype.
Best Practices for Mitigation and Analysis:
-
Thorough Validation of Multiple Clones: It is essential to generate and characterize at least two or three independent knockout clones. A consistent phenotype across multiple clones provides confidence that the observed effect is due to the loss of APEX1 and not an artifact of a single clone.
-
Off-Target Analysis:
-
Use bioinformatic tools to predict potential off-target sites for your gRNA.
-
Sequence the top predicted off-target sites in your knockout clones to check for unintended mutations.
-
-
Rescue Experiments: The gold standard for confirming that a phenotype is due to the knockout of a specific gene is to perform a rescue experiment. Re-expressing wild-type APEX1 in the knockout cells should revert the phenotype back to that of the wild-type cells.
-
Pool Knockout Populations: For some experiments, using a pooled population of knockout cells (generated by transiently expressing CRISPR-Cas9 and selecting for edited cells) can help to average out the effects of clonal variability and off-target mutations.
Experimental Workflow: Knockout Validation and Rescue
Caption: Workflow for validating phenotypes and addressing clonal variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild phenotype of knockouts of the major apurinic/apyrimidinic endonuclease APEX1 in a non-cancer human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mild phenotype of knockouts of the major apurinic/apyrimidinic endonuclease APEX1 in a non-cancer human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.hci.edu.au [library.hci.edu.au]
- 6. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Dealing with Protein Instability of HsAp Mutants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Human acid phosphatase (HsAp) mutants.
Frequently Asked Questions (FAQs)
Q1: My this compound mutant expresses at very low levels compared to the wild-type protein. What could be the cause?
A1: Low expression of mutant proteins is a common issue that can stem from several factors. The mutation might induce misfolding, leading to rapid degradation by cellular quality control mechanisms.[1][2] Additionally, the altered mRNA sequence could introduce secondary structures that hinder translation.[3] It is also possible that the mutation leads to a protein product that is toxic to the expression host, resulting in poor cell growth and lower protein yield.[3]
Q2: I observe significant protein precipitation during the purification of my this compound mutant. How can I prevent this?
A2: Protein precipitation during purification often indicates instability and aggregation.[4] This can be triggered by several factors, including the buffer composition (pH, ionic strength), temperature, and protein concentration. To mitigate this, you can try optimizing the purification buffer by including stabilizing additives such as glycerol, arginine, or non-detergent sulfobetaines. Performing purification steps at a lower temperature (e.g., 4°C) can also be beneficial. It is also advisable to work with the protein at the lowest effective concentration.
Q3: After purification, my this compound mutant seems to lose activity over time, even when stored at -80°C. What are the possible reasons?
A3: Loss of activity upon storage can be due to several reasons. The mutant protein may be prone to aggregation, even at low temperatures.[5] Repeated freeze-thaw cycles can also be detrimental to protein stability. Another possibility is that the mutant is susceptible to proteolytic degradation by trace amounts of contaminating proteases. Consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C to minimize freeze-thaw damage. Adding a protease inhibitor cocktail to the final purified protein solution can also help.
Q4: How can I assess the stability of my this compound mutant?
A4: There are several biophysical techniques to assess protein stability. A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.[6][7][8] Circular Dichroism (CD) spectroscopy can also be used to monitor changes in the protein's secondary and tertiary structure as a function of temperature or denaturant concentration, allowing for the determination of its Tm.[9][10][11]
Q5: Can a single point mutation significantly impact the overall stability of this compound?
A5: Yes, even a single amino acid substitution can have a dramatic effect on protein stability.[12][13] Mutations can disrupt crucial intramolecular interactions, such as hydrogen bonds, salt bridges, or hydrophobic packing, that are essential for maintaining the protein's native conformation. This can expose hydrophobic patches, leading to aggregation and a decrease in overall stability.[5][14]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield of this compound Mutants
This guide provides a systematic approach to addressing low protein expression.
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Expressing the protein at a lower temperature (e.g., 18-25°C) can slow down protein synthesis, which may promote proper folding and reduce the formation of insoluble inclusion bodies.[1]
-
Vary Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can sometimes lead to rapid, overwhelming protein expression that results in misfolding.[1] Try a range of lower inducer concentrations.
-
Use a Different Expression Strain: Some E. coli strains are better suited for expressing difficult proteins. For instance, strains that contain chaperones can aid in proper protein folding.[1]
-
-
Codon Optimization:
-
The codon usage of your this compound mutant gene might not be optimal for the expression host. This can slow down translation and lead to premature termination.[3] Consider synthesizing a gene with codons optimized for your expression system.
-
-
Investigate Protein Degradation:
-
Analyze samples from different time points post-induction by SDS-PAGE and Western blot to check for protein degradation. If degradation is observed, consider using a protease-deficient expression strain or adding protease inhibitors during cell lysis.
-
Guide 2: Addressing Protein Aggregation of this compound Mutants
Follow these steps if you are observing precipitation or aggregation of your this compound mutant.
-
Buffer Optimization:
-
pH Screening: The pH of the buffer can significantly impact protein stability. Screen a range of pH values around the theoretical isoelectric point (pI) of your this compound mutant.
-
Salt Concentration: The ionic strength of the buffer can influence protein solubility. Test a range of salt concentrations (e.g., 50-500 mM NaCl).
-
Stabilizing Additives: Include additives in your buffer that are known to enhance protein stability, such as:
-
5-10% glycerol
-
0.5-1 M L-arginine
-
Non-detergent sulfobetaines
-
-
-
Refolding from Inclusion Bodies:
-
If your protein is expressed in inclusion bodies, you may need to solubilize the protein with a strong denaturant (e.g., 6 M guanidine-HCl or 8 M urea) and then refold it by gradually removing the denaturant through dialysis or rapid dilution into a refolding buffer.
-
-
Biophysical Characterization:
-
Use techniques like Dynamic Light Scattering (DLS) to monitor the aggregation state of your protein under different buffer conditions. This can help you identify the optimal conditions for keeping your protein soluble.
-
Quantitative Data Summary
The following table presents example data for a set of hypothetical this compound mutants to illustrate how their stability might be compared.
| Mutant | Melting Temperature (Tm) in °C (determined by TSA) | Aggregation Onset Temperature in °C (determined by DLS) | Relative Activity (%) |
| Wild-Type this compound | 55.2 | 58.0 | 100 |
| Mutant A (Stabilizing) | 59.8 | 62.5 | 95 |
| Mutant B (Destabilizing) | 48.5 | 50.1 | 40 |
| Mutant C (Aggregation-prone) | 54.9 | 45.3 | 75 |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA)
This protocol outlines the steps for determining the melting temperature (Tm) of an this compound mutant.[6][8]
Materials:
-
Purified this compound mutant protein (0.1-1.0 mg/mL)
-
SYPRO Orange dye (5000x stock)
-
96-well PCR plates
-
Real-time PCR instrument
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
Procedure:
-
Prepare a 50x stock solution of SYPRO Orange dye by diluting the 5000x stock 1:100 in deionized water.[8]
-
In a microcentrifuge tube, prepare the master mix for each reaction. For a 25 µL reaction, combine:
-
12.5 µL of 2x assay buffer
-
X µL of protein stock (to a final concentration of 2-20 µM)
-
1.25 µL of 50x SYPRO Orange dye (for a final concentration of 5x)
-
Add deionized water to a final volume of 25 µL.
-
-
Aliquot 25 µL of the master mix into the wells of a 96-well PCR plate.
-
Seal the plate with an optical sealing film and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis. The temperature should be ramped from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Thermal Denaturation
This protocol describes how to use CD spectroscopy to monitor the thermal unfolding of an this compound mutant.[9][11]
Materials:
-
Purified this compound mutant protein (0.1-0.5 mg/mL)
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.5). Avoid high concentrations of chloride ions.
-
Quartz cuvette with a 1 mm path length
-
CD spectropolarimeter with a temperature controller
Procedure:
-
Prepare the this compound mutant sample in a CD-compatible buffer. The final protein concentration should be between 0.1 and 0.5 mg/mL for far-UV CD.
-
Thoroughly clean the quartz cuvette.
-
Record a baseline spectrum of the buffer alone at the starting temperature (e.g., 20°C).
-
Load the protein sample into the cuvette and place it in the CD spectropolarimeter.
-
Equilibrate the sample at the starting temperature for 5-10 minutes.
-
Record a CD spectrum in the far-UV region (e.g., 190-260 nm) to assess the secondary structure.
-
Set up a thermal melt experiment. Monitor the CD signal at a single wavelength (e.g., 222 nm for alpha-helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the protein is fully unfolded (e.g., 90°C).
-
Plot the CD signal at the chosen wavelength as a function of temperature.
-
The data can be fitted to a sigmoidal curve to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.[9]
Visualizations
Caption: Troubleshooting workflow for this compound mutant instability.
Caption: Experimental workflow for Thermal Shift Assay (TSA).
Caption: Decision tree for addressing protein aggregation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. neb.com [neb.com]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein aggregation - Wikipedia [en.wikipedia.org]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]
- 8. bio-rad.com [bio-rad.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The effect of mutation on an aggregation-prone protein: An in vivo, in vitro, and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Technical Support Center: Optimizing HsAp Enzymatic Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions and resolve common issues encountered during Human intestinal Alkaline Phosphatase (HsAp) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound enzymatic assay?
A1: The optimal pH for this compound activity is in the alkaline range, typically between pH 9.0 and 10.5. The exact optimum can vary depending on the buffer system and substrate used.[1][2] For example, assays using a diethanolamine buffer may have an optimal pH of 9.8, while those with a glycine buffer might be optimal at pH 10.4.[2] It is recommended to perform a pH matrix experiment to determine the ideal pH for your specific assay conditions.
Q2: What are the essential components of a standard this compound assay buffer?
A2: A typical buffer for an alkaline phosphatase assay includes a buffering agent to maintain pH, magnesium chloride (MgCl2), and sodium chloride (NaCl).[3] Tris-HCl and diethanolamine are common buffering agents.[1][4] Magnesium ions (Mg2+) are crucial as they serve as a cofactor for the enzyme.[4]
Q3: Can I use a different substrate than p-Nitrophenyl phosphate (pNPP)?
A3: Yes, while pNPP is a widely used chromogenic substrate for convenience, other substrates are available.[1] For high-throughput screening, chemiluminescent substrates like CDP-Star can be employed to identify both inhibitors and activators with high sensitivity.[5] The choice of substrate will depend on the desired assay format, sensitivity, and instrumentation.
Q4: How should I properly store the this compound enzyme and reagents?
A4: The this compound enzyme should generally be stored at -20°C upon receipt.[6] After reconstitution, it is often recommended to aliquot the enzyme and store it at 4°C for short-term use (up to 2 months) to avoid repeated freeze-thaw cycles.[6] Assay buffers and other solutions can typically be stored at room temperature or refrigerated.[3] Always refer to the manufacturer's specific instructions for each reagent.
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your assay buffer. Enzyme activity is highly dependent on pH; deviations from the optimal alkaline range can significantly reduce or eliminate activity.[7] Prepare fresh buffer if necessary. |
| Degraded Enzyme | The enzyme may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles). Use a fresh aliquot of the enzyme. If using a commercial kit, ensure the reconstituted enzyme has not exceeded its recommended storage time.[6] |
| Missing Cofactors | This compound requires zinc and magnesium ions for activity.[] Ensure your buffer contains an adequate concentration of MgCl2 (typically 5-10 mM).[3] |
| Presence of Inhibitors | Samples or reagents may contain inhibitors. Common inhibitors include EDTA, citrate, fluoride, and phosphate.[6] Avoid using buffers like RIPA lysis buffer which may contain sodium orthovanadate, a potent inhibitor. |
| Suboptimal Temperature | Most assays are performed at 37°C.[1] Ensure your incubator or plate reader is calibrated and maintaining the correct temperature. Significant deviations can reduce reaction rates.[9] |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Substrate Instability | The pNPP substrate can spontaneously hydrolyze, especially at high pH and temperature, leading to a high background reading. Prepare the pNPP solution fresh before each experiment.[6] Run a "no-enzyme" control (blank) to measure the rate of spontaneous hydrolysis. |
| Contaminated Reagents | Reagents, particularly the buffer or water, may be contaminated with phosphatases. Use high-purity water and sterile, fresh reagents. Filter-sterilizing the buffer can help remove microbial contamination.[3] |
| Sample Interference | The biological sample itself may contain substances that interfere with the assay readout.[10] Run a "no-substrate" control with your sample to check for intrinsic absorbance at 405 nm. |
Problem 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Inconsistent pipetting of the enzyme, substrate, or sample can lead to significant variability. Ensure pipettes are properly calibrated. Use of a multi-channel pipette for reagent addition can improve consistency.[9][11] |
| Inconsistent Incubation Time | For kinetic assays, the timing of reagent addition and reading is critical. Stagger the addition of the starting reagent (e.g., enzyme or substrate) and the stop solution to ensure each well incubates for the same duration.[9] |
| Temperature Gradient | An uneven temperature across the microplate can cause different reaction rates in different wells. Ensure the plate is uniformly heated by allowing it to equilibrate to the assay temperature before adding reagents. |
Data and Protocols
Quantitative Data Summary
Table 1: Common Buffer Compositions for this compound Assays
| Component | Typical Concentration | Purpose | Reference(s) |
| Tris-HCl | 100 mM - 0.5 M | Buffering Agent | [1][3] |
| Diethanolamine | - | Buffering Agent | [2][4] |
| Glycine | - | Buffering Agent | [2][6] |
| NaCl | 100 mM | Ionic Strength | [3] |
| MgCl2 | 5 mM - 10 mM | Enzyme Cofactor | [3] |
| pH | 9.0 - 10.5 | Optimal Environment | [1][2] |
Table 2: Common Inhibitors of Alkaline Phosphatases
| Inhibitor | Type | Notes | Reference(s) |
| EDTA | Chelator | Sequesters essential Mg2+ and Zn2+ cofactors. | [6] |
| Sodium Orthovanadate | Phosphate Analog | Potent inhibitor. | [12][13] |
| L-Cysteine | Amino Acid | Can inhibit this compound activity. | [14][15] |
| Levamisole | Non-competitive | Potent inhibitor of most ALP isoforms, but shows less inhibition of the intestinal form. | [2][14] |
| Arsenate | Phosphate Analog | Competitive inhibitor. | [12] |
Experimental Protocol: Colorimetric this compound Assay
This protocol provides a general workflow for measuring this compound activity using the pNPP substrate in a 96-well plate format.
Materials:
-
This compound Enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 9.5)
-
pNPP Substrate Solution (prepare fresh)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Equilibrate the Assay Buffer to room temperature. Prepare the pNPP solution in the Assay Buffer to the desired final concentration (e.g., 10 mM).
-
Set Up Plate: Add samples (and/or inhibitors) to the appropriate wells. Include the following controls:
-
Blank: Assay Buffer + pNPP (no enzyme).
-
Positive Control: Assay Buffer + pNPP + known amount of this compound.
-
-
Adjust Volume: Add Assay Buffer to all wells to bring the volume to the pre-reaction total (e.g., 90 µL).
-
Initiate Reaction: Start the enzymatic reaction by adding the this compound enzyme to all wells except the blank (e.g., 10 µL). Mix gently by pipetting or tapping the plate.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Stop the reaction by adding the Stop Solution to all wells (e.g., 50 µL). The solution should turn yellow in wells with enzyme activity.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Activity: Subtract the absorbance of the blank from all other readings. Calculate the enzyme activity based on a p-nitrophenol standard curve or by using the molar extinction coefficient of p-nitrophenol.
Visual Guides
Caption: this compound enzymatic reaction workflow.
Caption: Troubleshooting workflow for low enzyme activity.
References
- 1. A three step approach for the purification of alkaline phosphatase from non-pasteurized milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaline Phosphatase [sigmaaldrich.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. Substrate Buffer for Alkaline Phosphatase [morphisto.de]
- 5. Modulators of intestinal alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. google.com [google.com]
- 9. Assay failures are common in the clinical lab, here are 5 of my favorites. [omic.ly]
- 10. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
- 11. studylib.net [studylib.net]
- 12. The use of potent inhibitors of alkaline phosphatase to investigate the role of the enzyme in intestinal transport of inorganic phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HsAp ChIP-qPCR Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Human Sapien (HsAp) Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical controls to include in a ChIP-qPCR experiment?
A1: Several controls are essential for a successful and interpretable ChIP-qPCR experiment.[1][2] These include:
-
Negative Control (Mock IP): This sample undergoes the entire ChIP procedure, but a non-specific IgG antibody of the same isotype as the primary antibody is used instead of the target-specific antibody. This control helps to determine the level of non-specific binding of chromatin to the beads and the non-specific antibody.[1][2]
-
Positive Control Target Gene: A known target gene of the protein of interest should be analyzed by qPCR. This confirms that the experimental setup is capable of detecting the expected protein-DNA interaction.
-
Negative Control Target Gene: A genomic region known not to be bound by the protein of interest should be analyzed by qPCR. This control demonstrates the specificity of the immunoprecipitation.[1]
-
Input DNA: This is a sample of the sheared chromatin saved before the immunoprecipitation step. It represents the total amount of chromatin used in the experiment and is used to normalize the results, typically as "percent input".[1]
Q2: What is the optimal size range for sheared chromatin fragments?
A2: The ideal fragment size for ChIP-qPCR is between 200 and 1000 base pairs (bp).[2][3][4] Fragments in the 200 to 500 bp range are often preferred for higher resolution.[5][6] It is crucial to optimize shearing conditions for each cell type and experimental setup to achieve this range consistently.[3]
Q3: How much starting material (cells or tissue) and antibody should I use?
A3: The amount of starting material and antibody are critical parameters that often require optimization. Generally, a larger number of cells will yield more chromatin and a stronger signal. For transcription factors, it is recommended to start with at least 3-4 million cells per immunoprecipitation.[3] The optimal antibody concentration should be determined empirically through titration experiments, but a common starting point is 1-10 µg of antibody per ChIP reaction.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during ChIP-qPCR experiments, categorized by the type of issue.
High Background Signal
A high background signal can mask the specific enrichment of the target protein on its DNA binding sites.
| Potential Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the chromatin lysate with Protein A/G beads before adding the specific antibody. This removes proteins that non-specifically bind to the beads.[4] Also, ensure beads are properly blocked (e.g., with BSA and salmon sperm DNA). |
| Excessive antibody concentration | Titrate the antibody to determine the optimal concentration that gives the best signal-to-noise ratio. Using too much antibody can lead to non-specific binding.[3][7] |
| Inefficient washing | Increase the number and/or stringency of wash steps after immunoprecipitation. Using buffers with varying salt concentrations (low and high salt washes) can help remove non-specifically bound chromatin. |
| Over-crosslinking | Optimize the formaldehyde crosslinking time and concentration. Excessive crosslinking can lead to the formation of large protein complexes that non-specifically trap chromatin. |
| Contaminated reagents | Use fresh, high-quality reagents and sterile, nuclease-free water to prepare all buffers and solutions.[4] |
Low or No Signal (Low Immunoprecipitation Efficiency)
A weak or absent signal for the target gene suggests a problem with the immunoprecipitation step.
| Potential Cause | Recommended Solution |
| Insufficient starting material | Increase the number of cells or the amount of tissue used for the experiment. For low-abundance proteins, a higher input is often necessary.[3][7] |
| Inefficient cell lysis and chromatin release | Ensure complete cell lysis to release the nuclei. The efficiency of lysis can vary between cell types and may require optimization of lysis buffer composition or the use of mechanical disruption (e.g., dounce homogenization).[1] |
| Suboptimal chromatin shearing | Verify the chromatin fragment size on an agarose gel. Both under- and over-shearing can lead to poor IP efficiency. Optimal fragment sizes are generally between 200-1000 bp.[2][3][4] |
| Poor antibody quality or insufficient concentration | Use a ChIP-validated antibody. If a validated antibody is not available, validate it in-house. Perform an antibody titration to find the optimal concentration.[2][7] |
| Epitope masking due to over-crosslinking | Reduce the duration or concentration of formaldehyde treatment. Over-crosslinking can modify the protein epitope, preventing antibody binding.[4] |
| Protein degradation | Keep samples on ice at all times and use protease inhibitors in all buffers to prevent protein degradation. |
Variability in qPCR Results
Inconsistent Ct values between technical replicates or between experiments can make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and filter tips. When setting up qPCR reactions, prepare a master mix to minimize pipetting variability between wells.[8] |
| Poor primer design or efficiency | Design primers that amplify a product between 100 and 250 bp with a melting temperature (Tm) between 50°C and 65°C.[1] Test primer efficiency by running a standard curve with a serial dilution of input DNA; efficiency should be between 90% and 105%.[1] |
| Presence of PCR inhibitors | Ensure the final DNA eluate is free of inhibitors from the ChIP procedure (e.g., salts, detergents). Purifying the DNA using a column-based kit can help remove these inhibitors.[9] |
| Low amount of template DNA | If the amount of immunoprecipitated DNA is very low, stochastic effects during the initial PCR cycles can lead to high variability. Consider starting with more material or pooling IP samples. |
| Primer-dimer formation | Analyze the melt curve of your qPCR products. The presence of multiple peaks indicates non-specific products like primer-dimers. Optimize primer concentration or redesign primers if necessary. |
Experimental Protocols
This section provides a detailed methodology for the key steps in a ChIP-qPCR experiment.
Crosslinking and Cell Lysis
-
Crosslinking: To crosslink proteins to DNA, add formaldehyde directly to the cell culture medium to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).[10][11] Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM (e.g., add 625 µl of 2M Glycine to 10 ml of medium).[11] Incubate for 5 minutes at room temperature.
-
Cell Harvesting: For adherent cells, wash twice with ice-cold PBS, then scrape the cells into PBS. For suspension cells, pellet the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a cold cell lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, supplemented with protease inhibitors).[10] Incubate on ice for 10 minutes to lyse the cell membrane and release the nuclei.
Chromatin Shearing by Sonication
-
Nuclear Lysis: Pellet the nuclei and resuspend in a cold sonication buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1% SDS, 1 mM EDTA, with protease inhibitors).[11]
-
Sonication: Shear the chromatin using a sonicator. The optimal sonication conditions (power, duration, and number of cycles) must be determined empirically for each cell type and instrument.[12] Aim for fragments predominantly in the 200-1000 bp range.[2][3][4] Keep samples on ice throughout the sonication process to prevent overheating.[5]
-
Clarification: After sonication, centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.[13] The supernatant contains the soluble chromatin.
Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific background, incubate the chromatin with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.[14]
-
Antibody Incubation: Add the ChIP-grade primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. The optimal antibody concentration should be determined by titration.[15]
-
Immunocomplex Capture: Add pre-washed Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for at least 2 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[14]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with a series of wash buffers of increasing stringency to remove non-specifically bound material. This typically includes low salt, high salt, and LiCl wash buffers.[16]
Elution, Reverse Crosslinking, and DNA Purification
-
Elution: Elute the immunoprecipitated chromatin from the beads by resuspending them in an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3) and incubating at 65°C.
-
Reverse Crosslinking: Reverse the formaldehyde crosslinks by adding NaCl to the eluate and incubating at 65°C for several hours or overnight.
-
Protein and RNA Digestion: Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.[1][15]
-
DNA Purification: Purify the DNA using a spin column-based DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.[17][18] Elute the purified DNA in a small volume of nuclease-free water or a low-salt buffer.
Visualizations
ChIP-qPCR Experimental Workflow
Caption: Overview of the ChIP-qPCR experimental workflow.
Troubleshooting Logic for High Background
Caption: Troubleshooting flowchart for high background signal.
Example Signaling Pathway: NF-κB
Caption: Simplified NF-κB signaling pathway.
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - PL [thermofisher.com]
- 2. clyte.tech [clyte.tech]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. bosterbio.com [bosterbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ChIP-qPCR in human cells [protocols.io]
- 12. An optimized chromatin immunoprecipitation protocol using Staph-seq for analyzing genome-wide protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. covaris.com [covaris.com]
- 17. HTG ChIP Sequencing | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 18. zymoresearch.com [zymoresearch.com]
APE1 Antibody Specificity Validation: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure the specific and reliable performance of APE1 antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: What is APE1, and why is its antibody validation critical?
A1: APE1 (Apurinic/Apyrimidinic Endonuclease 1), also known as APEX1 or Ref-1, is a crucial multifunctional enzyme. It plays a central role in the DNA base excision repair (BER) pathway by repairing apurinic/apyrimidinic sites in the DNA, which are common forms of DNA damage.[1][2] APE1 also functions as a redox factor, regulating the activity of numerous transcription factors involved in cancer progression and other cellular processes.[1][3] Given its critical roles, ensuring that an antibody specifically targets APE1 without cross-reacting with other proteins is paramount for generating accurate and reproducible experimental data.
Q2: What is the expected molecular weight and subcellular localization of APE1?
A2: APE1 has a molecular weight of approximately 34-37 kDa. It is primarily localized to the nucleus, which is consistent with its role in DNA repair.[4] However, cytoplasmic staining can sometimes be observed in specific cell types like hepatocytes and large neurons.
Q3: What are the essential first steps to validate a new lot of APE1 antibody?
A3: The most critical first step is to perform a Western blot (WB) on a cell lysate known to express APE1. This initial test confirms that the antibody recognizes a protein of the correct molecular weight (~37 kDa). For gold-standard validation, this should be followed by testing in a negative control system, such as an APE1 knockout (KO) or siRNA knockdown (KD) cell line, to ensure the signal is specific to APE1.[5][6][7]
Q4: Why are knockout (KO) or siRNA knockdown (KD) models considered the gold standard for antibody validation?
A4: Genetic manipulation techniques like CRISPR-Cas9-mediated knockout or siRNA-mediated knockdown provide the most definitive negative controls for antibody validation.[7] By specifically eliminating or significantly reducing the target protein (APE1), these models allow you to verify that the antibody's signal disappears or is substantially reduced.[5][8] If the antibody signal persists in the KO/KD model, it indicates non-specific binding to other proteins, rendering the antibody unreliable for that application.[9]
Experimental Validation Workflow
This diagram illustrates a comprehensive workflow for validating the specificity of an APE1 antibody.
Caption: A logical workflow for APE1 antibody validation.
Troubleshooting Guides
Western Blotting (WB)
Q: My Western blot shows multiple bands in addition to the expected ~37 kDa band for APE1. What should I do?
A: Multiple bands can arise from non-specific antibody binding, protein degradation, or post-translational modifications.
-
Troubleshooting Steps:
-
Optimize Antibody Concentration: Perform a titration experiment to find the lowest antibody concentration that still provides a strong signal for the ~37 kDa band.
-
Increase Washing Stringency: Increase the duration or number of washes with TBST to reduce non-specific binding.[10]
-
Change Blocking Buffer: If using non-fat milk, try switching to Bovine Serum Albumin (BSA) or vice-versa, as some antibodies have affinities for proteins in milk.[4]
-
Use a Negative Control: The most definitive step is to test the antibody on lysates from APE1 KO or siRNA knockdown cells.[6][11] If the extra bands persist while the ~37 kDa band disappears, those bands are non-specific.
-
Q: I'm not seeing any band at ~37 kDa in my Western blot.
A: A lack of signal could be due to issues with the antibody, the protein sample, or the WB protocol itself.
-
Troubleshooting Steps:
-
Confirm Protein Expression: Ensure your cell line or tissue expresses APE1. Run a positive control lysate if available.
-
Check Antibody Dilution: The antibody may be too dilute. Consult the manufacturer's datasheet for recommended starting dilutions and optimize from there.[4][11]
-
Verify Protein Transfer: Stain the membrane with Ponceau S after transfer to confirm that proteins have successfully transferred from the gel to the membrane.[10]
-
Check Secondary Antibody: Ensure your secondary antibody is compatible with the primary antibody's host species and is not expired.
-
Immunofluorescence (IF) / Immunohistochemistry (IHC)
Q: My IF/IHC staining shows high background and is not localized to the nucleus.
A: High background or incorrect localization suggests non-specific binding or suboptimal sample preparation. APE1 is primarily a nuclear protein.[4]
-
Troubleshooting Steps:
-
Antigen Retrieval (for IHC-P): For formalin-fixed, paraffin-embedded (FFPE) tissues, proper antigen retrieval is critical. Using a citrate buffer (pH 6.0) is often recommended.
-
Permeabilization (for IF): Ensure cells are adequately permeabilized (e.g., with 0.1% Triton X-100) to allow the antibody to access nuclear antigens.[4]
-
Optimize Antibody Concentration: Titrate the primary antibody to find the optimal concentration that gives specific nuclear staining with low background.
-
Include Isotype Control: Use an isotype control (an antibody of the same isotype, host, and concentration as the primary antibody but with no specificity for the target) to assess non-specific background staining.
-
Negative Control: The best control is to stain APE1 KO/KD cells or tissues to confirm that the nuclear signal is specific.
-
Immunoprecipitation (IP)
Q: I am unable to pull down APE1 using my antibody.
A: IP failure can result from an antibody that does not recognize the native protein conformation or from issues with the IP protocol.
-
Troubleshooting Steps:
-
Check Antibody Suitability: Not all antibodies that work in WB will work in IP, as WB detects denatured protein while IP typically requires recognition of the protein in its native state.[12] Verify that the antibody is validated for IP by the manufacturer.[4][11]
-
Lysis Buffer: Ensure your lysis buffer is not too harsh, as it could denature the epitope recognized by the antibody. Always include protease inhibitors.[13]
-
Antibody-Bead Incubation: Optimize the incubation time and ensure proper binding of your antibody to the Protein A/G beads. The choice between Protein A and G depends on the antibody's host species and isotype.[12]
-
Post-IP Western Blot: After the IP, run a Western blot on your input, supernatant (flow-through), and eluted fractions. This will show if the protein was present in the lysate and whether it was successfully captured and eluted.
-
Key Experimental Protocols
Protocol 1: Western Blotting for APE1
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 10-25 µg of total protein per lane onto a 4-20% Tris-Glycine polyacrylamide gel.[4][10]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[14] Confirm successful transfer with Ponceau S staining.[10]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[4][10]
-
Primary Antibody Incubation: Dilute the APE1 primary antibody in blocking buffer (see table below for typical dilutions). Incubate overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.[11] Expect a band at ~37 kDa.
Protocol 2: siRNA-Mediated Knockdown for Validation
This protocol outlines a method to create a negative control cell line for validating APE1 antibody specificity.[5]
Caption: Workflow for siRNA knockdown validation.
-
Cell Culture: Plate cells (e.g., HeLa or 293T) one day before transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection: Prepare three experimental groups: (1) cells transfected with APE1-specific siRNA, (2) cells transfected with a non-targeting (scrambled) siRNA control, and (3) non-transfected control cells.[9] Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for the knockdown of APE1 mRNA and subsequent depletion of the APE1 protein.[15]
-
Harvest and Analysis: Harvest the cells from all three groups and prepare lysates. Analyze the lysates by Western blot as described in Protocol 1.
-
Validation: A specific APE1 antibody will show a strong band at ~37 kDa in the control lanes (scrambled and non-transfected) and a significantly reduced or absent band in the lane with lysate from APE1 siRNA-treated cells.[8]
Protocol 3: Immunoprecipitation (IP)
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors. Keep samples on ice.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Place on a magnetic rack and collect the supernatant.
-
Immunocapture: Add 1-5 µg of APE1 antibody to the pre-cleared lysate.[4][11] Incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Bead Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[16]
-
Washing: Pellet the beads using a magnetic separator. Discard the supernatant and wash the beads 3-5 times with cold IP lysis buffer to remove unbound proteins.[16]
-
Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted sample by Western blotting using the same or a different APE1 antibody.
Quantitative Data Summary
The following table summarizes typical starting dilutions for APE1 antibodies in various applications. Note that optimal dilutions should always be determined experimentally.
| Application | Antibody Type | Typical Starting Dilution | Reference(s) |
| Western Blot (WB) | Monoclonal | 1:1,000 - 1:5,000 | [4][17] |
| Polyclonal | 1:500 - 1:2,000 | [1][11] | |
| Immunohistochemistry (IHC-P) | Monoclonal | 1:50 - 1:1,000 | [4] |
| Immunofluorescence (IF/ICC) | Monoclonal | 1:50 - 1:500 | [4][17] |
| Polyclonal | 1:50 - 1:100 | [11] | |
| Immunoprecipitation (IP) | Monoclonal / Polyclonal | 2-5 µg per 500 µg lysate | [4][11] |
| Chromatin IP (ChIP) | Monoclonal | 1.5 µg per 10^6 cells | [4] |
APE1 in the Base Excision Repair (BER) Pathway
This diagram shows the central role of APE1 in the BER pathway.
Caption: Simplified Base Excision Repair (BER) pathway.
References
- 1. Ape1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. novusbio.com [novusbio.com]
- 3. APE1: A skilled nucleic acid surgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APE1 Monoclonal Antibody (13B 8E5C2) (MA1-440) [thermofisher.com]
- 5. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.abclonal.com [static.abclonal.com]
- 7. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 8. siRNA Knockdown | Proteintech Group [ptglab.com]
- 9. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Anti-APE1 Antibody (A92917) | Antibodies.com [antibodies.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. academic.oup.com [academic.oup.com]
- 16. m.youtube.com [m.youtube.com]
- 17. APE1 Monoclonal Antibody (12H2) (MA5-45056) [thermofisher.com]
Technical Support Center: Preventing Degradation of HsAp Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and storage of Human hypothetical Apoptosis-related Protein (HsAp) samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound protein degradation?
A1: this compound protein degradation can be attributed to several factors, including enzymatic activity, physical instability, and chemical modifications. Proteases, which are enzymes that break down proteins, are a major cause of degradation, especially during cell lysis and purification.[1][2][3] Physical stressors such as repeated freeze-thaw cycles, exposure to high temperatures, and mechanical shearing can lead to protein unfolding and aggregation.[4][5][6][7] Chemical modifications like oxidation can also compromise the integrity of the protein.[8]
Q2: How can I prevent proteolytic degradation of my this compound sample?
A2: The most effective way to prevent proteolytic degradation is to use a protease inhibitor cocktail during cell lysis and protein purification.[1][2][3] These cocktails contain a mixture of inhibitors that target different classes of proteases, including serine, cysteine, and metalloproteases.[2] It is crucial to add the inhibitor cocktail at the very beginning of your extraction procedure, as proteases are released upon cell lysis.[1][3] Performing all purification steps at low temperatures (e.g., 4°C) can also significantly reduce protease activity.[9]
Q3: What are the optimal storage conditions for long-term stability of this compound protein?
A3: For long-term storage, it is generally recommended to store purified this compound protein at ultra-low temperatures, such as -80°C or in liquid nitrogen.[10][11] Storing the protein in small, single-use aliquots is critical to avoid repeated freeze-thaw cycles, which can cause denaturation and aggregation.[5][6][10] The addition of cryoprotectants like glycerol (at a final concentration of 25-50%) can further enhance stability during freezing and thawing.[10] For storage of up to a year, some researchers bead single-use aliquots in liquid nitrogen for storage in clean plastic containers under liquid nitrogen.[10]
Q4: My this compound protein is aggregating. What could be the cause and how can I fix it?
A4: Protein aggregation can be caused by a variety of factors including suboptimal buffer conditions (pH, ionic strength), high protein concentration, and exposure to destabilizing conditions like elevated temperatures or repeated freeze-thaw cycles.[8][12] To troubleshoot aggregation, consider the following:
-
Optimize Buffer Composition: Screen a range of pH values and buffer systems to find the optimal conditions for this compound stability.[13][14][15] The addition of stabilizing agents like salts, sugars (e.g., sucrose), or detergents may be beneficial.[12][15]
-
Reduce Protein Concentration: High protein concentrations can favor aggregation.[16] If possible, work with a lower protein concentration.
-
Avoid Freeze-Thaw Cycles: Aliquot your protein sample to minimize the number of times it is frozen and thawed.[5][10]
-
Add Reducing Agents: If aggregation is due to the formation of incorrect disulfide bonds, consider adding reducing agents like Dithiothreitol (DTT) or 2-mercaptoethanol (2-ME) to your buffer.[10]
Q5: How do post-translational modifications (PTMs) affect this compound protein stability?
A5: Post-translational modifications (PTMs) can significantly impact the stability of this compound protein by altering its structure, charge, and interactions with other molecules.[17][18][19] For example, phosphorylation can introduce negative charges that may lead to conformational changes, affecting stability.[20] Glycosylation, the addition of sugar moieties, can enhance stability by increasing solubility and protecting against proteolysis.[19] Conversely, ubiquitination targets a protein for degradation by the proteasome.[18] Understanding the PTM profile of your this compound protein is crucial for developing an appropriate handling and storage strategy.
Troubleshooting Guides
Problem: Low Yield of Purified this compound Protein
| Possible Cause | Troubleshooting Steps |
| Proteolytic Degradation | 1. Add a broad-spectrum protease inhibitor cocktail to the lysis buffer.[3] 2. Perform all purification steps at 4°C.[9] 3. Minimize the duration of the purification process. |
| Protein Aggregation and Precipitation | 1. Optimize the buffer composition (pH, salt concentration).[13][15] 2. Add stabilizing agents such as glycerol, sucrose, or non-ionic detergents.[12][15] 3. Elute the protein at a lower concentration. |
| Inefficient Lysis | 1. Choose a lysis method appropriate for your cell type (e.g., sonication for bacteria, harsh mechanical disruption for tissues).[21] 2. Optimize lysis parameters (e.g., sonication power, incubation time with detergents).[21] |
Problem: Loss of this compound Protein Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect Folding/Denaturation | 1. Ensure the purification buffer contains necessary co-factors or metal ions if this compound is a metalloprotein. 2. Refold the protein using dialysis or chromatography to gradually remove denaturants. 3. Perform a thermal shift assay to assess the melting temperature (Tm) in different buffers to find the most stabilizing conditions.[14][22] |
| Oxidation | 1. Add reducing agents like DTT or 2-ME (1-5 mM) to the buffers to prevent oxidation of cysteine residues.[10] 2. Degas buffers to remove dissolved oxygen. |
| Repeated Freeze-Thaw Cycles | 1. Aliquot the protein into single-use volumes before freezing.[5][10] 2. If repeated use from a single vial is necessary, store at 4°C for short periods (days to weeks) if the protein is stable at this temperature.[10][11] |
Quantitative Data Summary
Table 1: Comparison of Protein Storage Conditions
| Storage Condition | Typical Shelf Life | Requires Sterile Conditions or Antibacterial Agent | Number of Times a Sample May Be Removed for Use |
| Solution at 4°C | Up to 1 month[10][11] | Yes | Many |
| Solution in 25-50% glycerol or ethylene glycol at -20°C | Up to 1 year[10][11] | Usually | Many |
| Frozen at -20°C to -80°C or in liquid nitrogen | Years[10][11] | No | Once (repeated freeze-thaw cycles degrade proteins)[10] |
| Lyophilized (usually also frozen) | Years[10] | No | Once (reconstitution required) |
Table 2: Common Protease Inhibitors
| Inhibitor | Target Protease Class | Typical Working Concentration | Solubility |
| AEBSF | Serine | 0.2 - 1.0 mM[23] | Water |
| Aprotinin | Serine | 100 - 200 nM[23] | Water |
| Leupeptin | Serine and Cysteine | 10 - 100 µM[23] | Water |
| E-64 | Cysteine | 1 - 20 µM[23] | 1:1 ethanol mixture |
| Pepstatin A | Aspartic | 1 µM | Methanol or Ethanol |
| EDTA | Metalloproteases | 1 - 10 mM | Water |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate with Protease Inhibition
-
Preparation of Lysis Buffer: Prepare a suitable lysis buffer for your cell type. A common starting point is a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing 150 mM NaCl and 1% non-ionic detergent (e.g., Triton X-100).
-
Addition of Protease Inhibitors: Immediately before use, add a broad-spectrum protease inhibitor cocktail to the lysis buffer according to the manufacturer's instructions. For example, a 100X stock solution would be added to a final concentration of 1X.
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold PBS. Add the ice-cold lysis buffer and scrape the cells.
-
For suspension cells, centrifuge the cells, discard the supernatant, and resuspend the cell pellet in ice-cold lysis buffer.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collection of Supernatant: Carefully collect the supernatant containing the soluble this compound protein for downstream purification.
Protocol 2: Aliquoting and Long-Term Storage of Purified this compound Protein
-
Determine Protein Concentration: Measure the concentration of your purified this compound protein using a standard method such as a Bradford or BCA assay.
-
Prepare for Freezing:
-
If desired, add a cryoprotectant such as sterile glycerol to a final concentration of 25-50%. Mix gently by inverting the tube.
-
It is crucial to perform this on ice to maintain protein stability.
-
-
Aliquoting: Dispense the protein solution into small, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid thawing the remaining stock.
-
Flash Freezing: Rapidly freeze the aliquots by placing them in a dry ice/ethanol bath or directly in a -80°C freezer. For beading, drop the aliquots into liquid nitrogen and then transfer the frozen beads to a cryovial.[10]
-
Storage: Store the frozen aliquots at -80°C or in the vapor phase of liquid nitrogen for long-term stability.
-
Thawing: When needed, thaw an aliquot rapidly in a water bath at room temperature and immediately place it on ice. Avoid slow thawing at 4°C, as this can promote aggregation.
Visualizations
Caption: Hypothetical signaling pathway involving this compound leading to apoptosis.
Caption: General experimental workflow for this compound purification and storage.
Caption: Troubleshooting logic for this compound protein degradation issues.
References
- 1. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 3. biocompare.com [biocompare.com]
- 4. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of freeze-thaw cycles on the structural and quality characteristics of soy protein gels with different 11S/7S protein ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. text2fa.ir [text2fa.ir]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. susupport.com [susupport.com]
- 12. m.youtube.com [m.youtube.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Optimization of protein buffer cocktails using Thermofluor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. youtube.com [youtube.com]
- 17. snu.elsevierpure.com [snu.elsevierpure.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
APE1-Targeted Therapies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apurinic/Apyrimidinic Endonuclease 1 (APE1)-targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of APE1 that are targeted in cancer therapy?
APE1, also known as Ref-1, is a multifunctional protein with two primary roles that are exploited in cancer therapy:
-
DNA Repair: APE1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA caused by oxidative stress and certain chemotherapeutic agents.[1][2] Inhibition of this function can lead to an accumulation of DNA damage and apoptosis in cancer cells.[3]
-
Redox Signaling: APE1 acts as a redox factor that maintains several transcription factors in an active, reduced state.[1][4] These transcription factors, including NF-κB, STAT3, and HIF-1α, are involved in promoting cancer cell growth, proliferation, and survival.[4][5][6] Targeting the redox function of APE1 can inhibit these pro-tumorigenic signaling pathways.[7]
Q2: Why do some cancer cell lines show intrinsic resistance to APE1 inhibitors?
Intrinsic resistance to APE1 inhibitors can be multifactorial:
-
Overexpression of Downstream Effectors: Cancer cells may have hyperactivated downstream signaling pathways that are redundant or can bypass the effects of APE1 inhibition.
-
Alternative DNA Repair Pathways: Some cancer cells may upregulate alternative DNA repair pathways to compensate for the inhibition of APE1's function in the BER pathway.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as MDR1, can lead to the rapid efflux of the APE1 inhibitor from the cell, preventing it from reaching its target.[8] APE1 itself can regulate MDR1 expression through its interaction with YB-1.[8]
-
APE1 Mutations: Although less common, mutations in the APE1 gene could potentially alter the drug-binding site and reduce inhibitor efficacy.
Q3: What is the role of APE1's N-terminal domain in drug resistance?
The N-terminal domain of APE1 plays a crucial role in mediating protein-protein interactions and is subject to post-translational modifications, notably acetylation.[9][10][11] Acetylation of lysine residues in the N-terminal domain can prevent the proteolytic cleavage of APE1.[9] This leads to the stabilization and accumulation of full-length, active APE1 in tumor cells, which can contribute to sustained cell proliferation and resistance to therapy.[9] Furthermore, this domain is essential for interactions with other proteins that can influence drug resistance, such as YB-1 for the regulation of MDR1 expression.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or no inhibition of APE1 activity in vitro. | 1. Inhibitor instability: The compound may be degrading in the assay buffer. 2. Incorrect assay conditions: Suboptimal pH, temperature, or buffer components. 3. Inactive enzyme: Recombinant APE1 may have lost activity due to improper storage or handling. | 1. Prepare fresh inhibitor solutions for each experiment. Assess inhibitor stability in the assay buffer over time. 2. Optimize assay conditions. Refer to established protocols for APE1 enzymatic assays.[12][13][14] 3. Verify the activity of the recombinant APE1 using a positive control. |
| APE1 inhibitor shows no effect on cancer cell viability. | 1. Low intracellular concentration of the inhibitor: Poor cell permeability or rapid efflux. 2. Redundant survival pathways: Cancer cells may rely on alternative signaling pathways for survival. 3. Cell line is not dependent on the APE1 pathway being targeted. | 1. Perform cellular uptake and efflux assays. Consider using a higher concentration of the inhibitor or co-treatment with an efflux pump inhibitor. 2. Profile the cancer cell line to identify dominant survival pathways. Consider combination therapies targeting both APE1 and the alternative pathway.[5][6] 3. Assess the expression and activity of APE1 and its downstream targets in the cell line. |
| Development of acquired resistance to an APE1 inhibitor. | 1. Upregulation of APE1 expression. 2. Activation of alternative signaling pathways. 3. Increased expression of drug efflux pumps. | 1. Monitor APE1 expression levels during long-term treatment. 2. Perform pathway analysis (e.g., RNA-seq, phospho-proteomics) to identify activated resistance pathways. 3. Evaluate the expression and activity of ABC transporters like MDR1. Consider co-treatment with an efflux pump inhibitor. |
| Variability in APE1 expression across experiments. | 1. Cell culture conditions: Cell density, passage number, and media components can influence protein expression. 2. Inconsistent sample preparation: Variations in lysis buffer, protease inhibitors, or sample handling. | 1. Maintain consistent cell culture practices. Standardize seeding density and passage number for all experiments. 2. Use a standardized protocol for protein extraction and quantification. |
Experimental Protocols
APE1 Endonuclease Activity Assay (Fluorescence-Based)
This assay measures the endonuclease activity of APE1 by monitoring the cleavage of a fluorescently labeled DNA probe containing an abasic site.
Materials:
-
Recombinant human APE1 protein
-
Fluorescently labeled DNA substrate with an abasic site (e.g., 5'-TAMRA/3'-BHQ2 probe)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 1 mM DTT
-
APE1 inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the APE1 inhibitor in the assay buffer.
-
In a 96-well plate, add the APE1 inhibitor dilutions.
-
Add recombinant APE1 to each well (final concentration typically in the low nM range) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent DNA substrate to each well.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30 minutes).
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the APE1 inhibitor is binding to APE1 within the cell.
Materials:
-
Cancer cell line of interest
-
APE1 inhibitor
-
PBS, Lysis Buffer with protease inhibitors
-
Equipment for heating samples, SDS-PAGE, and Western blotting
-
Anti-APE1 antibody
Procedure:
-
Treat cultured cells with the APE1 inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at different temperatures for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to separate the soluble fraction (containing unbound, stable protein) from the precipitated protein.
-
Analyze the soluble fraction by Western blotting using an anti-APE1 antibody.
-
A shift in the melting curve of APE1 in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
APE1 Signaling and Resistance Mechanisms
Caption: APE1 signaling and resistance pathways.
Experimental Workflow for Assessing APE1 Inhibitor Efficacy
Caption: Workflow for evaluating APE1 inhibitors.
References
- 1. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting the Ref-1-APE1 node in cancer signaling and other diseases: from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulatory Role of Human AP-Endonuclease (APE1/Ref-1) in YB-1-Mediated Activation of the Multidrug Resistance Gene MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of limited N-terminal proteolysis of APE1 in tumor via acetylation and its role in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In Vitro Assay to Measure APE1 Enzymatic Activity on Ribose Monophosphate Abasic Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of Inhibitors of Human Apurinic/apyrimidinic Endonuclease APE1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HsAp Plasmid Transfection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during HsAp plasmid transfection experiments. The following information is based on established best practices for mammalian cell transfection. Note that the optimal conditions can vary depending on the specific cell line and the characteristics of the this compound plasmid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing this compound plasmid transfection efficiency?
Successful transfection of the this compound plasmid is dependent on several key factors:
-
Cell Health and Viability: Cells should be healthy, actively dividing, and have a viability of over 90% before transfection.[1][2] Contamination with bacteria, yeast, or mycoplasma can severely impact results.[3][4]
-
Plasmid DNA Quality and Quantity: High-purity plasmid DNA with low endotoxin levels is crucial.[5][6] The optimal DNA concentration depends on the cell type and transfection reagent used.[3]
-
Cell Confluency: The density of cells at the time of transfection is critical. Generally, a confluency of 40-80% is recommended for adherent cells.[3][4] Overly confluent or sparse cultures can lead to poor uptake of the plasmid.[2][7]
-
Transfection Reagent: The choice of transfection reagent and the optimization of the reagent-to-DNA ratio are vital for efficient transfection with minimal cytotoxicity.[7][8]
-
Number of Cell Passages: It is best to use cells with a low passage number (ideally below 50) as cell characteristics can change over time, affecting their susceptibility to transfection.[1][3]
Q2: How does the size of the this compound plasmid potentially affect transfection?
While many standard transfection reagents can handle a range of plasmid sizes, the efficiency can decrease with larger plasmids (e.g., over 15 kb).[9] For larger constructs, it is important to optimize the transfection protocol, potentially considering alternative methods like electroporation.
Q3: Should I use serum and antibiotics in the media during transfection?
This is a common point of confusion. Here's a general guideline:
-
Serum: Many transfection protocols recommend forming the transfection complex (plasmid DNA + reagent) in serum-free media.[10] Serum can contain components that interfere with complex formation. However, some modern transfection reagents are compatible with serum-containing media. Always refer to the manufacturer's protocol for your specific reagent.
-
Antibiotics: It is generally recommended to avoid antibiotics in the media during transfection as they can be toxic to cells, especially when the cell membrane is compromised during DNA uptake.[1][10]
Q4: When is the best time to assay for gene expression after transfection?
The optimal time to assess protein expression from the this compound plasmid typically ranges from 24 to 72 hours post-transfection.[5] However, this can vary depending on the promoter driving gene expression, the stability of the expressed protein, and the specific experimental goals. A time-course experiment is recommended to determine the peak expression time for your specific system.
Troubleshooting Guide
Low transfection efficiency or high cell death are common hurdles. The following sections provide structured guidance to identify and resolve these issues.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Poor cell health | Ensure cells are >90% viable, actively dividing, and free from contamination.[1][2] Use low-passage number cells.[3][4] |
| Suboptimal DNA quality or quantity | Use high-purity, endotoxin-free plasmid DNA. Verify DNA concentration and purity (A260/A280 ratio of 1.7-1.9).[5][8] Optimize the amount of DNA used. | |
| Incorrect cell confluency | Transfect cells when they are 40-80% confluent.[3][4] | |
| Inefficient transfection reagent or ratio | Use a transfection reagent recommended for your cell type. Optimize the reagent-to-DNA ratio by performing a titration experiment.[8][11] | |
| Presence of inhibitors in media | Perform transfection in serum-free and antibiotic-free media, unless the reagent protocol specifies otherwise.[10] | |
| High Cell Toxicity/Death | Cell culture is too sparse or too dense | Optimize cell density at the time of transfection.[7] |
| Excessive amount of transfection reagent or DNA | Reduce the concentration of the transfection reagent and/or plasmid DNA. High concentrations can be toxic to cells.[7] | |
| Prolonged exposure to transfection complexes | Limit the incubation time of cells with the transfection complexes. Refer to the reagent's protocol for recommended incubation times.[8] | |
| Inherent toxicity of the expressed protein | If the protein encoded by the this compound plasmid is toxic, consider using an inducible promoter to control its expression. | |
| Inconsistent Results | Variation in cell passage number | Use cells within a consistent and low range of passage numbers for all experiments.[1] |
| Inconsistent cell confluency | Ensure cell confluency is consistent across all transfections. | |
| Variability in plasmid prep | Use a consistent and high-quality plasmid purification method for all experiments. |
Experimental Protocols
Protocol 1: Optimization of Transfection Reagent to DNA Ratio
This protocol is designed to determine the optimal ratio of a cationic lipid-based transfection reagent to this compound plasmid DNA for a given cell line in a 24-well plate format.
Materials:
-
Healthy, actively dividing cells
-
This compound plasmid DNA (high purity, 1 µg/µL)
-
Cationic lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete growth medium
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[12]
-
Prepare DNA Dilutions: In separate microcentrifuge tubes, dilute a fixed amount of this compound plasmid DNA (e.g., 0.5 µg) into serum-free medium.
-
Prepare Reagent Dilutions: In separate microcentrifuge tubes, prepare a range of transfection reagent volumes (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) in serum-free medium.
-
Form Transfection Complexes: Add the diluted DNA to each tube of diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes (follow the reagent manufacturer's recommendation).[10][12]
-
Transfect Cells: Add the transfection complexes dropwise to the wells containing the cells.
-
Incubate: Return the plate to the incubator and culture for 24-72 hours.
-
Assay: Analyze the transfection efficiency using an appropriate method (e.g., fluorescence microscopy if the plasmid expresses a fluorescent protein, or a functional assay for the expressed gene).
Data Presentation: Optimization of Reagent:DNA Ratio
| Well | Plasmid DNA (µg) | Transfection Reagent (µL) | Reagent:DNA Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |
| 1 | 0.5 | 0.5 | 1:1 | ||
| 2 | 0.5 | 1.0 | 2:1 | ||
| 3 | 0.5 | 1.5 | 3:1 | ||
| 4 | 0.5 | 2.0 | 4:1 | ||
| 5 | 0 (control) | 1.5 | - | ||
| 6 | 0.5 (control) | 0 | - |
Visualizations
Experimental Workflow for Transfection Optimization
Caption: Workflow for optimizing this compound plasmid transfection.
Troubleshooting Logic for Low Transfection Efficiency
Caption: Troubleshooting flowchart for low transfection efficiency.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 2. wearecellix.com [wearecellix.com]
- 3. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 4. General guidelines for successful transfection [qiagen.com]
- 5. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 6. biotage.com [biotage.com]
- 7. biocompare.com [biocompare.com]
- 8. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Activities of APE1 and APE2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activities and cellular functions of human Apurinic/Apyrimidinic Endonuclease 1 (APE1) and Apurinic/Apyrimidinic Endonuclease 2 (APE2). The information presented is supported by experimental data to facilitate a clear understanding of their distinct and overlapping roles in DNA repair and other cellular processes.
Executive Summary
APE1 and APE2 are key enzymes in the maintenance of genomic integrity, both possessing apurinic/apyrimidinic (AP) endonuclease and 3'-5' exonuclease activities. However, their enzymatic efficiencies and primary cellular roles differ significantly. APE1 is the dominant AP endonuclease in human cells, playing a central role in the base excision repair (BER) pathway. In addition to its repair functions, APE1 has a crucial redox signaling activity that modulates the function of numerous transcription factors. APE2, in contrast, exhibits weaker AP endonuclease activity but possesses a more robust 3'-5' exonuclease function. It is primarily involved in the response to single-strand breaks (SSBs) and is a key player in the ATR-Chk1 DNA damage response pathway.
Data Presentation: Quantitative Comparison of Enzymatic Activities
The following tables summarize the key enzymatic parameters and substrate specificities of APE1 and APE2. It is important to note that direct comparisons of kinetic parameters (Km and kcat) can be challenging due to variations in experimental conditions across different studies. The data presented here are compiled from multiple sources to provide a comprehensive overview.
Table 1: Comparison of AP Endonuclease and 3'-5' Exonuclease Activities
| Feature | APE1 | APE2 | References |
| Primary Enzymatic Activity | AP Endonuclease | 3'-5' Exonuclease | [1][2] |
| AP Endonuclease Activity | High | Weak | [1][2][3] |
| 3'-5' Exonuclease Activity | Weak | Strong | [1][4] |
| 3'-Phosphodiesterase Activity | Present | Present | [1][2] |
| Redox Activity | Yes | No | [5] |
Table 2: Kinetic Parameters for AP Endonuclease Activity
| Enzyme | Substrate | Km (nM) | kcat (s-1) | kcat/Km (s-1nM-1) | References |
| Human APE1 | THF-containing DNA | 82 | 3.2 | 0.039 | [6] |
| Mouse APE1 | THF-containing DNA | 91 | 4.2 | 0.046 | [6] |
| Human APE2 | AP site-containing DNA | Not consistently reported, but activity is significantly lower than APE1 | Not consistently reported, but activity is significantly lower than APE1 | Not consistently reported, but activity is significantly lower than APE1 | [1][3] |
Note: THF (tetrahydrofuran) is a stable analog of an AP site commonly used in kinetic assays. Data for human APE2 AP endonuclease activity is often reported as significantly weaker than APE1, but precise kinetic parameters are not as readily available in the literature under comparable conditions.
Table 3: Substrate Specificity
| Substrate | APE1 Activity | APE2 Activity | References |
| AP sites | High | Low | [1][3] |
| 3' Mismatched nucleotides | Moderate | High | [3] |
| 3' Damaged termini (e.g., phosphoglycolate) | Yes | Yes | [2] |
| Blunt-ended duplex DNA | No detectable exonuclease activity | Yes (exonuclease activity) | [2] |
| Recessed 3'-terminus | Yes (exonuclease activity) | Yes (exonuclease activity) | [2] |
| Single-stranded DNA | No detectable exonuclease activity | - | [2] |
| RNA | RNase H and endoribonuclease activity reported | Not well characterized | [7] |
Experimental Protocols
AP Endonuclease Activity Assay (Fluorescent Oligonucleotide-Based)
This protocol describes a common method for measuring the AP endonuclease activity of APE1 and APE2 using a fluorogenic oligonucleotide substrate.
a. Principle: A double-stranded DNA oligonucleotide substrate is used which contains a single AP site mimic (e.g., THF) and is labeled with a fluorophore and a quencher on opposite sides of the cleavage site. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage of the phosphodiester bond 5' to the AP site, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored over time.
b. Materials:
-
Purified recombinant human APE1 or APE2
-
Fluorescently labeled oligonucleotide substrate (e.g., 5'-[FAM]-oligo-THF-oligo-[DABCYL]-3')
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
c. Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescent oligonucleotide substrate at a final concentration of 100 nM in each well of the microplate.
-
Initiate the reaction by adding purified APE1 or APE2 to the wells. A typical final enzyme concentration for APE1 would be in the low picomolar range (e.g., 10-100 pM), while APE2 would require a higher concentration due to its lower activity.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm for FAM) in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.
-
Include a no-enzyme control to measure background fluorescence.
d. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and a fixed enzyme concentration.
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
3'-5' Exonuclease Activity Assay (Radiolabeled Mismatched Oligonucleotide-Based)
This protocol outlines a method to measure the 3'-5' exonuclease activity of APE1 and APE2 using a radiolabeled DNA substrate with a 3' mismatch.
a. Principle: A double-stranded DNA substrate is created with a 3'-radiolabeled strand containing a mismatched nucleotide at the 3' terminus. The exonuclease activity of APE1 or APE2 will cleave the terminal mismatched nucleotide, releasing a radiolabeled mononucleotide. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.
b. Materials:
-
Purified recombinant human APE1 or APE2
-
Oligonucleotide with a 3' mismatch
-
Complementary unlabeled oligonucleotide
-
[α-³²P]dCTP (or other labeled dNTP)
-
Terminal deoxynucleotidyl transferase (TdT)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Formamide loading buffer
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager or X-ray film
c. Procedure:
-
Substrate Preparation:
-
Anneal the mismatched oligonucleotide with its complementary strand to create the double-stranded substrate.
-
Radiolabel the 3' end of the mismatched strand using TdT and [α-³²P]dCTP.
-
Purify the labeled substrate to remove unincorporated nucleotides.
-
-
Exonuclease Reaction:
-
Set up reactions in microcentrifuge tubes containing the assay buffer and the radiolabeled substrate (e.g., 10 nM final concentration).
-
Initiate the reaction by adding purified APE1 or APE2. A range of enzyme concentrations should be tested to determine the optimal conditions.
-
Incubate the reactions at 37°C for a defined time course (e.g., 0, 5, 15, 30 minutes).
-
-
Product Analysis:
-
Stop the reactions by adding an equal volume of formamide loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager or by exposing it to X-ray film.
-
d. Data Analysis:
-
Quantify the intensity of the bands corresponding to the intact substrate and the cleaved product.
-
Calculate the percentage of substrate cleaved at each time point.
-
Determine the initial reaction rate from the linear phase of the reaction.
Signaling Pathways and Experimental Workflows
APE1 in Base Excision Repair (BER)
APE1 is a critical component of the BER pathway, which is responsible for repairing small base lesions, such as those arising from oxidation, alkylation, or deamination.
References
- 1. Comparative Analysis of Exo- and Endonuclease Activities of APE1-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AP endonuclease - Wikipedia [en.wikipedia.org]
- 3. Determinants in nuclease specificity of Ape1 and Ape2, human homologues of Escherichia coli exonuclease III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function and molecular mechanisms of APE2 in genome and epigenome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] APE2 promotes DNA damage response pathway from a single-strand break | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Single-Strand Break End Resection in Genome Integrity: Mechanism and Regulation by APE2 [mdpi.com]
A Comparative Guide to Human AP Endonuclease (HsAp) and E. coli Endonuclease IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of Human AP Endonuclease 1 (HsAp or APE1) and E. coli Endonuclease IV (Endo IV), two key enzymes in the Base Excision Repair (BER) pathway. This document summarizes their enzymatic activities, substrate specificities, and kinetic parameters, supported by experimental data and detailed protocols.
Introduction
Apurinic/apyrimidinic (AP) sites are one of the most common forms of DNA damage, arising from spontaneous base loss or as intermediates in the repair of damaged bases. Both prokaryotic and eukaryotic organisms have evolved mechanisms to repair these lesions, with AP endonucleases playing a central role. In humans, the major AP endonuclease is APE1, while in E. coli, two primary AP endonucleases exist: Exonuclease III and Endonuclease IV. This guide focuses on the functional comparison between APE1 and Endonuclease IV, which, despite sharing a primary function, exhibit notable differences in their broader activities and catalytic efficiencies.
Quantitative Data Summary
The following tables summarize the available kinetic and functional data for this compound (APE1) and E. coli Endonuclease IV. It is important to note that the experimental conditions under which these data were generated may vary between studies, which can influence the absolute values.
Table 1: Comparison of AP Endonuclease Activity
| Parameter | This compound (APE1) | E. coli Endonuclease IV | Reference |
| Substrate | AP site in dsDNA | AP site in dsDNA | [1] |
| Km | 23.8 nM | Not directly compared | [1] |
| kcat | 2.9 min-1 | Not directly compared | [1] |
| kcat/Km | 0.12 nM-1min-1 | Not directly compared | [1] |
| Optimal pH | 7.8 - 8.2 | Not specified | [2] |
| Mg2+ Requirement | Required | Not strictly required, but activity is influenced by metal ions. | [2] |
Table 2: Comparison of Exonuclease Activity on Gapped Substrates
| Substrate | Relative Activity (Endo IV vs. APE1) | Reference |
| Gapped DNA | ~2-fold more active | [3] |
| Gapped DNA with 5' Phosphate | Endo IV is somewhat more active with the 5'-phosphate present, while APE1 is more active when it is removed. | [3] |
Functional Comparison
AP Endonuclease Activity
Both APE1 and Endonuclease IV efficiently cleave the phosphodiester backbone 5' to an AP site, generating a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus. This is the canonical and most crucial step in the BER pathway initiated by these enzymes. While direct comparative kinetic data under identical conditions is limited, studies on APE1 have shown it to be a highly efficient enzyme for this reaction.[1]
Substrate Specificity
Beyond canonical AP sites, both enzymes exhibit broader substrate specificities, a feature that distinguishes them.
-
This compound (APE1): APE1 possesses a robust 3'→5' exonuclease activity, which is thought to play a role in proofreading and removing mismatched nucleotides.[4] It can also incise DNA containing certain oxidized bases independently of DNA glycosylases, a process known as nucleotide incision repair (NIR).[2] Furthermore, APE1 can act on AP sites within single-stranded DNA, albeit with lower efficiency compared to double-stranded DNA.[5]
-
E. coli Endonuclease IV: Endonuclease IV also has a 3'-diesterase activity, enabling it to remove a variety of 3'-blocking groups, including phosphoglycolates, which can arise from oxidative DNA damage.[6] Like APE1, it possesses a 3'→5' exonuclease activity. Comparative studies on exonuclease function have shown that Endonuclease IV can be more active than APE1 on certain gapped DNA substrates.[3]
Signaling Pathway and Experimental Workflow
Base Excision Repair (BER) Pathway
The diagram below illustrates the central role of AP endonucleases in the Base Excision Repair pathway.
Caption: The Base Excision Repair (BER) pathway.
Experimental Workflow for AP Endonuclease Assay
The following diagram outlines a typical workflow for comparing the AP endonuclease activity of this compound and E. coli Endonuclease IV.
Caption: Workflow for an AP endonuclease assay.
Experimental Protocols
AP Site Cleavage Assay (Oligonucleotide-based)
This protocol describes a common method for measuring the AP endonuclease activity of this compound and E. coli Endonuclease IV using a fluorescently labeled DNA substrate.
1. Substrate Preparation:
-
A synthetic oligonucleotide (e.g., 30-40 bases) containing a single uracil residue at a defined position is labeled with a fluorescent dye (e.g., 6-FAM) at the 5' end.
-
The labeled oligonucleotide is annealed to its complementary strand to create a double-stranded DNA substrate.
-
To generate the abasic site, the duplex DNA is treated with Uracil-DNA Glycosylase (UDG), which specifically removes the uracil base, leaving an AP site. The resulting AP-containing substrate is purified.
2. Enzymatic Reaction:
-
Reactions are set up in a buffer optimal for the respective enzyme. A typical reaction buffer for APE1 contains 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, and 1 mM DTT. For Endonuclease IV, the buffer composition may vary.
-
The purified AP site-containing DNA substrate is added to the reaction mixture at a known concentration.
-
The reaction is initiated by the addition of a specific amount of either purified this compound or E. coli Endonuclease IV.
-
Reactions are incubated at 37°C. For kinetic analysis, aliquots are taken at various time points (e.g., 0, 1, 2, 5, 10 minutes).
3. Reaction Quenching and Product Analysis:
-
The reaction in each aliquot is stopped by adding a quenching solution, typically containing a chelating agent like EDTA (to sequester Mg²⁺) and a denaturant such as formamide.
-
The reaction products are denatured by heating (e.g., 95°C for 5 minutes).
-
The substrate and the cleaved product are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
4. Data Acquisition and Analysis:
-
The fluorescently labeled DNA fragments in the gel are visualized using a fluorescence imager.
-
The intensity of the bands corresponding to the intact substrate and the cleaved product is quantified.
-
The percentage of substrate cleaved at each time point is calculated. For steady-state kinetic analysis, initial reaction velocities are determined at various substrate concentrations.
-
The kinetic parameters, Michaelis constant (Km) and turnover number (kcat), are then calculated by fitting the data to the Michaelis-Menten equation.
Conclusion
Both Human AP Endonuclease 1 and E. coli Endonuclease IV are vital for maintaining genomic integrity through the Base Excision Repair pathway. While their primary function of incising the DNA backbone 5' to an AP site is conserved, they exhibit important differences in their broader substrate specificities and exonuclease activities. APE1's role in nucleotide incision repair and its activity on single-stranded DNA highlight its functional versatility in human cells. Endonuclease IV, in turn, demonstrates a robust capacity for removing 3'-blocking lesions, a critical function for repairing oxidative DNA damage in bacteria. Understanding these functional nuances is crucial for researchers in the fields of DNA repair, cancer biology, and for the development of targeted therapeutics that modulate these essential repair pathways.
References
- 1. Characterization of abasic endonuclease activity of human Ape1 on alternative substrates, as well as effects of ATP and sequence context on AP site incision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The major human AP endonuclease (Ape1) is involved in the nucleotide incision repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human AP endonuclease (APE1) demonstrates endonucleolytic activity against AP sites in single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Human-Secreted Alkaline Phosphatase (HsAp) Activity Assay Methods
For researchers and drug development professionals leveraging reporter gene systems, the accurate and sensitive quantification of Human-secreted Alkaline Phosphatase (HsAp), also known as Secreted Embryonic Alkaline Phosphatase (SEAP), is paramount. This guide provides an objective comparison of the three primary methods for assaying this compound activity: colorimetric, fluorescent, and chemiluminescent detection. We will delve into their underlying principles, performance characteristics, and experimental protocols to aid in selecting the most suitable method for your research needs.
Performance Comparison of this compound Activity Assay Methods
The choice of an this compound assay method hinges on the specific requirements of the experiment, with sensitivity, dynamic range, and cost being critical factors. The following table summarizes the key quantitative performance indicators for each method.
| Feature | Colorimetric Assay | Fluorescent Assay | Chemiluminescent Assay |
| Principle | Enzymatic conversion of a chromogenic substrate (e.g., pNPP) into a colored product. | Enzymatic dephosphorylation of a fluorogenic substrate (e.g., MUP) to a fluorescent product. | Enzymatic dephosphorylation of a dioxetane substrate (e.g., CSPD), leading to light emission.[1] |
| Limit of Detection | Nanogram (ng) range (~0.1-10 ng)[2][3] | Picogram (pg) to nanogram (ng) range | Femtogram (fg) to picogram (pg) range (~10⁻¹³ g)[4] |
| Sensitivity | Low | Moderate to High | Very High[5] |
| Dynamic Range | Narrow | Wide (~4 orders of magnitude)[6] | Very Wide (>5-6 orders of magnitude) |
| Relative Cost | Low | Moderate | High |
| Equipment | Spectrophotometer (ELISA reader) | Fluorometer | Luminometer |
| Advantages | Simple, cost-effective, readily available equipment.[7] | Good sensitivity, wide dynamic range.[6] | Highest sensitivity, widest dynamic range, rapid results.[1] |
| Disadvantages | Lower sensitivity, narrow dynamic range.[7] | Higher cost than colorimetric, potential for background fluorescence. | Highest cost, requires a dedicated luminometer. |
Experimental Protocols
Detailed methodologies for each assay are provided below. These protocols are generalized and may require optimization based on the specific cell line, experimental conditions, and reagents used.
Colorimetric this compound Assay Protocol (using pNPP)
This method relies on the hydrolysis of p-Nitrophenyl phosphate (pNPP) by this compound to produce a yellow-colored product, p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.[8]
Materials:
-
Cell culture supernatant containing this compound
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., Diethanolamine buffer)
-
96-well microplate
-
Spectrophotometer (ELISA reader)
Procedure:
-
Seed and transfect cells (e.g., HEK293) with the this compound reporter construct.
-
Culture cells for the desired period (e.g., 24-48 hours) to allow for this compound expression and secretion into the medium.[1]
-
Collect an aliquot of the cell culture supernatant.
-
To inactivate endogenous phosphatases, heat the supernatant at 65°C for 30 minutes.[9]
-
Pipette 50 µL of the heat-inactivated supernatant into a well of a 96-well plate.
-
Prepare the pNPP reaction mixture by diluting the pNPP stock solution in the assay buffer.
-
Add 50 µL of the pNPP reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature or 37°C for 30-60 minutes, or until a sufficient color change is observed.
-
Measure the absorbance at 405 nm using a microplate reader.[9]
Fluorescent this compound Assay Protocol (using MUP)
This assay utilizes 4-Methylumbelliferyl phosphate (MUP) as a substrate. This compound dephosphorylates MUP to the fluorescent product 4-Methylumbelliferone (4-MU), which is detected by measuring its fluorescence.
Materials:
-
Cell culture supernatant containing this compound
-
4-Methylumbelliferyl phosphate (MUP) substrate solution
-
Assay buffer (e.g., Tris buffer, pH 8.0)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Follow steps 1-4 of the colorimetric assay protocol to prepare the cell culture supernatant.
-
Pipette 50 µL of the heat-inactivated supernatant into a well of a 96-well black plate.
-
Prepare the MUP working solution by diluting the MUP stock solution in the assay buffer.
-
Add 50 µL of the MUP working solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm using a fluorometer.
Chemiluminescent this compound Assay Protocol (using CSPD)
This highly sensitive method employs a 1,2-dioxetane substrate such as CSPD®. This compound catalyzes the removal of the phosphate group, leading to the emission of light, which is quantified using a luminometer.
Materials:
-
Cell culture supernatant containing this compound
-
Chemiluminescent substrate solution (e.g., CSPD with an enhancer)
-
Assay buffer
-
96-well white (opaque) microplate
-
Luminometer
Procedure:
-
Follow steps 1-4 of the colorimetric assay protocol to prepare the cell culture supernatant.
-
Pipette 10-20 µL of the heat-inactivated supernatant into a well of a 96-well white plate.
-
Prepare the chemiluminescent substrate working solution by mixing the substrate and enhancer according to the manufacturer's instructions.
-
Add 50 µL of the substrate working solution to each well.
-
Incubate the plate at room temperature for 10-30 minutes.
-
Measure the luminescence using a microplate luminometer.[5]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for an this compound reporter gene assay and the NF-κB signaling pathway, a common target of such assays.
Caption: A generalized workflow for an this compound reporter gene assay.
The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses. Its activity is often studied using reporter assays where the expression of this compound is controlled by an NF-κB response element.
Caption: The canonical NF-κB signaling pathway leading to this compound reporter expression.
References
- 1. canvaxbiotech.com [canvaxbiotech.com]
- 2. anaspec.com [anaspec.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A comparative study of two different assay kits for the detection of secreted alkaline phosphatase in HPV antibody neutralization assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NovaBright Chemiluminescent Secreted Placental Alkaline Phosphatase (SEAP) Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Secreted alkaline phosphatase assays [takarabio.com]
- 7. licorbio.com [licorbio.com]
- 8. ozbiosciences.com [ozbiosciences.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Cross-Reactivity of APE1 Antibodies from Different Species
For Researchers, Scientists, and Drug Development Professionals
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA. It also functions as a redox regulator of various transcription factors, making it a key player in cellular responses to oxidative stress, gene expression, and cell proliferation. The study of APE1 across different species is crucial for translating findings from model organisms to human physiology and disease. The choice of a reliable antibody with well-characterized cross-reactivity is paramount for accurate and reproducible experimental results.
This guide provides a comparative analysis of commercially available APE1 antibodies from different host species, focusing on their cross-reactivity with human, mouse, and rat orthologs. The information presented is compiled from publicly available datasheets and scientific literature to aid researchers in selecting the most suitable antibody for their specific application.
Performance Comparison of APE1 Antibodies
The following tables summarize the key characteristics and recommended applications of various APE1 antibodies. It is important to note that the absence of direct, side-by-side comparative studies from independent laboratories is a current limitation in the field. The performance data presented here is primarily derived from manufacturer's validation data.
Rabbit Anti-APE1 Antibodies
| Vendor | Product ID | Type | Immunogen | Reactivity | Validated Applications & Recommended Dilutions |
| Cell Signaling Technology | #4128 | Polyclonal | Synthetic peptide corresponding to amino acids surrounding Ala230 of human Ape1.[1] | H, M, R[1] | Western Blotting (WB): 1:1000[1] |
| ABIN | ABIN3044417 | Polyclonal | A synthetic peptide corresponding to a sequence in the middle region of human APE1.[2] | H, M, R[2] | WB: 0.1-0.5 µg/mL, Immunohistochemistry (IHC), Immunofluorescence (IF), Immunocytochemistry (ICC)[2] |
| NovoPro Bioscience | N/A | Monoclonal | A synthetic peptide of human APE1.[3] | H, M, R[3] | WB: 1:2000-1:10000[3] |
Mouse Anti-APE1 Antibodies
| Vendor | Product ID | Type | Immunogen | Reactivity | Validated Applications & Recommended Dilutions |
| Thermo Fisher Scientific | MA5-45056 | Monoclonal (Clone: 12H2) | Recombinant protein within Human APE1 aa 20-350.[4] | H, M[4] | WB: 1:1000-1:5000, IHC (Paraffin): 1:50-1:200, ICC/IF: 1:50, Flow Cytometry: 1:50-1:100[4] |
| Abcam | ab194 | Monoclonal (Clone: 13B8E5C2) | Native Full Length Protein corresponding to Human APEX1.[5] | H, M[5] | WB: 1/5000, IHC-P: 1/2000[5] |
| R&D Systems | MAB1044 | Monoclonal (Clone: 200913) | E. coli-derived recombinant human APE.[6] | H, M, R[6] | WB: 0.5 µg/mL[6] |
| Thermo Fisher Scientific | MA1-440 | Monoclonal (Clone: 13B 8E5C2) | Full-length recombinant human APE protein.[7] | Dog, H, M, Non-human primate, R[7] | WB: 1:1000, IHC (P): 1:50-1:1000, IHC (Frozen): 1/5000, ICC/IF: 1:50-1:500, Flow Cytometry: 2-5 µg/mL, Immunoprecipitation, ChIP, RNA Immunoprecipitation[7] |
Experimental Methodologies
Accurate and reproducible results are contingent on optimized experimental protocols. Below are detailed methodologies for key applications, synthesized from general best practices and manufacturer's recommendations.
Western Blotting Protocol for APE1 Detection
This protocol provides a general framework for the detection of APE1 in human, mouse, and rat cell lysates or tissue homogenates.
Caption: Western Blotting workflow for APE1 detection.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes at 95°C.
2. SDS-PAGE and Protein Transfer:
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary APE1 antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a chemiluminescence imaging system.
Immunohistochemistry (IHC) Protocol for APE1 in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting APE1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
References
- 1. Ape1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. APE Antibody (12H1) (NBP2-76919): Novus Biologicals [novusbio.com]
- 3. APE1 Antibody - Novatein Biosciences [novateinbio.com]
- 4. Identification of Apurinic/apyrimidinic endonuclease 1 (APE1) as the endoribonuclease that cleaves c-myc mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. raybiotech.com [raybiotech.com]
- 7. youtube.com [youtube.com]
A Researcher's Guide to Validating Protein-Protein Interactions: Co-Immunoprecipitation and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes and disease mechanisms. Co-immunoprecipitation (co-IP) stands as a cornerstone technique for identifying and validating these interactions within the cell's native environment.[1] This guide provides an objective comparison of co-IP with other common validation methods, supported by experimental protocols and data, to aid in selecting the most appropriate strategy for your research needs.
Co-Immunoprecipitation (Co-IP): The Gold Standard in PPI Validation
Co-IP is a powerful and widely used affinity purification technique to study PPIs in vivo.[2] The principle is straightforward: an antibody specific to a known "bait" protein is used to pull it out of a cell lysate. If this bait protein is interacting with other "prey" proteins, they will be pulled down as a complex and can be subsequently identified by methods like Western blotting or mass spectrometry.[3] This approach is invaluable for confirming interactions in a physiologically relevant context.[4]
Comparative Analysis of PPI Validation Methods
Choosing the right method to validate a putative PPI is critical and depends on the nature of the interaction, the proteins involved, and the experimental goals. While co-IP is a robust method, alternatives offer distinct advantages for specific applications.
Table 1: Quantitative and Qualitative Comparison of Key PPI Validation Techniques
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | GST Pull-Down | Tandem Affinity Purification (TAP) | Proximity-Dependent Biotinylation (BioID) |
| Principle | Antibody-based affinity capture of a target protein and its binding partners from a cell lysate. | Genetic method detecting interactions via activation of a reporter gene in yeast.[5] | In vitro affinity capture using a GST-tagged "bait" protein to pull down interacting partners.[6] | Two-step affinity purification of a tagged protein to reduce non-specific binding.[7][8] | Proximity-based labeling where a promiscuous biotin ligase fused to a bait protein biotinylates nearby proteins.[9] |
| Environment | In vivo / Endogenous (interactions occur within the cell).[4] | In vivo (heterologous system - yeast nucleus). | In vitro (recombinant proteins).[6] | In vivo (requires expression of a tagged protein).[10] | In vivo (labeling occurs in living cells).[11] |
| Interaction Type | Primarily stable interactions. Transient or weak interactions can be lost during wash steps.[3] | Can detect transient interactions but is prone to false positives and negatives.[12] | Detects direct, physical interactions.[6] | Captures stable complexes with high specificity.[7] | Excellent for detecting transient and weak interactions, as well as stable ones.[9][11] |
| Common Artifacts | Non-specific binding to the antibody or beads; antibody heavy/light chains can interfere with detection.[13] | High rate of false positives/negatives; interactions may not be physiologically relevant.[12] | Requires proper protein folding in vitro; may not reflect in vivo conditions. | The large tag can sometimes interfere with protein function or interactions.[8] | Biotinylation radius (~10 nm) can label non-interacting proximal proteins; requires long incubation times.[14] |
| Validation Type | Confirmatory for suspected interactions; can also be used for discovery with mass spectrometry.[3] | Primarily a screening tool for discovering novel interactions.[1] | Confirmatory for direct binary interactions.[15] | Ideal for high-confidence identification of stable protein complex components.[10] | Screening and discovery of proximal and interacting partners, especially transient ones.[9] |
| Throughput | Low to medium. | High. | Medium. | Medium. | High (when coupled with mass spectrometry). |
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and the biological context of PPIs is crucial for a comprehensive understanding.
Co-Immunoprecipitation Workflow
The co-IP workflow involves several key stages, from preparing the biological sample to analyzing the captured protein complexes. The process is designed to preserve native protein interactions while minimizing non-specific binding.
Caption: A generalized workflow for a co-immunoprecipitation (co-IP) experiment.
MAPK Signaling Pathway: A Case Study for Co-IP
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. The interactions between key proteins like Ras, Raf, MEK, and ERK are often validated using co-IP. For instance, an antibody against Raf could be used to co-immunoprecipitate MEK to confirm their interaction.
Caption: Simplified MAPK signaling pathway highlighting protein-protein interactions.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol provides a general framework for performing co-IP from cultured human cells.[16] Optimization of buffer components, antibody concentrations, and incubation times is crucial for success.[17]
Materials:
-
Cell culture plates
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA or a non-denaturing buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease and phosphatase inhibitor cocktails
-
Primary antibody specific to the "bait" protein (IP-validated)
-
Isotype control IgG
-
Protein A/G magnetic or agarose beads
-
Wash Buffer (similar to Lysis Buffer, may have lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
Methodology:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.[4]
-
Add 1 mL of ice-cold Lysis Buffer (with freshly added inhibitors) to a 10 cm plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.[16]
-
-
Pre-Clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the clarified lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[4]
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-10 µg of the primary antibody (or isotype control IgG for a negative control) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30-50 µL of Protein A/G bead slurry and incubate for another 1-2 hours at 4°C to capture the immune complexes.[2]
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of cold Wash Buffer. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 1X SDS-PAGE loading buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute proteins and denature them.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using an antibody against the suspected interacting "prey" protein.[16]
-
GST Pull-Down Assay Protocol (Alternative)
This in vitro method is used to confirm direct binary interactions.[6]
Methodology Summary:
-
Protein Expression: Express a GST-tagged "bait" protein in E. coli and a "prey" protein (which can be untagged, His-tagged, etc.) separately.[6]
-
Bait Immobilization: Purify the GST-bait protein and immobilize it on glutathione-conjugated beads.
-
Interaction: Incubate the immobilized GST-bait protein with a lysate containing the "prey" protein.[18]
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution & Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blot for the presence of the "prey" protein.[18]
Proximity-Dependent Biotinylation (BioID) Protocol (Alternative)
BioID identifies both stable and transient interactors in living cells.[9]
Methodology Summary:
-
Fusion Protein Expression: Clone and express the protein of interest as a fusion with a promiscuous biotin ligase (e.g., BirA* or TurboID) in target cells.[14][19]
-
Biotin Labeling: Supplement the cell culture medium with excess biotin for a specific period (e.g., 10 minutes for TurboID, 18-24 hours for BirA*) to allow the enzyme to biotinylate proximal proteins.[14]
-
Cell Lysis: Lyse the cells under stringent, denaturing conditions to stop enzymatic activity and solubilize all proteins.
-
Affinity Purification: Use streptavidin-coated beads to capture all biotinylated proteins from the lysate.
-
Analysis: After extensive washing and elution, identify the captured proteins using mass spectrometry.[11]
References
- 1. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Tandem affinity purification - Wikipedia [en.wikipedia.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. cjur.ca [cjur.ca]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing Protein Interactions in Cancer with BioID Technology - Creative Proteomics [creative-proteomics.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 18. google.com [google.com]
- 19. Identification of Interactions in the NMD Complex Using Proximity-Dependent Biotinylation (BioID) | PLOS One [journals.plos.org]
A Comparative Guide to the Efficacy of Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. As a molecular chaperone, it is responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy. This guide provides a comparative overview of the efficacy of different Hsp90 inhibitors, supported by experimental data, detailed protocols, and visual diagrams of key pathways and workflows.
Comparative Efficacy of Hsp90 Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) and growth inhibition 50 (GI50) values of several prominent Hsp90 inhibitors across a range of cancer cell lines. Lower values indicate higher potency.
| Inhibitor | Cancer Type | Cell Line | IC50/GI50 (nM) |
| 17-AAG (Tanespimycin) | Breast Cancer | JIMT-1 | 10[1] |
| Prostate Cancer | LNCaP | 25-45[2] | |
| Ovarian Cancer | SKOV-3 | 80[3] | |
| Lung Cancer | A549 | 0.303[2] | |
| Colon Cancer | HCT116 | - | |
| NVP-AUY922 (Luminespib) | Breast Cancer | BT-474 | 3-126 (GI50)[4] |
| Non-Small Cell Lung Cancer | H1975 | 5.2-860[5] | |
| Prostate Cancer | PC-3 | - | |
| Gastric Cancer | Multiple | - | |
| Ganetespib (STA-9090) | Non-Small Cell Lung Cancer | NCI-H1975 | 2-30[6] |
| Breast Cancer | SUM149 | 13[7] | |
| Osteosarcoma | MG63 | 43[8] | |
| Small Cell Lung Cancer | GLC16, NCI-H417, DMS153 | <30[9] | |
| Onalespib (AT13387) | Melanoma | A375 | 18[10] |
| Non-Small Cell Lung Cancer | NCI-H1975 | 27 (GI50) | |
| Colon Cancer | HCT116 | 8.7 | |
| Squamous Cell Carcinoma | A431 | 17.9 |
Key Signaling Pathway: PI3K/AKT/mTOR
Hsp90 plays a crucial role in stabilizing key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of client proteins such as AKT, disrupting this entire cascade.
Caption: Hsp90 inhibition disrupts the PI3K/AKT/mTOR pathway.
Experimental Workflow for Hsp90 Inhibitor Evaluation
The evaluation of a novel Hsp90 inhibitor typically follows a multi-step process, from initial biochemical assays to in vivo tumor models.
Caption: A typical experimental workflow for evaluating Hsp90 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of an Hsp90 inhibitor that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Hsp90 inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Hsp90 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to assess the on-target effect of Hsp90 inhibitors by measuring the degradation of Hsp90 client proteins.
Materials:
-
Cancer cell lines
-
Hsp90 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, HER2, RAF-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the Hsp90 inhibitor at various concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Hsp90 ATPase Activity Assay
This assay measures the direct inhibitory effect of a compound on the ATPase activity of Hsp90.
Materials:
-
Recombinant human Hsp90 protein
-
Hsp90 inhibitor
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP
-
Malachite green reagent or a commercially available ATPase/GTPase activity assay kit
Procedure:
-
In a 96-well plate, add the Hsp90 inhibitor at various concentrations to the wells.
-
Add recombinant Hsp90 protein to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection method or as per the kit instructions.
-
The absorbance is read on a microplate reader.
-
Calculate the percentage of ATPase inhibition and determine the IC50 value.
References
- 1. youtube.com [youtube.com]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Validating APEX1 Knockout: A Comparison of Western Blot and Sequencing Techniques
For researchers, scientists, and drug development professionals, the accurate validation of gene knockouts is a critical step in ensuring the reliability of experimental results. This guide provides a detailed comparison of two common techniques for validating the knockout of the APEX1 gene: Western blotting and DNA sequencing. We will delve into the experimental protocols, present data in a clear, comparative format, and illustrate the underlying principles and workflows.
Apurinic/apyrimidinic endonuclease 1 (APEX1) is a crucial enzyme involved in the base excision repair (BER) pathway, a key cellular mechanism for repairing DNA damage from oxidative stress and alkylating agents.[1][2][3] Beyond its role in maintaining genomic integrity, APEX1 also functions as a redox regulator of various transcription factors, influencing gene expression related to proliferation, apoptosis, and differentiation.[1][4] Given its central role in cellular homeostasis, robust validation of its knockout is paramount for studies investigating its function.
Comparing Validation Techniques: Western Blot vs. Sequencing
The choice between Western blotting and sequencing for knockout validation depends on the specific information required. Western blotting directly assesses the outcome at the protein level, confirming the absence of the target protein. Sequencing, on the other hand, verifies the genetic modification at the DNA level, identifying the specific indel (insertion or deletion) mutation that leads to the knockout.
| Feature | Western Blot | Sequencing (Sanger/NGS) |
| Principle | Immuno-detection of specific proteins separated by size. | Determination of the precise nucleotide sequence of a DNA fragment. |
| Information Provided | Presence or absence of the target protein. | Confirms the genetic modification (indel) at the target locus. |
| Quantitative? | Semi-quantitative (can estimate protein levels). | Qualitative (confirms mutation) or Quantitative (NGS can determine allele frequency). |
| Strengths | Directly confirms loss of protein expression. Relatively quick and inexpensive. | Provides definitive proof of the genetic alteration. Can identify specific mutations. |
| Limitations | Antibody specificity is crucial. Does not confirm the genetic modification. | Does not directly confirm the absence of protein (e.g., truncated, non-functional protein may still be expressed). Can be more time-consuming and expensive. |
| Typical Application | Initial screening of knockout clones. Confirmation of protein absence. | Definitive confirmation of knockout at the genomic level. Characterization of specific mutations. |
Experimental Workflows
To better visualize the process, the following diagrams illustrate the typical workflows for validating APEX1 knockout using Western blotting and sequencing.
References
Unveiling HsAp: A Comparative Analysis of its Expression in Normal and Tumor Tissues
An Objective Guide for Researchers and Drug Development Professionals
The aberrant expression of proteins in tumor tissues compared to their normal counterparts offers a critical window into cancer biology and provides a rich source for diagnostic and therapeutic targets. This guide focuses on Heat-stable Alkaline Phosphatase (HSAP), a protein of significant interest in oncology. Due to the ambiguity of the term "this compound," this document will primarily focus on the well-characterized heat-stable placental isozyme, also known as Placental Alkaline Phosphatase (PLAP), encoded by the ALPP gene. This enzyme is typically expressed at high levels in the placenta but is also ectopically expressed in various malignancies, making it a subject of intense research.
Data Presentation: this compound (PLAP) Expression at a Glance
The following tables summarize the expression profile of Placental Alkaline Phosphatase (PLAP) in various normal and cancerous tissues. The data is compiled from multiple studies and primarily reflects semi-quantitative immunohistochemical (IHC) analyses and mRNA expression data. It is important to note that expression levels can vary significantly between individuals and tumor subtypes.
Table 1: PLAP Protein Expression in Normal vs. Tumor Tissues (Immunohistochemistry)
| Tissue Type | Normal Tissue Expression | Tumor Tissue Expression | Key Cancer Types with High Expression |
| Testis | Trace amounts in primordial germ cells | High membranous expression in tumor cells | Seminoma, Embryonal Carcinoma, Yolk Sac Tumors[1] |
| Ovary | Generally negative | Moderate to strong positivity in a subset of tumors | Serous Carcinoma, Endometrioid Carcinoma[1] |
| Uterus | Negative in endometrium | Moderate to strong positivity in a subset of tumors | Endometrial Carcinoma, Uterine Carcinosarcoma |
| Bladder | Negative in normal urothelium | Weak to strong staining in a percentage of tumors | Urothelial Carcinoma[1] |
| Colon | Generally negative | Positive expression in a subset of tumors | Colorectal Cancer[2] |
| Stomach | Generally negative | Moderate to strong positivity in a subset of tumors | Gastric Adenocarcinoma[3] |
| Lung | Generally negative | Weak and focal positivity in a subset of tumors | Adenocarcinoma[3] |
| Placenta | High expression | Not applicable | Not applicable |
Table 2: ALPP (PLAP) mRNA Expression in Normal vs. Cancer Cell Lines/Tissues
| Cancer Type | Relative mRNA Expression in Cancer (Compared to Normal) | Data Source |
| Colorectal Cancer | Overexpressed in 21.5% of 116 tested cell lines | [2] |
| Testicular Germ Cell Tumors | Significantly upregulated | The Cancer Genome Atlas (TCGA)[4][5] |
| Ovarian Cancer | Elevated expression | The Cancer Genome Atlas (TCGA)[4][5] |
| Uterine Corpus Endometrial Carcinoma | Elevated expression | The Cancer Genome Atlas (TCGA)[4][5] |
Experimental Protocols
Accurate and reproducible quantification of this compound (PLAP) expression is paramount for research and clinical applications. Below are detailed methodologies for key experimental techniques.
Immunohistochemistry (IHC) for PLAP in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting PLAP protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes to remove paraffin wax.
-
Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.[6]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[6]
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody specific for PLAP (e.g., mouse monoclonal anti-PLAP) diluted in antibody diluent overnight at 4°C in a humidified chamber.[6]
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.[6]
-
Wash slides with wash buffer.
-
Visualize the signal by incubating with a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) until the desired brown color develops.[6]
-
-
Counterstaining, Dehydration, and Mounting:
Western Blotting for PLAP
This protocol describes the detection of PLAP protein in tissue lysates.
-
Protein Extraction:
-
Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Detection:
Quantitative Real-Time PCR (qPCR) for ALPP mRNA
This protocol provides a general framework for quantifying ALPP mRNA levels in tissue samples.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from fresh or frozen tissue samples using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[13]
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for the ALPP gene, and a SYBR Green or probe-based qPCR master mix.[14]
-
Include a no-template control to check for contamination.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
qPCR Cycling and Data Analysis:
Visualizing this compound (PLAP) in the Context of Cancer
The following diagrams, generated using Graphviz, illustrate the clinical relevance of PLAP as a tumor marker and a typical experimental workflow for its analysis.
Caption: Clinical relevance of PLAP as a tumor biomarker.
Caption: Experimental workflow for comparing this compound expression.
References
- 1. PLAP expression is linked to invasive tumor growth in urothelial carcinoma of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLAP -CAR T cells mediate high specific cytotoxicity against colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Cancer Genome Atlas Program (TCGA) - NCI [cancer.gov]
- 5. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. IHC Fixation Protocol | Proteintech Group [ptglab.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Validating the Redox Function of HsApe1/Ref-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the redox function of Human Apurinic/apyrimidinic endonuclease 1/redox factor-1 (HsApe1/Ref-1). We present supporting experimental data, detailed protocols for key experiments, and visual representations of the involved signaling pathways.
HsApe1/Ref-1 is a multifunctional protein with critical roles in both DNA base excision repair and the redox regulation of numerous transcription factors.[1][2][3] This dual functionality makes it a compelling target for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][3] Its redox activity, primarily mediated by the cysteine residue at position 65 (Cys65), maintains transcription factors in a reduced, active state, thereby enabling their DNA binding and subsequent gene regulation.[1][4] Key transcription factors modulated by HsApe1/Ref-1 include NF-κB, AP-1, HIF-1α, p53, and STAT3, which are central to cellular processes such as proliferation, angiogenesis, and stress responses.[1][2][3]
Comparative Performance of HsApe1/Ref-1 Redox Function
The validation of HsApe1/Ref-1's redox function often involves the use of specific inhibitors and comparison with other cellular redox systems, such as the thioredoxin (Trx) system. Thioredoxin has been shown to reduce and activate HsApe1/Ref-1, which in turn reduces its downstream transcription factor targets.[1]
Quantitative Analysis of HsApe1/Ref-1 Redox Inhibition
Small molecule inhibitors targeting the redox function of HsApe1/Ref-1 have been developed and extensively studied. APX3330 (also known as E3330) and its more potent analog, APX2009, are selective inhibitors of the redox activity of Ape1/Ref-1, without affecting its DNA repair function. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or effective dose (ED50) in various cellular assays.
| Inhibitor | Cell Line | Assay | Target Transcription Factor | IC50 / ED50 | Reference |
| APX3330 (E3330) | Panc-1 (Pancreatic Cancer) | Luciferase Reporter Assay | NF-κB | ~67.5 µM | |
| Panc-1 (Pancreatic Cancer) | Luciferase Reporter Assay | HIF-1α | ~67.5 µM | ||
| Panc-1 (Pancreatic Cancer) | Luciferase Reporter Assay | AP-1 | ~15 µM | ||
| PaCa-2 (Pancreatic Cancer) | Cell Proliferation Assay | - | 135 µM (ED50) | ||
| Panc-1 (Pancreatic Cancer) | Cell Proliferation Assay | - | 87 µM (ED50) | ||
| APX2009 | PC-3 (Prostate Cancer) | Cell Proliferation Assay | - | 9 µM | |
| C4-2 (Prostate Cancer) | Cell Proliferation Assay | - | 14 µM |
Key Experimental Protocols
Accurate validation of HsApe1/Ref-1's redox function relies on meticulous experimental design and execution. Below are detailed protocols for three key assays.
Redox-Sensitive Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to qualitatively assess the ability of HsApe1/Ref-1 to reduce an oxidized transcription factor, thereby restoring its DNA-binding activity.
a. Preparation of Reagents:
-
Binding Buffer (5X): 100 mM HEPES (pH 7.9), 250 mM KCl, 5 mM DTT, 5 mM EDTA, 50% glycerol. Store at -20°C.
-
Nuclear Extract: Prepare from cells of interest using a standard protocol. Determine protein concentration using a Bradford or BCA assay.
-
Oligonucleotide Probes: Synthesize and anneal complementary oligonucleotides containing the consensus binding site for the transcription factor of interest (e.g., NF-κB: 5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label one strand with a non-radioactive tag (e.g., biotin, IRDye) or a radioactive isotope (e.g., ³²P).
-
Recombinant Proteins: Purified recombinant HsApe1/Ref-1 and the target transcription factor (e.g., NF-κB p50 subunit).
-
Oxidizing Agent: Diamide or H₂O₂.
-
Reducing Agents (for comparison): Dithiothreitol (DTT), Thioredoxin (Trx).
b. Experimental Procedure:
-
Oxidize the Transcription Factor: Incubate the purified transcription factor (e.g., 100 ng of NF-κB p50) with an oxidizing agent (e.g., 1 mM diamide) for 30 minutes at 30°C to generate the oxidized, inactive form.
-
Reduction Reaction: In separate tubes, incubate the oxidized transcription factor with:
-
Buffer alone (negative control)
-
HsApe1/Ref-1 (e.g., 50-200 ng)
-
DTT (positive control, e.g., 10 mM)
-
Thioredoxin (for comparison) Incubate for 30 minutes at 37°C.
-
-
Binding Reaction: To each tube, add the labeled oligonucleotide probe (e.g., 20 fmol), poly(dI-dC) (a non-specific competitor DNA, e.g., 1 µg), and binding buffer. Incubate for 20 minutes at room temperature.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6% TBE gel). Run the gel in 0.5X TBE buffer at 100-150V until the dye front reaches the bottom.
-
Detection: Transfer the DNA to a nylon membrane and detect the labeled probe according to the manufacturer's instructions (for non-radioactive probes) or expose the gel to X-ray film (for radioactive probes).
c. Expected Results: A shifted band, indicating the formation of a DNA-protein complex, will be observed in the lanes where the oxidized transcription factor was successfully reduced by HsApe1/Ref-1 or DTT. The intensity of the shifted band correlates with the extent of reduction.
In Vitro Reduction Assay
This assay directly measures the reduction of a substrate by HsApe1/Ref-1, often using a fluorescently labeled peptide or protein.
a. Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.
-
Fluorescently Labeled Substrate: A peptide or protein containing a disulfide bond that, upon reduction, leads to a change in fluorescence.
-
Recombinant HsApe1/Ref-1: Purified and quantified.
-
Reducing Agent (for standard curve): DTT.
b. Experimental Procedure:
-
Prepare a standard curve using known concentrations of the reduced fluorescent substrate.
-
In a 96-well plate, add the assay buffer and the fluorescently labeled substrate to each well.
-
Add varying concentrations of HsApe1/Ref-1 to the wells. Include a no-enzyme control.
-
Incubate the plate at 37°C, protecting it from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular time intervals.
-
Calculate the initial reaction rates from the linear portion of the fluorescence-versus-time curves.
-
Determine the specific activity of HsApe1/Ref-1 based on the standard curve.
Luciferase Reporter Assay
This cell-based assay quantifies the effect of HsApe1/Ref-1 redox function on the transcriptional activity of a target transcription factor in living cells.[5]
a. Materials:
-
Mammalian cell line of interest.
-
Reporter Plasmid: A plasmid containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., pNF-κB-Luc).
-
Control Plasmid: A plasmid expressing a different reporter gene (e.g., Renilla luciferase) under a constitutive promoter, for normalization of transfection efficiency.
-
HsApe1/Ref-1 Expression or siRNA Plasmid (optional): To overexpress or knockdown HsApe1/Ref-1.
-
HsApe1/Ref-1 Inhibitor: e.g., APX3330.
-
Transfection reagent.
-
Luciferase assay reagent.
b. Experimental Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent. If applicable, also transfect with the HsApe1/Ref-1 expression or siRNA plasmid.
-
After 24-48 hours, treat the cells with the HsApe1/Ref-1 inhibitor at various concentrations or with a vehicle control.
-
If the transcription factor of interest is inducible, stimulate the cells with an appropriate agent (e.g., TNF-α for NF-κB).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: HsApe1/Ref-1 Redox Signaling Pathway.
Caption: Redox-Sensitive EMSA Workflow.
Caption: Luciferase Reporter Assay Workflow.
References
- 1. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of the DNA repair and redox signaling protein Ape1/Ref-1 blocks ovarian cancer cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | APE1/Ref-1 Role in Inflammation and Immune Response [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
A Comparative Guide to the In Vitro and In Vivo Functions of Human Acid Phosphatase (HsAp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo functions of Human Acid Phosphatase (HsAp), with a focus on Prostatic Acid Phosphatase (PAP) and Tartrate-Resistant Acid Phosphatase (TRAP). This document outlines the enzymatic activities, roles in signaling pathways, and the experimental methodologies used to characterize these functions, highlighting the key differences observed between controlled laboratory settings and complex biological systems.
Data Presentation: In Vitro vs. In Vivo Functions
Direct quantitative comparison of this compound kinetic parameters in vitro and in vivo is challenging due to the complexities of measuring enzyme kinetics within a living organism. In vitro studies, conducted in controlled environments with purified enzymes and defined substrate concentrations, allow for precise determination of kinetic constants. However, these conditions do not fully replicate the cellular milieu, where factors like macromolecular crowding, substrate availability, and the presence of inhibitors and activators can significantly influence enzyme behavior.
Table 1: In Vitro Kinetic Parameters of Human Prostatic Acid Phosphatase (PAP)
The following table summarizes in vitro kinetic parameters for human PAP, demonstrating its positive cooperativity with various substrates. This means the binding of one substrate molecule to the enzyme increases the enzyme's affinity for subsequent substrate molecules.
| Substrate | Enzyme Concentration (nM) | K₀.₅ (mM) | k_cat (s⁻¹) | Hill Coefficient (h) |
| 1-Naphthyl phosphate | ~34 | - | - | >1 |
| Phenyl phosphate | ~34 | - | - | >1 |
| Phosphotyrosine | ~34 | - | - | >1 |
K₀.₅ represents the substrate concentration at which half of the maximal velocity is reached in cooperative enzymes. Data suggests the highest cooperativity was observed for 1-naphthyl phosphate and the lowest for phosphotyrosine.
In Vivo Functional Observations
While direct kinetic measurements are scarce, in vivo studies in animal models and clinical observations provide crucial insights into the physiological and pathological roles of this compound.
-
Prostatic Acid Phosphatase (PAP/cPAcP):
-
Tumor Suppressor: Cellular PAP (cPAcP) acts as a protein tyrosine phosphatase, dephosphorylating and inactivating the ErbB-2/HER-2 receptor tyrosine kinase. This action downregulates downstream signaling pathways like MAPK and PI3K/AKT, leading to reduced cell proliferation and tumorigenicity in prostate cancer.
-
Androgen Sensitivity: The interaction between cPAcP and ErbB-2 plays a role in regulating androgen sensitivity in prostate cancer cells. Knockdown of cPAcP can lead to a castration-resistant phenotype.
-
-
Tartrate-Resistant Acid Phosphatase (TRAP):
-
Bone Resorption: TRAP is highly expressed in osteoclasts and is a key marker for bone resorption. It is involved in the degradation of the bone matrix.
-
Immune Function: TRAP is also expressed by macrophages and dendritic cells, suggesting a role in the immune system.
-
Experimental Protocols
In Vitro Acid Phosphatase Activity Assay (Colorimetric)
This protocol is a common method for measuring the activity of acid phosphatases in vitro using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).
Principle: Acid phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol and inorganic phosphate at an acidic pH. The resulting p-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Acid Phosphatase Assay Buffer (e.g., 0.1 M acetate buffer, pH 5.5)
-
pNPP Substrate Solution (e.g., 10 mM pNPP in assay buffer)
-
Stop Solution (e.g., 1 M NaOH)
-
Enzyme sample (purified this compound or cell lysate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions and equilibrate them to the assay temperature (e.g., 37°C).
-
Set up Reaction: In a 96-well plate, add a specific volume of the enzyme sample to each well. Include a blank control with buffer instead of the enzyme.
-
Initiate Reaction: Add the pNPP substrate solution to each well to start the reaction.
-
Incubate: Incubate the plate at the desired temperature for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The stop solution also raises the pH, which enhances the color of the p-nitrophenol.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Activity: Determine the concentration of p-nitrophenol produced using a standard curve and calculate the enzyme activity, typically expressed in units/mL (one unit is the amount of enzyme that hydrolyzes 1 µmole of pNPP per minute).
In Vivo Imaging of Acid Phosphatase Activity using CEST MRI
Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI) is an emerging non-invasive technique for imaging enzyme activity in vivo.
Principle: This method utilizes a "smart" contrast agent that is a substrate for the target enzyme. The enzymatic reaction alters the chemical structure of the agent, leading to a change in its CEST MRI signal. For acid phosphatase, a phosphorylated substrate can be used. In its phosphorylated form, the agent is "off" (no CEST signal). After dephosphorylation by acid phosphatase, the agent is "on" and generates a detectable CEST signal.
General Workflow:
-
Biosensor Administration: The CEST MRI biosensor (e.g., a phosphorylated phenol derivative) is administered to the animal model.
-
Image Acquisition: MRI scans are acquired before and after the administration of the biosensor. Specific radiofrequency pulses are applied to saturate the exchangeable protons on the activated biosensor.
-
Signal Detection: The transfer of this saturation to surrounding water molecules results in a decrease in the water signal, which is detected by the MRI scanner.
-
Image Analysis: The change in the CEST signal is quantified and mapped to generate an image of enzyme activity.
This technique allows for the spatial and temporal visualization of enzyme activity within a living organism, providing valuable information that is not attainable through traditional in vitro assays.
Signaling Pathways and Experimental Workflows
This compound (cPAcP) in ErbB-2 Signaling
Cellular prostatic acid phosphatase (cPAcP) plays a critical role in downregulating the ErbB-2 signaling pathway, a key pathway in cell proliferation and survival.
Caption: this compound (cPAcP) dephosphorylates ErbB-2, inhibiting downstream signaling.
Experimental Workflow for Comparing In Vitro and In Vivo this compound Activity
This workflow outlines the steps for a comprehensive comparison of this compound function in different experimental settings.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Hazardous Substances (HsAp)
For researchers, scientists, and drug development professionals, the proper disposal of hazardous substances, herein referred to as HsAp (Hazardous Substance/Agent proxy), is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols minimizes risks to personnel, the environment, and the integrity of research. The following guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, emphasizing the importance of consulting the specific Safety Data Sheet (SDS) for the substance in use.
I. Pre-Disposal Planning and Waste Identification
Before beginning any experimental work that will generate this compound waste, it is crucial to have a clear disposal plan.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the specific chemical you are working with.[1][2][3][4] Section 13 of the SDS provides detailed guidance on proper disposal methods.[1][3]
-
Characterize the Waste: Determine if the waste is a "listed" or "characteristically hazardous" waste as defined by regulatory bodies like the Environmental Protection Agency (USEPA).[5] Hazardous waste can be dangerous or potentially harmful to health or the environment.[5][6]
-
Segregate Waste Streams: Never mix incompatible wastes.[5][7] Keep different categories of hazardous waste separate to prevent dangerous chemical reactions. For example, segregate acids from bases, flammables from oxidizers, and organic acids from inorganic acids.[7]
II. Step-by-Step this compound Disposal Protocol
1. Container Selection and Labeling:
-
Use Appropriate Containers: All hazardous waste must be stored in leak-proof, closable containers that are compatible with the chemical.[5][6] Open containers or plastic bags are not acceptable.[5]
-
Proper Labeling: Clearly label all waste containers with the words "Hazardous Waste."[6] The label must include the full chemical name(s) of the contents; abbreviations or chemical formulas are not sufficient.[6][8] All constituents and their concentrations must be listed.[8]
2. Waste Accumulation and Storage:
-
Designated Satellite Accumulation Area (SAA): Store hazardous waste at or near the point of generation in a designated SAA.[7]
-
Container Management: Keep waste containers closed except when adding waste.[6] Ensure containers are not overfilled; leave at least a five percent headspace to allow for thermal expansion.[5]
-
Time and Quantity Limits: All waste containers must be disposed of within 90 days, regardless of how full they are.[7] Be aware of the maximum accumulation quantities for your SAA.[7]
3. Arranging for Disposal:
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5][6]
-
Documentation: Complete any required waste disposal forms or electronic tracking tags, such as the UC system-wide Waste Accumulation Storage Tracking (WASTe).[7]
III. Disposal of Contaminated Materials
-
Chemically Contaminated Sharps: Dispose of contaminated needles, blades, and broken glass in designated, puncture-resistant sharps containers.[8]
-
Contaminated Labware: Package contaminated labware, such as gloves and pipette tips, in an appropriate container labeled as "Hazardous Waste," listing the contaminating chemical.[6]
-
Empty Containers: Triple-rinse empty chemical containers with a suitable solvent.[6][8] The rinsate must be collected and treated as hazardous waste.[6][8] After rinsing and air-drying, the container may be disposed of in the regular trash or recycled, after defacing the original label.[6][8]
Quantitative Data Summary for Hazardous Waste Management
| Parameter | Guideline | Citation |
| Container Headspace | Leave at least 5% of the container volume empty. | [5] |
| Maximum Accumulation Time | Dispose of all containers within 90 days. | [7] |
| "Full" Liquid Container | Considered full at 90% capacity. | [7] |
| "Full" Sharps Container | Considered full at 2/3 capacity. | [7] |
| SAA Max - Regular Hazardous Waste | Up to 55 gallons (must be submitted for disposal within 3 days of being full). | [7] |
| SAA Max - Extremely Hazardous Waste | Up to 1 quart (must be submitted for disposal within 3 days of being full). | [7] |
Experimental Protocols: Decontamination of Glassware
A common procedure in laboratories is the decontamination of glassware that has come into contact with this compound.
Objective: To safely remove hazardous chemical residues from glassware to allow for reuse or disposal.
Materials:
-
Contaminated glassware
-
Appropriate solvent (as specified in the SDS)
-
Three separate collection containers for rinsate, labeled "Hazardous Waste"
-
Personal Protective Equipment (PPE) as specified in the SDS (gloves, safety glasses, lab coat)
Procedure:
-
First Rinse: In a fume hood, rinse the glassware with a small amount of the appropriate solvent. Agitate to ensure the solvent contacts all interior surfaces. Decant the rinsate into the first hazardous waste collection container.
-
Second Rinse: Repeat the rinsing process with a fresh aliquot of the solvent, collecting the rinsate in the second hazardous waste container.
-
Third Rinse: Perform a final rinse with another fresh aliquot of the solvent, collecting the rinsate in the third hazardous waste container.
-
Drying: Allow the triple-rinsed glassware to air dry completely in a well-ventilated area.
-
Disposal/Reuse: The decontaminated glassware can now be washed for reuse or disposed of in a designated broken glass container. The collected rinsate must be disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. hsa.ie [hsa.ie]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
